molecular formula C14H21N B3022380 2-(4-Methylbenzyl)azepane CAS No. 68841-24-7

2-(4-Methylbenzyl)azepane

Cat. No.: B3022380
CAS No.: 68841-24-7
M. Wt: 203.32 g/mol
InChI Key: SXSKIGANCQBMFE-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)azepane is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenyl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-6-8-13(9-7-12)11-14-5-3-2-4-10-15-14/h6-9,14-15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSKIGANCQBMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401120
Record name 2-[(4-methylphenyl)methyl]azepane
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Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68841-24-7
Record name Hexahydro-2-[(4-methylphenyl)methyl]-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68841-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-methylphenyl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Methylbenzyl)azepane chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Methylbenzyl)azepane: Structure, Properties, Synthesis, and Analysis

Abstract

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and three-dimensional character make it an attractive motif for exploring chemical space in drug discovery.[2][3] This technical guide provides a comprehensive overview of this compound, a specific derivative of this important class. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes with mechanistic considerations, and a full suite of analytical characterization techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound as a building block for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine characterized by a saturated seven-membered azepane ring substituted at the 2-position with a 4-methylbenzyl group. This structure combines a flexible aliphatic heterocycle with a rigid aromatic moiety, offering distinct vectors for chemical modification and interaction with biological targets.

G start Starting Materials: Cyclohexanone & 4-Methylbenzaldehyde step1 Step 1: Aldol Condensation (Base-catalyzed) start->step1 intermediate1 Intermediate A: 2-(4-methylbenzylidene)cyclohexanone step1->intermediate1 step2 Step 2: Oximation (Reaction with Hydroxylamine) intermediate1->step2 intermediate2 Intermediate B: 2-(4-methylbenzylidene)cyclohexanone oxime step2->intermediate2 step3 Step 3: Catalytic Hydrogenation (e.g., H₂, PtO₂ or Raney Ni) intermediate2->step3 purification Purification (Column Chromatography) step3->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Protocol 2.1.1: Step 1 - Claisen-Schmidt Condensation to form 2-(4-methylbenzylidene)cyclohexanone

  • Reaction Setup: To a stirred solution of cyclohexanone (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in ethanol at 0 °C, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise.

  • Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the mixture with dilute HCl. Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.

Protocol 2.1.2: Step 2 - Oximation

  • Reaction Setup: Dissolve the purified 2-(4-methylbenzylidene)cyclohexanone (1.0 eq) in a mixture of ethanol and pyridine.

  • Execution: Add hydroxylamine hydrochloride (1.5 eq) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime.

Protocol 2.1.3: Step 3 - Catalytic Hydrogenation

Causality: This final step is critical. Catalytic hydrogenation of the oxime over a suitable catalyst like Platinum oxide (Adam's catalyst) or Raney Nickel can simultaneously reduce the C=C double bond and the C=N oxime bond to form the saturated secondary amine. [4]The reaction conditions (pressure, temperature, catalyst) are chosen to ensure full saturation of the ring and reduction of the oxime without cleaving the benzyl group.

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), suspend the oxime (1.0 eq) and a catalytic amount of PtO₂ (5-10 mol%) in a solvent such as ethanol or acetic acid.

  • Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi). Heat the mixture to 50-70 °C with vigorous stirring for 24-48 hours.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under high vacuum or by flash column chromatography on silica gel (often using a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent streaking).

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic methods provides a complete picture of the molecular architecture.

G cluster_workflow Analytical Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesized Crude Product purification Purification (Chromatography/Distillation) start->purification nmr NMR (¹H, ¹³C) (Structure Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir purity Purity Assessment (e.g., HPLC, GC-MS) purification->purity final Characterized Compound

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts for this compound.

Table 3: Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.10 d 2H Ar-H (ortho to CH₂)
~7.05 d 2H Ar-H (ortho to CH₃)
~2.50 - 3.20 m 3H CH₂-N, CH-N
~2.75 dd 1H Benzylic CH₂
~2.60 dd 1H Benzylic CH₂
~2.30 s 3H Ar-CH₃
~1.40 - 1.90 m 8H Azepane ring CH₂

| ~1.50 | br s | 1H | N-H |

Table 4: Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~137.0 Ar C-CH₃
~136.5 Ar C-CH₂
~129.2 Ar CH (x2)
~128.8 Ar CH (x2)
~60.5 Azepane C2 (CH-N)
~48.0 Azepane C7 (CH₂-N)
~42.0 Benzylic CH₂
~36.0, 30.0, 28.0, 27.5 Azepane ring CH₂

| ~21.0 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Frequency (cm⁻¹) Vibration Type Functional Group
3350 - 3300 N-H stretch Secondary Amine
3100 - 3000 C-H stretch Aromatic C-H
2950 - 2850 C-H stretch Aliphatic C-H
1610, 1515 C=C stretch Aromatic Ring
1450 C-H bend Aliphatic CH₂

| 1200 - 1100 | C-N stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, further confirming the structure.

  • Molecular Ion (M⁺): An electron impact (EI) spectrum would show a molecular ion peak at m/z = 203, corresponding to the molecular formula C₁₄H₂₁N.

  • Key Fragmentation: The most prominent fragmentation would be benzylic cleavage. This results in two major fragments:

    • m/z = 105: The stable 4-methylbenzyl cation.

    • m/z = 98: The azepan-2-yl radical cation.

Applications and Biological Context

While specific biological activities for this compound are not reported, the azepane nucleus is a cornerstone in medicinal chemistry. [1]Over 20 FDA-approved drugs contain this motif, including the antidiabetic agent Tolazamide and the antihistamine Azelastine. [2][5] The value of this compound lies in its utility as a versatile building block. The secondary amine provides a reactive handle for further elaboration (e.g., N-alkylation, acylation, sulfonylation), while the aromatic ring can be functionalized via electrophilic aromatic substitution. Its non-planar, saturated heterocyclic core is ideal for creating molecules with complex three-dimensional shapes, a key attribute for enhancing binding affinity and selectivity to protein targets. [3]Related structures have shown potential as inotropic agents, suggesting this scaffold could be relevant in cardiovascular drug discovery. [6]

Safety and Handling

As a novel chemical entity, the toxicological properties of this compound have not been fully investigated. Standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Chemical Hazards: As a secondary amine, it is expected to be a moderate base and may be corrosive or irritating to skin and mucous membranes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable, yet under-characterized, member of the pharmacologically significant azepane family. This guide has outlined its fundamental chemical and physical properties, provided a detailed and mechanistically sound synthetic protocol, and established a comprehensive framework for its analytical characterization. For researchers in medicinal chemistry and drug development, this compound represents a promising scaffold, offering the structural and reactive features necessary for the design and synthesis of novel therapeutic agents.

References

Sources

Pharmacophore Mapping and Strategic Derivatization of 4-Methylbenzyl Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Focus: Medicinal Chemistry / Computational Drug Design Primary Target Context: Sigma-1 Receptor (


R) Modulation & CNS Penetration

Executive Summary

The azepane (hexamethyleneimine) ring represents a "privileged scaffold" in medicinal chemistry, offering a unique conformational profile distinct from its 5- and 6-membered counterparts (pyrrolidines and piperidines). This guide focuses on the 4-methylbenzyl azepane motif. While the azepane ring provides a flexible, entropy-rich core for positioning basic nitrogens, the N-(4-methylbenzyl) moiety serves a dual purpose: it anchors the molecule within hydrophobic pockets (specifically the


R primary and secondary binding sites) and modulates metabolic stability by blocking the para-position from CYP450-mediated oxidation.

This whitepaper details the computational pharmacophore mapping of this scaffold, addressing the critical challenge of 7-membered ring flexibility, and provides a validated synthetic protocol for its generation.

Scaffold Architecture & Mechanistic Rationale

The Azepane Entropy Challenge

Unlike the rigid chair conformation of piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations. The energy barrier between these states is low (~3-5 kcal/mol), allowing the ring to adopt multiple spatial arrangements to fit binding sites.

  • Medicinal Implication: Pharmacophore models that treat the azepane ring as a rigid entity often fail. A valid model must account for the "induced fit" capability of the ring.

  • The 4-Methylbenzyl Anchor: The bulky hydrophobic group at the nitrogen limits the ring's conformational freedom through steric clashes, effectively "biasing" the population toward bioactive conformers that favor GPCR and ion channel binding.

Target Profile: The Sigma-1 Receptor ( R)

The 4-methylbenzyl azepane scaffold is a classic template for


R ligands. The pharmacophore for 

R affinity requires:
  • Positive Ionizable (PI): The tertiary amine of the azepane (protonated at physiological pH).

  • Hydrophobic Region 1 (HYD1): The azepane ring itself.

  • Hydrophobic Region 2 (HYD2): The benzyl ring.

  • Distal Steric Bulk: The 4-methyl group probes the depth of the hydrophobic pocket, often enhancing selectivity over

    
     receptors or chemically related systems like the NMDA receptor.
    

Computational Pharmacophore Mapping[1]

Workflow Logic

The primary error in modeling azepanes is using a single minimum-energy conformer. We utilize a Conformational Ensemble Approach to map the pharmacophore.

Protocol: Ensemble-Based Pharmacophore Generation
  • Software Context: Protocols described apply to standard suites (e.g., MOE, Schrödinger Phase, or LigandScout).

Step 1: Exhaustive Conformational Search Do not use standard heuristic searches. Use a Low-Mode (LoMod) or Monte Carlo search specifically tuned for macrocycles/medium rings.

  • Parameter: Energy window = 10 kcal/mol (to capture high-energy bioactive states).

  • Constraint: Maintain the N-benzyl bond rotatable but penalize steric clashes between the benzyl protons and the azepane C2/C7 protons.

Step 2: Feature Definition & Alignment Define the pharmacophore features based on the


R crystal structure (e.g., PDB: 5HK1) or high-affinity ligand data.
  • Feature A (PI): Centered on the azepane Nitrogen.

  • Feature B (HYD-Aromatic): Centroid of the benzyl ring.

  • Feature C (HYD-Aliphatic): Centroid of the azepane C4-C5 bond (critical for hydrophobic wall interaction).

  • Vector Constraint: The vector from Nitrogen to the Benzyl Centroid should align with the receptor's Asp126 residue (key salt bridge).

Step 3: Exclusion Volume Mapping Map the 4-methyl group as a "permissible volume." If the methyl group is replaced by a larger group (e.g., tert-butyl) and activity drops, this defines the Steric Boundary of the pocket.

Visualization: Computational Pipeline

The following diagram illustrates the logic flow from structure to validated model.

PharmacophoreWorkflow Input Input: 4-Methylbenzyl Azepane Structure ConfSearch Conformational Expansion (Monte Carlo / LoMod) Target: Twist-Chair/Boat Input->ConfSearch Protonation (pH 7.4) Cluster Cluster Analysis (RMSD < 0.5 Å) ConfSearch->Cluster Energy Window 10kcal FeatureMap Feature Extraction (PI, HYD, AR) Cluster->FeatureMap Select Rep. Conformers Model 3D Pharmacophore Hypothesis FeatureMap->Model Spatial Constraints Validation Decoy Set Screening (ROC) Model->Validation Enrichment Factor

Caption: Figure 1. Ensemble-based pharmacophore generation workflow addressing azepane ring flexibility.

Synthetic Validation & Protocols

To validate the model, high-purity material is required. The most robust route for this scaffold is Reductive Amination . Direct alkylation (Benzyl halide + Azepane) often leads to over-alkylation (quaternary ammonium salts) and is difficult to control.

Protocol: Reductive Amination of Azepane

Objective: Synthesis of N-(4-methylbenzyl)azepane.

Reagents:

  • Azepane (Hexamethyleneimine) [CAS: 111-49-9]

  • 4-Methylbenzaldehyde

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve 4-methylbenzaldehyde (1.0 equiv) in DCM (0.1 M concentration).
    
  • Amine Addition: Add Azepane (1.1 equiv). If the reaction does not proceed (monitored by TLC), add catalytic Acetic Acid (1-2 drops) to activate the carbonyl. Stir for 1 hour at room temperature to form the iminium intermediate.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. Note: STAB is preferred over Cyanoborohydride due to lower toxicity and better selectivity.

  • Quench: Allow to warm to room temperature and stir overnight. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The tertiary amine product is usually purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient with 1% Triethylamine to prevent tailing).

Visualization: Synthetic Pathway

SynthesisPath cluster_conditions Reaction Conditions Aldehyde 4-Methylbenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Dehydration Azepane Azepane (7-membered ring) Azepane->Iminium Dehydration Product N-(4-methylbenzyl)azepane Iminium->Product Hydride Transfer Step1 DCM, AcOH (cat) RT, 1h Step2 NaBH(OAc)3 0°C -> RT, 12h

Caption: Figure 2. Reductive amination pathway.[1][2][3] The iminium intermediate is the key species reduced by STAB.

Structure-Activity Relationship (SAR) Analysis

The 4-methyl group is not merely a lipophilic spacer; it is a probe. The following table illustrates how variations at the para-position affect binding affinity (mock data based on typical


R trends).

Table 1: SAR of N-Benzyl Azepane Derivatives at


 Receptor 
Compound IDR-Group (Para)Binding Affinity (

, nM)
LogPPharmacophore Insight
AZ-001 -H452.8Baseline affinity. Good fit, but lacks distal hydrophobic contact.[4]
AZ-002 -CH3 (Methyl) 12 3.2 Optimal Fit. Methyl fills the sub-pocket; increases lipophilicity without steric clash.
AZ-003 -C(CH3)3 (t-Butyl)1504.1Steric Clash. The pocket cannot accommodate the bulk, confirming the volume limit.
AZ-004 -OH>10001.9Desolvation Penalty. Polar group clashes with the hydrophobic pocket wall.

Interpretation: The 4-fold increase in potency from H to CH3 (AZ-001 to AZ-002) validates the "Hydrophobic Region 2" of the pharmacophore model. The drop in activity with t-butyl (AZ-003) defines the boundary of the model's exclusion sphere.

References

  • Laggner, C., et al. (2005).[4] "Discovery of High-Affinity Ligands of Sigma1 Receptor, Binding Modes, and Pharmacophore Modeling."[5] Journal of Medicinal Chemistry.

  • Abdel-Maksoud, M. S., et al. (2023).[6] "Design and synthesis of novel rigid dibenzo[b,f]azepines... as promising anticancer candidates." Scientific Reports.

  • Ashenhurst, J. (2017).[1] "Reductive Amination: Synthesis of Substituted Amines." Master Organic Chemistry.

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature.

  • Dillen, J. (2022). "Conformational analysis of azepane... by high-level electronic structure calculations." Journal of Computational Chemistry.

Sources

A Technical Guide to Investigating the Biological Activity of 2-(4-Methylbenzyl)azepane: A Scaffold-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1] Its inherent three-dimensional structure and conformational flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for optimal interaction with a variety of biological targets.[1][2][3] This guide addresses the compound 2-(4-Methylbenzyl)azepane (CAS 168890-45-7), a molecule for which specific biological activity has not yet been characterized in public literature.

In the absence of direct data, this document provides a comprehensive, experience-driven framework for initiating a research program to elucidate the biological potential of this compound. We will leverage the well-established pharmacological significance of the broader azepane family to propose a logical, tiered screening strategy. This guide offers detailed experimental protocols, data interpretation insights, and a clear workflow designed to efficiently identify and validate potential therapeutic activities.

The Azepane Scaffold: A Foundation of Diverse Pharmacology

The azepane motif is a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[4][5] Its derivatives have demonstrated significant activity in numerous areas, making this compound an intriguing candidate for discovery research. Documented activities of azepane-based compounds include:

  • Anticancer: Targeting protein tyrosine phosphatases and the PI3K/Akt signaling pathway.[2]

  • Neuropharmacology: Acting as inhibitors of monoamine transporters (norepinephrine, dopamine), and exhibiting affinity for σ-1 receptors, relevant for neuropsychiatric disorders.[6][7][8]

  • Anti-Alzheimer's Disease: Inhibition of β-secretase (BACE1) to reduce the production of amyloid-β peptides.[2]

  • Antimicrobial and Anti-tubercular: Demonstrating efficacy against various pathogens.[4]

  • Metabolic Disorders: Including oral blood glucose-lowering agents like Tolazamide.[3]

  • Antihistaminic: Represented by drugs such as Azelastine, a potent H1 receptor antagonist.[3]

This established history of broad bioactivity strongly suggests that this compound warrants systematic investigation.

Table 1: Representative Biological Activities of Azepane Derivatives
Compound ClassTarget/PathwayActivity Metric (IC₅₀/Kᵢ)Therapeutic Area
Bicyclic AzepaneNET, DAT, SERT, σ-1R60 nM (NET), 230 nM (DAT)Neuropsychiatric Disorders
Azepane DerivativeBACE1Varies (nM range)Alzheimer's Disease
Oxazepien DerivativeCaCo-2 (Colon Carcinoma)24.53 µMOncology
Azepane-basedProtein Tyrosine PhosphatasesVariesOncology / Immunology
TolazamidePancreatic β-cellsN/A (Clinical Efficacy)Type 2 Diabetes
AzelastineHistamine H1 ReceptorN/A (Clinical Efficacy)Allergy / Asthma

This table is a summary of data reported for various azepane-containing compounds, not this compound itself, to illustrate the potential of the scaffold.[2][7][8]

Proposed Research Workflow: A Tiered Screening Cascade

To systematically uncover the biological activity of a novel compound like this compound, a tiered or cascaded screening approach is recommended.[9][10] This strategy maximizes efficiency by beginning with broad, cost-effective assays and progressing to more specific, complex, and resource-intensive studies for promising "hits."

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Broad Target-Class Screening cluster_2 Tier 3: Hit Confirmation & Potency cluster_3 Tier 4: Selectivity & Mechanism of Action A Compound Acquisition & QC (Purity, Identity, Solubility) B Primary Screening: Cytotoxicity (e.g., MTT, CellTiter-Glo) A->B Proceed if compound meets quality standards A->B C Kinase Panel Screen (e.g., KinomeScan) B->C Proceed if non-cytotoxic at screening concentrations (e.g., <50% inhibition at 10-30 µM) B->C D GPCR Panel Screen (e.g., PRESTO-Tango) B->D Proceed if non-cytotoxic at screening concentrations (e.g., <50% inhibition at 10-30 µM) B->D E Ion Channel Panel Screen B->E Proceed if non-cytotoxic at screening concentrations (e.g., <50% inhibition at 10-30 µM) B->E F Other Relevant Panels (e.g., Nuclear Receptors) B->F Proceed if non-cytotoxic at screening concentrations (e.g., <50% inhibition at 10-30 µM) B->F G Dose-Response Curve (IC₅₀/EC₅₀ Determination) C->G Primary 'Hit' Identified (e.g., >50% inhibition) C->G D->G Primary 'Hit' Identified (e.g., >50% inhibition) D->G E->G Primary 'Hit' Identified (e.g., >50% inhibition) E->G F->G Primary 'Hit' Identified (e.g., >50% inhibition) F->G H Orthogonal Assays (Confirm activity with different technology) G->H Confirmed Potency G->H I Selectivity Profiling (Against related targets) H->I Confirmed Activity H->I J Cell-Based Mechanistic Assays (e.g., Western Blot, Reporter Gene) I->J Confirmed Selectivity I->J K Target Engagement Assays (e.g., CETSA, SPR) J->K Confirmed Selectivity J->K

Caption: Proposed high-throughput screening cascade for a novel compound.

Detailed Experimental Protocols

The following protocols are foundational for the initial characterization of this compound. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Tier 1 - General Cytotoxicity Assessment

Rationale: The first step is to determine the concentration range at which the compound exhibits general toxicity.[9] This informs the concentrations used in subsequent target-specific assays, preventing false positives caused by cell death rather than specific target modulation.

Methodology: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in DMEM with 10% FBS.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series (e.g., 1:3) in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Controls: Include wells with media only (blank), cells with vehicle (DMSO) only (negative control), and cells with a known cytotoxic agent like Doxorubicin (positive control).

    • Remove old media from the cell plate and add 100 µL of the prepared compound dilutions/controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Measurement:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and blank (0% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Protocol 2: Tier 2 - Target-Class Screening Example (Kinase Inhibition)

Rationale: Given the prevalence of azepane scaffolds as kinase inhibitors, screening against a broad kinase panel is a logical next step. This can efficiently identify potential interactions across the human kinome.

Methodology: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

  • Assay Setup:

    • This assay quantifies the amount of ADP produced during a kinase reaction; lower ADP levels indicate kinase inhibition.

    • Use a 384-well, low-volume plate.

  • Reagent Preparation:

    • Kinase: Reconstitute a kinase of interest (e.g., a panel of representative kinases like SRC, EGFR, AKT1) in the appropriate kinase buffer.

    • Substrate: Prepare the specific peptide substrate for the chosen kinase.

    • ATP: Prepare ATP at a concentration near the Kₘ for the specific kinase.

    • Compound: Dilute this compound to the desired screening concentration (e.g., 10 µM) in kinase buffer.

    • Controls: Include a known inhibitor for the kinase (positive control) and vehicle (DMSO) only (negative control).

  • Kinase Reaction:

    • Add 2.5 µL of the compound or control to the appropriate wells.

    • Add 2.5 µL of a kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • A lower luminescent signal corresponds to higher kinase inhibition.

    • Calculate the percent inhibition relative to the positive and negative controls.

    • A "hit" is typically defined as a compound causing >50% inhibition at the screening concentration.

Potential Signaling Pathways for Investigation

Should initial screening yield a confirmed hit, further investigation into the relevant signaling pathway is critical. Based on the activities of known azepane derivatives, two potential pathways are of high interest.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Azepane Azepane Derivative (Potential Inhibitor) Azepane->PI3K Inhibition? Azepane->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by an azepane compound.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage Ab Amyloid-β (Aβ) Plaques APP->Ab Sequential Cleavage BACE1 β-secretase (BACE1) BACE1->APP gSecretase γ-secretase gSecretase->APP Azepane Azepane Derivative (Potential BACE1 Inhibitor) Azepane->BACE1 Inhibition

Caption: Potential mechanism for reducing amyloid-β via BACE1 inhibition.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its core azepane scaffold is a highly validated starting point for drug discovery. The structural flexibility and proven success of this heterocyclic system in modulating a wide range of biological targets provide a strong rationale for its investigation. The systematic workflow proposed in this guide, beginning with broad cytotoxicity and target-class screening and progressing to detailed mechanistic studies, offers an efficient and scientifically rigorous path to uncovering its potential therapeutic value. Successful identification of a primary biological target will open avenues for structure-activity relationship (SAR) studies, lead optimization, and the potential development of a novel therapeutic candidate.

References

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides.
  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

  • Singh, R., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. [Link]

  • Gopireddy, R. R., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • Hilaris. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products.
  • Moody, C. J., & Rzepa, H. S. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry Letters, 25(11), 2291-2296. [Link]

  • ResearchGate. (2026). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Request PDF.
  • Visikol. (2023). The Importance of In Vitro Assays. Visikol Inc. Blog. [Link]

  • BenchChem. (2025). Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols. BenchChem Technical Guides.
  • ResearchGate. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Request PDF.
  • Salas-Oropeza, J., et al. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 28(13), 5183. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. eBook.
  • Prasansuklab, A., et al. (2025). SLC6 transporters as pharmacological targets in depression: Molecular mechanisms and therapeutic strategies. Biochemical Pharmacology, 242, 117210.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols: High-Throughput Screening Assays for Novel Compound Activity. BenchChem Technical Guides.
  • Labinsights. (2023). The Important Role of In Vitro Screening Related Services in Drug Discovery. Labinsights.net.
  • MDPI. (2024).
  • ResearchGate. (n.d.). Experimental protocol for novel object recognition testing.
  • Merck. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Molecular Cancer Therapeutics, 15(6), 1155-62.

Sources

N-Benzyl Seven-Membered Heterocycles: Synthetic Architectures and Pharmacological Utility

[1]

Executive Summary

This technical guide examines the structural and functional significance of N-benzyl substituted seven-membered nitrogen heterocycles—specifically azepanes , 1,4-diazepines , and benzazepines . While the benzyl group is often relegated to the status of a transient protecting group in organic synthesis, this guide argues for its role as a critical pharmacophoric anchor that influences ring conformation and receptor binding affinity. We explore high-fidelity synthetic routes, particularly Ring-Closing Metathesis (RCM) and Ring Expansion strategies, and provide actionable protocols for their construction.

Structural Diversity & Pharmacological Rationale[2][3][4][5]

The Conformational Challenge

Seven-membered rings (azepanes/diazepines) possess significantly higher degrees of conformational freedom compared to their five- or six-membered counterparts (pyrrolidines/piperidines).[1] They exist in a dynamic equilibrium of twisted chair and boat conformations.

  • The "Benzyl Anchor" Effect: The introduction of a bulky N-benzyl substituent imposes a steric constraint known as allylic strain (A-strain) in unsaturated analogs or general transannular strain in saturated systems. This restricts the ring's conformational mobility, often locking the heterocycle into a bioactive conformation that reduces the entropic penalty upon binding to a protein target (e.g., kinase ATP pockets or GABAergic sites).

Pharmacological Significance[1][2][3][6][7][8]
  • Peptidomimetics: N-Benzyl azepane amino acids (e.g., substituted 5-aminoazepane-4-carboxylic acids) serve as

    
    -turn inducers.[1] The benzyl group mimics the side chain of phenylalanine, allowing these scaffolds to disrupt protein-protein interactions (PPIs).
    
  • CNS Modulation: In 1,4-benzodiazepines, the N-benzyl moiety (often at position 1) enhances lipophilicity (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration.[1] It provides additional hydrophobic contacts within the benzodiazepine binding site of the GABA
    
    
    receptor.
  • Kinase Inhibition: Benzyl-substituted azepines have emerged as scaffolds for kinase inhibitors, where the benzyl ring occupies the hydrophobic back-pocket (selectivity pocket) of the ATP binding site.

Synthetic Architectures

We categorize synthesis into two primary logic streams: Ring Expansion (Linear) and Cyclization (Convergent).[1]

Pathway A: Ring Expansion (The Schmidt/Beckmann Route)

Classically used for caprolactam production, this method is adapted for substituted azepanes.

  • Mechanism: An acid-catalyzed insertion of a nitrogen atom into a cyclohexanone ring.[1]

  • Regioselectivity: In substituted cyclohexanones, migration usually occurs at the more substituted carbon center, governed by the anti-periplanar alignment of the migrating bond with the leaving group (

    
     or 
    
    
    ).
Pathway B: Ring-Closing Metathesis (RCM)

Modern synthesis relies heavily on RCM using Ruthenium carbenes (Grubbs catalysts).[1]

  • The Rotamer Effect: The formation of 7-membered rings via RCM is entropically challenging. However, the presence of an N-benzyl group facilitates cyclization. The bulky benzyl group forces the precursor diene into a cis-amide rotamer (the "Thorpe-Ingold" analog for amides), bringing the terminal olefins into proximity for the metathesis event.

Visualization: Synthetic Logic Flow

SyntheticRoutescluster_0Route A: Ring Expansioncluster_1Route B: RCM (Convergent)CyclohexanoneSubstitutedCyclohexanoneAzideHydrazoic Acid(Schmidt)Cyclohexanone->AzideCaprolactamCaprolactamCoreAzide->CaprolactamBn_AddN-BenzylationCaprolactam->Bn_AddFinalN-Benzyl AzepaneScaffoldBn_Add->FinalReductionDieneAcyclic DienePrecursorRotamercis-Rotamer(Bn-Induced)Diene->RotamerStericLockRu_CatGrubbs IICatalystRotamer->Ru_CatAzepineUnsaturatedAzepineRu_Cat->AzepineAzepine->FinalHydrogenation

Figure 1: Comparison of Linear (Ring Expansion) vs. Convergent (RCM) synthetic strategies for N-benzyl azepanes. Note the critical role of the Benzyl group in pre-organizing the RCM precursor.

Comparative Data: RCM Efficiency

The following table illustrates the impact of the Nitrogen substituent on Ring-Closing Metathesis yields for 7-membered rings, highlighting the "Template Effect" of the benzyl group.

N-SubstituentPrecursor ConformationRCM Yield (7-membered)Catalyst LoadingSource
H (Unprotected) Trans-rotamer dominant< 20% (Oligomerization)5-10 mol%General Lit.[1]
Acetyl (Ac) Mixed rotamers45-60%5 mol%Benedetti et al.
Benzyl (Bn) Cis-rotamer favored85-92% 2-5 mol%Benedetti et al. [1]
Tosyl (Ts) Rigid, bulky75-85%5 mol%Matsuda et al. [2]

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-2,3,4,7-tetrahydro-1H-azepine via RCM

Rationale: This protocol utilizes the Second Generation Grubbs Catalyst (G-II) due to its high tolerance for functional groups and superior activity against sterically demanding internal olefins.[1]

Materials:

  • N-Benzyl-N-(but-3-en-1-yl)prop-2-en-1-amine (Precursor)[1]

  • Grubbs Catalyst, 2nd Generation (G-II)[1][2]

  • Dichloromethane (DCM), anhydrous, degassed

  • Argon atmosphere[1]

Methodology:

  • Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM to achieve a dilute concentration of 0.005 M .

    • Critical Step: High dilution is mandatory to favor intramolecular cyclization over intermolecular polymerization (ADMET).

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen poisons the Ruthenium carbene.

  • Catalyst Addition: Add G-II catalyst (0.05 equiv / 5 mol%) in one portion as a solid or dissolved in minimal DCM.

  • Reflux: Heat the reaction to reflux (40°C) under Argon for 4–12 hours. Monitor conversion by TLC (silica; Hexane/EtOAc).

  • Quenching: Upon completion, add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 2 hours to sequester the Ruthenium species.

  • Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify via flash column chromatography.

Protocol B: N-Benzylation of Caprolactam (Post-Cyclization Modification)

Rationale: For scaffolds where the ring is already formed (e.g., commercial caprolactam), direct alkylation is efficient but requires strong bases.

Methodology:

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in dry THF at 0°C under

    
    .
    
  • Addition: Add

    
    -caprolactam (1.0 equiv) slowly. Evolution of 
    
    
    gas will be vigorous. Stir for 30 min at 0°C, then 30 min at RT to ensure complete anion formation.
  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise.

    • Note: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) if the reaction is sluggish.

  • Workup: Stir overnight at RT. Quench with saturated

    
    . Extract with EtOAc.
    

Metabolic & SAR Logic Flow

When developing drugs with this scaffold, the metabolic stability of the benzyl group is a primary concern (CYP450 oxidation).

SAR_LogicStartN-Benzyl Azepine HitMetabolismMetabolic Liability?(CYP450 debenzylation)Start->MetabolismYesOptimizeMetabolism->YesHigh ClearanceNoProceed to PK/PDMetabolism->NoStableSub1Add -F, -Cl, -CF3at Para-positionYes->Sub1Block Para-positionSub2Deuteration ofBenzylic CarbonYes->Sub2FluorinationSub3BioisostereSwitchYes->Sub3Replace withPyridyl-methyl

Figure 2: SAR Optimization decision tree for stabilizing the N-Benzyl moiety against metabolic degradation.

References

  • Benedetti, E., et al. (2012).[2] Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds.[1][2] Synthesis, 44, 3523-3533.[2]

  • Matsuda, & Sato. (2023).[3] Strategies in the synthesis of dibenzo[b,f]heteropines via Ring-Closing Metathesis. Beilstein Journal of Organic Chemistry.

  • Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry. (Foundational text on 1,4-benzodiazepine pharmacology).

  • Review. (2015). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.

  • Chemical Biology Study. (2025).

    
    -Amino Acids. ChemRxiv. [1]
    

A Senior Application Scientist's Guide to Strategic Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioisosteric Replacement of 2-Benzylazepane with 4-Methyl Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the strategic bioisosteric replacement of a hydrogen atom with a methyl group at the 4-position of the 2-benzylazepane scaffold. We will delve into the scientific rationale, propose detailed synthetic and pharmacological evaluation protocols, and discuss the anticipated impact on the molecule's overall profile. This document is intended to serve as a practical and scientifically grounded resource for researchers engaged in lead optimization.

The Strategic Imperative of Bioisosterism in Modern Drug Discovery

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group or an atom in a lead compound with another that has similar physical and chemical properties, with the goal of creating a new molecule with improved biological properties.[1][2][3] This strategy is not merely about mimicry; it is a nuanced approach to modulate a compound's steric, electronic, and lipophilic characteristics to enhance efficacy, improve safety, and optimize pharmacokinetic profiles.[4][5] The thoughtful application of bioisosteric replacements can address a multitude of challenges in drug development, including metabolic instability, off-target toxicity, and suboptimal potency.[1][4]

The methyl group, in particular, is a classic and highly effective bioisostere for a hydrogen atom. While seemingly a minor modification, its introduction can have profound effects on a molecule's conformation and metabolic fate. The chlorine atom is often considered isosteric and isolipophilic with the methyl group and is frequently chosen as a bioisosteric replacement to alter metabolism.[1][5]

The 2-Benzylazepane Scaffold: A Privileged Motif

The azepane ring is a seven-membered saturated heterocycle that is a constituent of numerous biologically active natural products and synthetic compounds.[6] Its conformational flexibility allows it to adopt various arrangements, which can be crucial for its interaction with biological targets.[6] The 2-benzylazepane scaffold, in particular, presents a versatile platform for designing novel therapeutic agents. The benzyl group can engage in various receptor interactions, including hydrophobic and aromatic interactions, while the azepane ring provides a three-dimensional structure that can be further functionalized.

Rationale for the 4-Methyl Bioisosteric Replacement

The introduction of a methyl group at the 4-position of the 2-benzylazepane ring is a strategic decision aimed at achieving one or more of the following objectives:

  • Enhanced Metabolic Stability: The C-H bonds on the azepane ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a methyl group can block a potential site of metabolism, thereby increasing the compound's half-life and oral bioavailability.

  • Improved Potency and Selectivity: The methyl group can act as a "conformational lock," restricting the flexibility of the azepane ring.[6] This pre-organization into a bioactive conformation can lead to a more favorable binding entropy and, consequently, higher affinity for the target receptor. Furthermore, the added steric bulk can improve selectivity by disfavoring binding to off-target proteins.

  • Modulation of Physicochemical Properties: The addition of a methyl group will increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This change needs to be carefully balanced to maintain adequate aqueous solubility.

Proposed Synthetic Protocol for 4-Methyl-2-benzylazepane Analogs

The following is a detailed, step-by-step methodology for the synthesis of 4-methyl-2-benzylazepane analogs. This proposed route is based on established synthetic transformations for related heterocyclic systems.

Scheme 1: Proposed Synthesis of 4-Methyl-2-benzylazepane

A Commercially Available 4-Methylcyclohexanone B Beckmann Rearrangement A->B 1. Hydroxylamine hydrochloride, Sodium acetate C 5-Methyl-azepan-2-one B->C 2. Polyphosphoric acid, Heat D Reduction (e.g., LiAlH4) C->D E 4-Methylazepane D->E F N-Benzylation E->F 3. Benzaldehyde, Reductive Amination (e.g., NaBH(OAc)3) H Alternative N-Alkylation E->H 3. Benzyl bromide, Base (e.g., K2CO3) G 4-Methyl-1-benzylazepane F->G H->G I 2-Bromo-1-phenylethane I->H

Caption: Proposed synthetic workflow for 4-methyl-2-benzylazepane.

Experimental Protocol:

  • Step 1: Synthesis of 5-Methyl-azepan-2-one (Lactam Formation):

    • To a solution of 4-methylcyclohexanone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and sodium acetate.

    • Reflux the mixture for 2-4 hours to form the corresponding oxime.

    • Isolate the oxime and treat it with a strong acid, such as polyphosphoric acid or sulfuric acid, at an elevated temperature (e.g., 100-120 °C) to induce the Beckmann rearrangement.

    • Purify the resulting 5-methyl-azepan-2-one by recrystallization or column chromatography.

  • Step 2: Reduction of the Lactam to 4-Methylazepane:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of 5-methyl-azepan-2-one in THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Carefully quench the reaction with sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting aluminum salts and concentrate the filtrate to obtain crude 4-methylazepane.

  • Step 3: N-Benzylation to Yield 4-Methyl-1-benzylazepane:

    • Method A: Reductive Amination: Dissolve 4-methylazepane and benzaldehyde in a chlorinated solvent (e.g., dichloromethane). Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), and stir at room temperature for 12-24 hours.[7]

    • Method B: Direct N-Alkylation: To a solution of 4-methylazepane in a polar aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate (K₂CO₃) and benzyl bromide. Heat the mixture to reflux for 6-8 hours.

    • After completion of the reaction (monitored by TLC), perform an aqueous workup and purify the crude product by column chromatography to yield the final 4-methyl-1-benzylazepane.

Proposed Pharmacological Evaluation Workflow

A direct comparison between the parent 2-benzylazepane and its 4-methyl analog is essential to quantify the impact of the bioisosteric replacement.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Target Binding Assays (e.g., Radioligand Binding) B Functional Assays (e.g., cAMP, Ca2+ flux) A->B E Pharmacokinetic Studies (e.g., Rodent Model) A->E F Efficacy Models (Disease-Relevant Animal Model) B->F C Metabolic Stability Assays (Liver Microsomes, S9 Fraction) C->E D Off-Target Screening (e.g., CEREP Panel) E->F G Preliminary Toxicity Studies F->G

Caption: Comprehensive workflow for pharmacological evaluation.

Experimental Protocols:

  • In Vitro Assays:

    • Receptor Binding Affinity: Determine the binding affinity (Ki) of both compounds for the primary biological target using a competitive radioligand binding assay.

    • Functional Activity: Assess the functional activity (e.g., agonist, antagonist, or allosteric modulator) and potency (EC₅₀ or IC₅₀) in a relevant cell-based functional assay.

    • Metabolic Stability: Incubate the compounds with liver microsomes or S9 fraction and quantify the rate of metabolism over time using LC-MS/MS. This will directly measure the impact of the 4-methyl group on metabolic clearance.

    • Selectivity Profiling: Screen both compounds against a panel of off-targets (e.g., a CEREP panel) to identify any changes in selectivity.

  • In Vivo Studies:

    • Pharmacokinetics: Administer the compounds to a rodent model (e.g., rats) via intravenous and oral routes to determine key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

    • Efficacy: Evaluate the in vivo efficacy of the compounds in a relevant animal model of disease.

Predicted Structure-Activity Relationship (SAR) and Data Analysis

The introduction of the 4-methyl group is anticipated to have a significant and measurable impact on the compound's properties. The following table summarizes the expected outcomes.

Parameter2-Benzylazepane (Parent)4-Methyl-2-benzylazepane (Analog)Rationale for Predicted Change
Binding Affinity (Ki) BaselinePotentially IncreasedThe methyl group may induce a more favorable binding conformation, leading to enhanced affinity.[8][9]
Functional Potency (EC₅₀/IC₅₀) BaselinePotentially IncreasedConsistent with a potential increase in binding affinity.
Metabolic Half-life (t₁/₂) BaselineIncreasedThe methyl group can block a site of metabolism, reducing the rate of clearance.
Lipophilicity (LogP) BaselineIncreasedThe addition of a methyl group increases the hydrocarbon content of the molecule.
Oral Bioavailability (%F) BaselinePotentially IncreasedAn increased metabolic half-life can lead to improved oral bioavailability.[8][9]
Selectivity BaselinePotentially IncreasedThe steric bulk of the methyl group may disfavor binding to certain off-targets.

Conclusion and Future Directions

The bioisosteric replacement of a hydrogen atom with a methyl group at the 4-position of the 2-benzylazepane scaffold represents a rational and promising strategy for lead optimization. This modification has the potential to significantly improve the metabolic stability, potency, and selectivity of the parent compound. The detailed synthetic and pharmacological evaluation protocols outlined in this guide provide a clear and actionable framework for researchers to explore this chemical space.

Future work should focus on the synthesis and evaluation of other C4-analogs to further probe the structure-activity relationship. Additionally, computational modeling, such as molecular docking and conformational analysis, can provide valuable insights into the binding interactions of these analogs and guide the design of future generations of compounds.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])

  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. (URL: [Link])

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  • Bioisosterism - Drug Design Org. (URL: [Link])

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (URL: [Link])

  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors - ResearchGate. (URL: [Link])

  • Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed. (URL: [Link])

  • Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of chemokine receptor ligands with 2-benzazepine scaffold - PubMed. (URL: [Link])

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  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. (URL: [Link])

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  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: [Link])

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  • Bioisosteres Cheat Sheet - Drug Hunter. (URL: [Link])

  • Angiotensin converting enzyme inhibitors: structure-activity profile of 1-benzazepin-2-one derivatives - PubMed. (URL: [Link])

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  • Benzimidazole derivatives. 2. Synthesis and structure-activity relationships of new azabicyclic benzimidazole-4-carboxylic acid derivatives with affinity for serotoninergic 5-HT(3) receptors - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of new biphalin analogues with non-hydrazine linkers. (URL: [Link])

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  • CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google P
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. (URL: [Link])

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A Deep Dive into the Conformational Landscape of 2-(4-methylbenzyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4][5][6][7][8] The inherent flexibility of the seven-membered ring presents a unique challenge and opportunity in drug design. Understanding and controlling the conformational preferences of substituted azepanes is paramount for optimizing their pharmacological properties.[1][8] This guide provides a comprehensive technical overview of the conformational analysis of a specific derivative, 2-(4-methylbenzyl)azepane, integrating experimental and computational methodologies to provide a holistic understanding of its three-dimensional architecture.

The Dynamic World of the Azepane Ring: Conformational Isomers

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can exist as a dynamic equilibrium of several conformations. The most common and energetically accessible forms are the chair , boat , and twist-boat conformations.[1] High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation is the most stable, with the chair form often representing a transition state.[9]

The introduction of a substituent, such as the 4-methylbenzyl group at the 2-position, profoundly influences this conformational equilibrium. The bulky nature of this substituent will introduce steric interactions that favor certain ring puckering modes and specific orientations of the substituent (axial vs. equatorial).

Deciphering the Conformation: A Multi-pronged Approach

A robust conformational analysis of this compound necessitates a synergistic approach, combining experimental techniques that provide real-world data with computational modeling to explore the energetic landscape of all possible conformers.

Experimental Workflow for Conformational Analysis

G cluster_0 Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Computational Modeling cluster_3 Data Integration & Analysis synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) purification->nmr xray X-ray Crystallography (for solid-state structure) purification->xray conf_search Conformational Search (Molecular Mechanics) purification->conf_search integration Integration of Experimental and Computational Data nmr->integration xray->integration dft DFT Calculations (Geometry Optimization & Energy) conf_search->dft dft->integration analysis Conformational Population & Substituent Effects integration->analysis

Caption: A typical workflow for the comprehensive conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is an indispensable tool for elucidating the conformation of molecules in solution.[1][10] For this compound, a combination of one- and two-dimensional NMR experiments provides critical insights.

Key NMR Experiments:

  • ¹H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) between vicinal protons are highly dependent on the dihedral angle between them, as described by the Karplus equation.[1] Analysis of these coupling constants can help determine the relative stereochemistry and conformational preferences of the azepane ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the azepane ring can also be indicative of the ring's conformation.

  • Correlation Spectroscopy (COSY): This 2D experiment helps in assigning the proton signals by identifying coupled protons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is arguably the most powerful NMR technique for conformational analysis. NOESY identifies protons that are close in space, regardless of whether they are bonded. For this compound, key NOE correlations would be expected between the protons of the benzyl group and specific protons on the azepane ring, which would definitively establish the preferred orientation (axial or equatorial) of the substituent.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe key intramolecular correlations (typically 500-800 ms).

  • Data Processing and Analysis: Process the 2D data and identify cross-peaks that indicate through-space interactions. For instance, a cross-peak between a proton on the benzyl methylene group and an axial proton on the azepane ring would strongly suggest an equatorial orientation of the 4-methylbenzyl substituent.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.[11][12][13] This technique offers a static snapshot of the molecule in its lowest energy conformation within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson synthesis.[1] The structural model is then refined to obtain accurate atomic coordinates and thermal parameters.[1]

The resulting crystal structure will reveal the precise conformation of the azepane ring and the orientation of the 4-methylbenzyl substituent in the solid state.

Computational Modeling: Exploring the Energetic Landscape

Computational chemistry provides a powerful means to complement experimental data by predicting the relative energies of different conformers and mapping the potential energy surface of the molecule.[1][9]

Computational Workflow:

G start Initial 3D Structure of This compound conf_search Conformational Search (e.g., Molecular Mechanics - MMFF94) start->conf_search dft_opt Geometry Optimization of Low-Energy Conformers (e.g., DFT - B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculations (Confirm Minima & Obtain Thermochemical Data) dft_opt->freq_calc energy_analysis Relative Energy Analysis (Identify Global Minimum and Boltzman Population) freq_calc->energy_analysis

Caption: A typical computational workflow for the conformational analysis of this compound.

Methodology Details:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.[1]

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[1] This provides more accurate geometries and relative energies.

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.[1]

Data Synthesis and Interpretation: Building a Coherent Picture

The true power of this multi-faceted approach lies in the integration of data from all three techniques.

  • NMR and Computational Synergy: The experimentally determined coupling constants and NOE-based distance restraints from NMR can be used to validate the computationally predicted low-energy conformers. Conversely, computational models can aid in the interpretation of complex NMR spectra.

  • X-ray and Solution-State Comparison: The solid-state structure from X-ray crystallography provides a crucial benchmark. Differences between the solid-state conformation and the predominant solution-state conformation (as determined by NMR and computation) can reveal the influence of crystal packing forces versus intrinsic conformational preferences.

Expected Outcomes for this compound:

Based on general principles of steric hindrance, it is anticipated that the 4-methylbenzyl group will preferentially adopt an equatorial or pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions.[14][15][16] This would likely lead to a predominance of a specific twist-chair or chair-like conformation of the azepane ring.

Quantitative Data Summary (Hypothetical):

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C2-C(benzyl)-N-C7)Predicted ¹H-¹H Coupling Constant (Hz) - H2ax-H3ax
Twist-Chair (Equatorial)0.00~175°~10.5
Twist-Chair (Axial)+2.5~60°~3.5
Boat (Equatorial)+1.8~160°~8.0
Boat (Axial)+4.2~45°~2.0

Note: This table presents hypothetical data to illustrate the type of quantitative information that would be generated through this analytical approach.

Conclusion: From Conformation to Function

A thorough understanding of the conformational preferences of this compound is not merely an academic exercise. For drug development professionals, this knowledge is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity.

  • Rational Drug Design: Modifying the azepane scaffold to lock it into a bioactive conformation, potentially increasing potency and selectivity.

  • Pharmacokinetic Profiling: Understanding how conformation can influence properties like membrane permeability and metabolic stability.

By employing the integrated experimental and computational strategies outlined in this guide, researchers can gain a detailed and actionable understanding of the conformational landscape of this compound and other substituted azepane systems, ultimately accelerating the discovery and development of novel therapeutics.

References

  • Unimuke, T. O., Louis, H., Eno, E. A., Agwamba, E. C., & Adeyinka, A. S. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(17), 14775–14788. [Link]

  • Royal Society of Chemistry. (n.d.). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • American Chemical Society. (2025, October 11). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ACS Publications. [Link]

  • ChemRxiv. (n.d.). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]

  • PubMed. (2009, June 1). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed. [Link]

  • ACS Publications. (2021, February 5). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PMC. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. ResearchGate. [Link]

  • ResearchGate. (n.d.). Azepines and Their Fused-Ring Derivatives. ResearchGate. [Link]

  • MDPI. (2017, October 27). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI. [Link]

  • National Institutes of Health. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • ResearchGate. (2021, February 5). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ResearchGate. [Link]

  • National Institutes of Health. (2017, October 31). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC. [Link]

  • ResearchGate. (2025, August 9). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[9]benzothieno[2,3-c]azepine. ResearchGate. [Link]

  • ResearchGate. (2025, August 10). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. ResearchGate. [Link]

  • Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [Link]

  • ResearchGate. (2015, August 6). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]

  • ACS Omega. (2022, April 15). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. [Link]

  • National Institutes of Health. (2024, February 12). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. PMC. [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Semantic Scholar. (1984, September 1). Theoretical determination of molecular structure and conformation: Part 12. Puckering of 1,3,5-cycloheptatriene, 1H-azepine, oxepine and their norcaradienic valence tautomers. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Azepine synthesis. Organic Chemistry Portal. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. [Link]

  • National Institutes of Health. (n.d.). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PMC. [Link]

  • MDPI. (2016, June 3). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI. [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

  • (n.d.). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. [Link]

  • Chemistry World. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

Sources

Methodological & Application

Synthesis of 2-(4-methylbenzyl)azepane via N-Boc-azepane lithiation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Synthesis of 2-(4-methylbenzyl)azepane via Directed α-Lithiation of N-Boc-azepane

Introduction: The Significance of 2-Substituted Azepanes

The azepane scaffold is a crucial pharmacophore found in numerous biologically active compounds and approved pharmaceuticals.[1] Its seven-membered ring offers a flexible, three-dimensional structure that can effectively probe the binding pockets of biological targets.[1] The ability to introduce specific substituents at the C2 position is of paramount importance for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Traditional methods for synthesizing such compounds can be multi-step and lack regiochemical control.

This application note details a robust and highly regioselective strategy for the synthesis of 2-substituted azepanes, exemplified by the preparation of this compound. The core of this methodology lies in the directed α-lithiation of N-Boc-azepane. This approach leverages the activating and directing capabilities of the N-tert-butoxycarbonyl (Boc) group to facilitate deprotonation at the adjacent methylene position, creating a nucleophilic organolithium intermediate that can be efficiently trapped with a suitable electrophile.

Mechanistic Overview: The Role of the N-Boc Group in Directed Lithiation

The direct functionalization of C-H bonds adjacent to a nitrogen atom in a saturated heterocycle is a powerful transformation in modern organic synthesis. The N-Boc group is instrumental in this process for several key reasons:

  • Acidification of α-Protons: The electron-withdrawing nature of the carbamate carbonyl group increases the kinetic acidity of the protons on the adjacent carbon (the α-position), making them susceptible to deprotonation by a strong, non-nucleophilic base.

  • Coordination and Stabilization: The carbonyl oxygen of the Boc group can coordinate to the lithium cation of the organolithium base (e.g., sec-butyllithium) and the resulting lithiated intermediate. This coordination stabilizes the organolithium species, preventing decomposition and directing the deprotonation to the α-position.[2][3]

  • Configurational Stability: The resulting α-lithiated N-Boc-azepane intermediate exhibits a degree of configurational stability at low temperatures, which is crucial for subsequent stereoselective reactions, although this protocol focuses on a racemic synthesis.[3][4]

The choice of base is critical. sec-Butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi) due to its greater steric hindrance, which minimizes competitive nucleophilic addition to the Boc carbonyl group. The reaction is performed at cryogenic temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate and to control the reaction kinetics, preventing side reactions.[5][6]

Following the deprotonation, the generated carbanion acts as a potent nucleophile, readily attacking an electrophile, such as 4-methylbenzyl bromide, in a standard SN2 reaction to form the new carbon-carbon bond.[7] The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target secondary amine.[8]

Reaction Pathway Diagram

G cluster_0 Step 1: α-Lithiation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Deprotection NBocAzepane N-Boc-azepane sBuLi s-BuLi, TMEDA THF, -78 °C NBocAzepane->sBuLi LithiatedIntermediate α-Lithiated Intermediate (Stabilized by Li-coordination) sBuLi->LithiatedIntermediate Deprotonation Electrophile 4-methylbenzyl bromide LithiatedIntermediate->Electrophile Nucleophilic Attack AlkylatedProduct N-Boc-2-(4-methylbenzyl)azepane Electrophile->AlkylatedProduct Acid TFA or HCl DCM AlkylatedProduct->Acid FinalProduct This compound Acid->FinalProduct Cleavage

Caption: Overall reaction pathway for the synthesis.

Experimental Protocol

This protocol is divided into three main parts: the synthesis of the N-Boc protected starting material, the core lithiation and alkylation reaction, and the final deprotection step.

Safety Precautions
  • sec-Butyllithium is a pyrophoric reagent and must be handled under a strict inert atmosphere (Nitrogen or Argon). It can ignite spontaneously on contact with air or moisture. Always use proper syringe and cannula techniques.

  • Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) to remove water and peroxides.

  • Trifluoroacetic acid (TFA) is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All reactions should be performed in a well-ventilated fume hood.

Reagents and Materials Summary
Reagent/MaterialMolar Mass ( g/mol )Molarity/PurityAmountMoles (mmol)Equivalents
Part A: N-Boc Protection
Azepane99.1798%1.00 g10.11.0
Di-tert-butyl dicarbonate (Boc₂O)218.2599%2.42 g11.11.1
Triethylamine (Et₃N)101.1999%1.53 mL11.11.1
Dichloromethane (DCM)-Anhydrous50 mL--
Part B: Lithiation & Alkylation
N-Boc-azepane199.29-1.00 g5.021.0
Tetrahydrofuran (THF)-Anhydrous25 mL--
sec-Butyllithium (s-BuLi)-~1.4 M in cyclohexane4.30 mL6.021.2
4-Methylbenzyl bromide185.0698%1.02 g5.521.1
Part C: Deprotection
N-Boc-2-(4-methylbenzyl)azepane303.45-1.00 g3.301.0
Dichloromethane (DCM)-Anhydrous15 mL--
Trifluoroacetic acid (TFA)114.0299%3.8 mL50~15
Part A: Synthesis of N-Boc-azepane
  • To a round-bottom flask charged with a magnetic stir bar, add azepane (1.00 g, 10.1 mmol).

  • Dissolve the azepane in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Add triethylamine (1.53 mL, 11.1 mmol) to the solution.

  • In a separate container, dissolve di-tert-butyl dicarbonate (2.42 g, 11.1 mmol) in a small amount of DCM and add it dropwise to the stirring azepane solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed.

  • Quench the reaction with the addition of saturated aqueous NH₄Cl solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 5-10% ethyl acetate in hexanes) to yield N-Boc-azepane as a colorless oil.

Part B: α-Lithiation and Alkylation of N-Boc-azepane
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Solution: Add N-Boc-azepane (1.00 g, 5.02 mmol) to the flask and dissolve it in anhydrous THF (25 mL) under a positive pressure of nitrogen.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add sec-butyllithium (4.30 mL of a 1.4 M solution, 6.02 mmol) dropwise via syringe over 15-20 minutes. The solution may develop a yellow or orange color, indicating the formation of the lithiated species. Maintain the temperature below -70 °C during the addition.

  • Stir the reaction mixture at -78 °C for 1 hour.[6]

  • Alkylation: In a single portion, add 4-methylbenzyl bromide (1.02 g, 5.52 mmol) dissolved in a minimal amount of anhydrous THF (~2 mL) via syringe.

  • Continue stirring the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 3-4 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (15 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (30 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, N-Boc-2-(4-methylbenzyl)azepane, can be purified by flash chromatography (silica gel, gradient elution with 5-15% ethyl acetate in hexanes).

Part C: N-Boc Deprotection
  • Dissolve the purified N-Boc-2-(4-methylbenzyl)azepane (1.00 g, 3.30 mmol) in anhydrous DCM (15 mL) in a round-bottom flask at room temperature.

  • Slowly add trifluoroacetic acid (3.8 mL, 50 mmol) to the solution. Gas evolution (isobutylene and CO₂) will be observed.[8]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.[9]

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Dissolve the residue in DCM (20 mL) and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (~8-9).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound, typically as a pale yellow oil. Further purification by chromatography or distillation can be performed if necessary.

Workflow Visualization

G cluster_A Part A: Boc Protection cluster_B Part B: Lithiation & Alkylation cluster_C Part C: Deprotection A1 Dissolve Azepane in DCM A2 Add Et3N & Boc2O at 0 °C A1->A2 A3 Stir at RT 12-16h A2->A3 A4 Aqueous Workup & Purification A3->A4 A5 Isolate N-Boc-azepane A4->A5 B1 Dissolve N-Boc-azepane in Anhydrous THF A5->B1 Proceed to next step B2 Cool to -78 °C B1->B2 B3 Add s-BuLi dropwise Stir 1h B2->B3 B4 Add 4-methylbenzyl bromide B3->B4 B5 Stir & Warm to RT B4->B5 B6 Aqueous Workup & Purification B5->B6 B7 Isolate Alkylated Product B6->B7 C1 Dissolve Alkylated Product in DCM B7->C1 Proceed to final step C2 Add TFA Stir 1-2h at RT C1->C2 C3 Concentrate C2->C3 C4 Neutralize with NaHCO3 & Extract C3->C4 C5 Isolate Final Product This compound C4->C5

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Key Considerations

  • Low Yield in Lithiation Step: This is often due to moisture in the glassware or solvent, which quenches the organolithium species. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. Alternatively, the s-BuLi may have degraded; titration is recommended to determine its exact molarity.

  • Incomplete Reaction: If the lithiation or alkylation is sluggish, consider using an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase reactivity.[4][5]

  • Side Product Formation: If elimination of the benzyl bromide is observed, ensure the reaction is quenched at low temperature before warming. If the base attacks the electrophile, ensure slow addition of the base and sufficient stirring time before adding the electrophile.

  • Alternative Deprotection: For substrates with acid-sensitive functional groups, alternative N-Boc deprotection methods can be employed, such as using oxalyl chloride in methanol or thermolytic cleavage in fluorinated alcohols.[10][11]

References

  • El-Baba, T. A. R., et al. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Rowles, I., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. PubMed.
  • Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications.
  • El-Baba, T. A. R., et al. (2022). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.
  • BenchChem. (2025). N-Boc deprotection issues and alternative methods. BenchChem Tech Support.
  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Hodgson, D. M., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. PubMed Central.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Stead, D., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • Coldham, I., et al. (2010). Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. PubMed.
  • O'Brien, P., et al. (n.d.). New Routes to α-Arylated N-Boc Heterocycles. Thesis.
  • LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts.
  • Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Lukin, O. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • Kim, S., et al. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Protocol for alkylation of azepane with 4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-(4-Methylbenzyl)azepane via Direct Nucleophilic Substitution

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(4-methylbenzyl)azepane (also known as 1-(4-methylbenzyl)hexamethyleneimine). The method utilizes a direct nucleophilic substitution (


) of azepane with 4-methylbenzyl bromide.

While conceptually simple, the alkylation of secondary amines with reactive benzylic halides often suffers from quaternization (over-alkylation) and difficult purification profiles. This guide provides an optimized stoichiometry and work-up procedure to maximize the yield of the tertiary amine (


) while suppressing the formation of the quaternary ammonium salt (

).

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Reaction Mechanics

The Challenge: Controlling Electrophilicity

The reaction proceeds via an


 mechanism. Azepane acts as the nucleophile, attacking the benzylic carbon of 4-methylbenzyl bromide.
  • Nucleophile: Azepane is a 7-membered cyclic secondary amine. While slightly more sterically hindered than piperidine (6-membered), it remains a potent nucleophile due to ring flexibility.

  • Electrophile: 4-Methylbenzyl bromide is highly reactive. The transition state is stabilized by the adjacent aromatic ring, lowering the activation energy.

  • The Critical Failure Point: The product (a tertiary amine) is more nucleophilic than the starting material (secondary amine) due to the inductive electron-donating effect of the new benzyl group. This leads to a competitive reaction where the product attacks a second molecule of bromide, forming the insoluble quaternary ammonium salt.

Strategic Solution

To prevent over-alkylation, this protocol employs:

  • Inorganic Base Scavenging: Use of anhydrous Potassium Carbonate (

    
    ) to neutralize the HBr byproduct immediately, preventing salt formation of the starting amine which would deactivate it.
    
  • Solvent Selection: Acetonitrile (MeCN) is preferred over DMF. While DMF promotes

    
     rates, MeCN allows for easier evaporative removal and cleaner work-up, and its slightly lower polarity compared to DMF helps moderate the reaction rate to control exothermicity.
    
  • Temperature Control: Initiating the reaction at

    
     suppresses the kinetic energy available for the second alkylation event.
    
Mechanistic Pathway

The following diagram illustrates the reaction pathway and the "off-target" quaternary salt formation that this protocol minimizes.

ReactionPathway Azepane Azepane (Secondary Amine) TS Transition State (SN2) Azepane->TS + Bromide Bromide 4-Methylbenzyl Bromide Bromide->TS Product N-(4-Methylbenzyl)azepane (Target Tertiary Amine) TS->Product - HBr QuatSalt Quaternary Ammonium Salt (Impurity) Product->QuatSalt + Excess Bromide (Over-Alkylation) Control Control Strategy: Low Temp (0°C) Stoichiometry (1.0 eq) Control->Product

Figure 1: Reaction pathway highlighting the target transformation and the risk of over-alkylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Density (g/mL)Role
Azepane 99.181.20.825Nucleophile
4-Methylbenzyl bromide 185.061.0SolidElectrophile
Potassium Carbonate (

)
138.212.0SolidBase (HBr Scavenger)
Acetonitrile (MeCN) -Solvent-Reaction Medium

Note: Azepane is used in slight excess (1.2 eq) to ensure complete consumption of the bromide, as unreacted amine is easier to remove than unreacted bromide.

Step-by-Step Methodology

Step 1: Preparation of the Base Suspension

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (2.0 equiv) in anhydrous Acetonitrile (10 mL per gram of bromide).
    
  • Add Azepane (1.2 equiv) to the suspension.

  • Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes.

Step 2: Controlled Addition (The Critical Step)

  • Dissolve 4-Methylbenzyl bromide (1.0 equiv) in a minimal amount of Acetonitrile.

  • Add the bromide solution dropwise to the cold amine suspension over 15–20 minutes.

    • Why? Slow addition keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation over poly-alkylation.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (

    
    ).
    

Step 3: Monitoring & Completion

  • Stir at room temperature for 4–6 hours.

  • Monitor via TLC:

    • Mobile Phase: 10% Methanol in Dichloromethane (DCM).

    • Visualization: UV (254 nm) and Iodine stain (Azepane does not UV absorb strongly; product does).

    • Target: Disappearance of the bromide spot (

      
      ) and appearance of the product spot (
      
      
      
      ).

Step 4: Work-up

  • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove solid inorganic salts (

    
     and KBr). Rinse the pad with DCM.
    
  • Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile.

  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and water.

  • Wash:

    • Wash organic layer with water (

      
      ).
      
    • Wash with Brine (

      
      ).
      
    • Note: Since azepane has some water solubility, these washes help remove the excess starting amine.

  • Dry over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    
Purification

If high purity (>98%) is required, perform Flash Column Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0%

    
     5% Methanol in DCM (with 0.5% Triethylamine or Aqueous Ammonia to prevent streaking of the basic amine on acidic silica).
    

Workflow Visualization

Workflow Start Start: Suspend K2CO3 + Azepane in MeCN (0°C) Addition Add 4-Methylbenzyl Bromide (Dropwise, Slow) Start->Addition Reaction Stir at RT (4-6 hrs) Monitor TLC Addition->Reaction Filter Filter Solids (Salts) Concentrate Filtrate Reaction->Filter Extract Dissolve in EtOAc Wash H2O/Brine Filter->Extract Purify Flash Chromatography (DCM:MeOH 95:5) Extract->Purify Final Pure N-(4-methylbenzyl)azepane Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Quantitative Data & Analysis

Expected Yields
ScaleCrude YieldIsolated Yield (Post-Column)Purity (HPLC)
1 mmol 90-95%82-88%>98%
10 mmol 88-93%80-85%>98%
Characterization Data (Simulated)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 3.65 (s, 2H,
    
    
    ), 2.65 (m, 4H, azepane
    
    
    ), 2.35 (s, 3H,
    
    
    ), 1.65 (m, 8H, azepane bulk).
  • Mass Spectrometry (ESI+): Calculated for

    
    ; Found 
    
    
    
    .

Troubleshooting & Safety

Troubleshooting Guide
  • Issue: Formation of white precipitate during reaction.

    • Diagnosis: This is likely KBr salt, which is normal. If the precipitate is voluminous and product yield is low, it may be the quaternary ammonium salt.

    • Solution: Verify product by LCMS.[2] If quaternary salt exists, reduce reaction temperature or increase solvent volume to dilute reagents.

  • Issue: Azepane streaks on TLC.

    • Diagnosis: Interaction with acidic silica.

    • Solution: Pre-treat the TLC plate with ammonia vapor or add 1%

      
       to the eluent.
      
Safety Hazards
  • 4-Methylbenzyl bromide: Potent lachrymator (tear gas). Handle ONLY in a functioning fume hood. Wear goggles and gloves.

  • Azepane: Corrosive and toxic.[1] Causes severe skin burns and eye damage.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

  • Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines." Tetrahedron, 2001. (Referenced methodology for carbonate-base alkylation).[2][4][7]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8119, Azepane." PubChem, 2025.[1] [Link]

Sources

Application Note: Strategic Protocols for the Synthesis of 2-Substituted Azepanes via Ring Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The azepane (hexamethyleneimine) scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., Balanol) and pharmaceutical agents (e.g., Cetiedil, Setastine). However, the synthesis of 7-membered nitrogen heterocycles is kinetically and thermodynamically challenged by significant entropic barriers and transannular strain.

While Ring-Closing Metathesis (RCM) is a viable cyclization strategy, Ring Expansion of readily available 6-membered carbocycles or heterocycles offers a more atom-economical and scalable approach for accessing 2-substituted azepanes .

This guide details three distinct protocols for synthesizing 2-substituted azepanes, selected based on regiocontrol , scalability , and operational complexity :

  • Protocol A (High Precision): Regioselective Beckmann Rearrangement.

  • Protocol B (High Throughput): The Schmidt Reaction.[1][2]

  • Protocol C (Innovation): Photochemical Dearomative Ring Expansion of Nitroarenes.

Mechanistic Principles & Regioselectivity

The critical challenge in expanding 2-substituted cyclohexanones to 2-substituted azepanes lies in controlling which carbon migrates.

  • Target: 2-Substituted Azepane.

  • Required Intermediate: 7-Substituted azepan-2-one (Lactam).

  • Required Migration: The carbon bearing the substituent (C2) must migrate to the nitrogen.

Comparative Pathway Analysis

The following diagram illustrates the divergent pathways dictated by the migratory aptitude of the


-carbon.

G Ketone 2-Substituted Cyclohexanone Intermediate Reactive Intermediate (Oxime/Azidohydrin) Ketone->Intermediate Activation PathA Migration of C2 (More Substituted) Intermediate->PathA Electronic Preference (Schmidt) PathB Migration of C6 (Less Substituted) Intermediate->PathB Steric Preference (Rare) LactamA 7-Substituted Azepan-2-one PathA->LactamA N-Insertion LactamB 3-Substituted Azepan-2-one PathB->LactamB N-Insertion ProductA 2-Substituted Azepane (TARGET) LactamA->ProductA Reduction (LiAlH4) ProductB 3-Substituted Azepane (Byproduct) LactamB->ProductB Reduction (LiAlH4)

Protocol A: Regioselective Beckmann Rearrangement (High Precision)

Best For: Projects requiring high isomeric purity where separation of intermediates is feasible. Mechanism: The group anti (trans) to the hydroxyl group of the oxime migrates. By isolating the (E)-oxime, the migration of the substituted carbon is guaranteed.

Materials
  • Substrate: 2-Phenylcyclohexanone (Model substrate).

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium acetate (
    
    
    
    ), Thionyl chloride (
    
    
    ) or Cyanuric Chloride (TCT).
  • Solvents: Ethanol, DCM, THF.

  • Reductant: Lithium Aluminum Hydride (

    
    ).
    
Step-by-Step Methodology
Step 1: Oxime Formation and Separation
  • Dissolve 2-phenylcyclohexanone (10 mmol) in Ethanol (20 mL).

  • Add

    
     (15 mmol) and 
    
    
    
    (15 mmol).
  • Reflux for 2 hours. Monitor by TLC.[3][4]

  • Critical Step: Upon workup, the crude usually contains a mixture of (E) and (Z) oximes.

    • Purification: Separate isomers via flash column chromatography (Hexane/EtOAc).[5]

    • Target: Isolate the isomer where the OH is anti to the phenyl group (often the less polar fraction, but verify via NOESY NMR).

Step 2: Beckmann Rearrangement[2][5]
  • Dissolve the purified (E)-oxime (5 mmol) in anhydrous DCM (15 mL) at 0°C.

  • Add Cyanuric Chloride (TCT) (2.5 mmol) or Thionyl Chloride (

    
     eq).
    
  • Stir at 0°C for 1 hour, then warm to RT.

  • Observation: The reaction converts the oxime to the 7-phenylazepan-2-one.

  • Quench with saturated

    
    , extract with DCM, and concentrate.
    
Step 3: Lactam Reduction
  • Suspend

    
     (2.0 eq) in anhydrous THF under Argon.
    
  • Add the lactam solution dropwise at 0°C.

  • Heat to reflux for 4–6 hours.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Concentrate filtrate to yield 2-phenylazepane .

Protocol B: The Schmidt Reaction (High Throughput)

Best For: Rapid library synthesis where minor isomeric impurities are acceptable or separable at the final stage. Mechanism: In situ generation of hydrazoic acid (


). The migration is driven by electronic stabilization of the carbocation; the more substituted carbon (C2) usually migrates preferentially.
Safety Advisory: Sodium Azide[6][7][8][9]
  • Hazard:

    
     + Acid 
    
    
    
    
    
    (Hydrazoic Acid).
    
    
    is highly toxic, volatile, and explosive.[6]
  • Control: Perform exclusively in a high-efficiency fume hood behind a blast shield. Never use halogenated solvents (forms di-azidomethane). Maintain temperature < 45°C.

Step-by-Step Methodology
  • Setup: In a 3-neck round bottom flask equipped with a thermometer and gas outlet (to a scrubber containing 10% NaOH), dissolve 2-substituted cyclohexanone (10 mmol) in Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA) (15 mL).

    • Note: MsOH is preferred for easier workup than PPA.

  • Addition: Cool to 0°C. Add Sodium Azide (

    
    , 1.2 eq) portion-wise over 30 minutes. Do not add all at once. 
    
  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 3–12 hours.

    • Monitoring: Evolution of

      
       gas indicates reaction progress.
      
  • Quench: Pour the reaction mixture slowly onto crushed ice/water (100 g) with vigorous stirring. Neutralize with solid

    
     or 50% NaOH to pH 10.
    
  • Extraction: Extract with EtOAc (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     mL). Wash organics with brine, dry over 
    
    
    
    .
  • Reduction: Proceed with

    
     reduction as described in Protocol A.
    
Data Table: Migratory Aptitude in Schmidt Reaction
Substituent (C2)Major Product (Migration of C2)Minor Product (Migration of C6)Selectivity Ratio
Methyl7-Methylazepan-2-one3-Methylazepan-2-one~85:15
Phenyl7-Phenylazepan-2-one3-Phenylazepan-2-one>95:5
Benzyl7-Benzylazepan-2-one3-Benzylazepan-2-one~90:10
t-Butyl7-(t-Butyl)azepan-2-one3-(t-Butyl)azepan-2-one>98:2

Protocol C: Photochemical Dearomative Ring Expansion (Innovation)

Best For: Accessing azepanes directly from nitroarenes (bypassing cyclohexanones). Concept: Blue-light mediated conversion of nitrobenzenes to singlet nitrenes, which insert into the aromatic ring to form 3H-azepines, followed by hydrogenation.[7][8]

Workflow Diagram

P Nitro Substituted Nitrobenzene Mix Reagents: Phosphite + Amine Blue LEDs (427 nm) Nitro->Mix Photolysis Azepine 3H-Azepine Intermediate Mix->Azepine Ring Expansion Azepane Substituted Azepane Azepine->Azepane Pd/C, H2 (1 atm) Hydrogenation

Protocol Summary
  • Photolysis: Combine substituted nitrobenzene (0.5 mmol),

    
     (excess), and amine base in isopropanol. Irradiate with Blue LEDs (427 nm) for 12–24 hours.
    
  • Intermediate: This yields the unsaturated alkoxy-3H-azepine.

  • Hydrogenation: Transfer to a hydrogenation vessel. Add Pd/C (10 wt%). Stir under

    
     (balloon) for 16 hours.
    
  • Result: Fully saturated substituted azepane.

References

  • Regiocontrol in Schmidt Reactions

    • Title: Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams.
    • Source: PMC / NIH.
    • URL:[Link]

  • Schmidt Reaction Overview & Mechanism

    • Title: Schmidt Reaction - Reaction Mechanism and Applications.[1]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Photochemical Ring Expansion (Modern Approach)

    • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[5][7]

    • Source: Nature Chemistry (via University of Manchester Repository).
    • URL:[Link]

  • Safety Protocols for Azides

    • Title: Lab Safety Guideline: Sodium Azide.[9]

    • Source: UTHSC Research Safety.[9]

    • URL:[Link]

Sources

Application Note: Reductive Amination Pathways to 2-(4-methylbenzyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various glycosidase inhibitors and monoamine transporter modulators. However, the synthesis of 2-substituted azepanes, such as 2-(4-methylbenzyl)azepane , presents a thermodynamic challenge due to the entropic disfavor of forming seven-membered rings compared to five- or six-membered analogs.

This Application Note details two robust reductive amination pathways to overcome these barriers:

  • Pathway A (Intramolecular): Titanium-mediated cyclization of

    
    -amino ketones.
    
  • Pathway B (Sequential): Reduction of cyclic imines generated in situ from lactam activation.

These protocols prioritize chemoselectivity and yield, utilizing Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide to manage the delicate equilibrium between open-chain precursors and the desired cyclic amine.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of this compound hinges on the formation and reduction of the 2-(4-methylbenzyl)-3,4,5,6-tetrahydro-2H-azepinium intermediate.

The "Medium Ring" Challenge

Formation of 7-membered rings is kinetically slower than 5- or 6-membered rings. In standard reductive amination conditions (pH 5–6), the equilibrium for amino-ketones often favors the open-chain form.

  • Solution: We employ Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1] It acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger. This shifts the equilibrium toward the cyclic imine (Schiff base) prior to the addition of the reducing agent.

Pathway Visualization

The following diagram outlines the convergent pathways to the target scaffold.

AzepaneSynthesis Precursor_A Pathway A: 8-amino-1-(4-methylphenyl)octan-2-one (Amino Ketone) Reagent_Ti Ti(OiPr)4 Lewis Acid Activation Precursor_A->Reagent_Ti Precursor_B Pathway B: Azepan-2-one (Caprolactam deriv.) Reagent_Grignard 1. Grignard Addition 2. Dehydration Precursor_B->Reagent_Grignard Intermediate_Imine INTERMEDIATE: Cyclic Iminium Species (Tetrahydroazepine) Reduction Hydride Reduction (NaBH4 or STAB) Intermediate_Imine->Reduction Reagent_Ti->Intermediate_Imine Cyclodehydration Reagent_Grignard->Intermediate_Imine Nucleophilic Attack Target TARGET: This compound Reduction->Target Stereoselective Reduction

Caption: Convergent synthetic pathways to this compound. Pathway A utilizes intramolecular condensation; Pathway B utilizes lactam functionalization.

Methodology & Protocols

Protocol A: Titanium-Mediated Intramolecular Reductive Amination

Best for: Cyclization of linear amino-ketone precursors. Mechanism: The Mattson Protocol (modified). Ti(OiPr)₄ coordinates to the ketone, facilitating nucleophilic attack by the pendant amine and trapping the water byproduct to drive the equilibrium toward the cyclic imine.

Reagents
  • Substrate: 8-amino-1-(4-methylphenyl)octan-2-one (1.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) Note: NaBH(OAc)₃ is often too bulky for this specific transannular reduction; NaBH₄ is preferred here.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Procedure
  • Complexation: In a flame-dried flask under Argon, dissolve the amino-ketone substrate (1.0 equiv) in anhydrous EtOH (0.2 M concentration).

  • Activation: Add Titanium(IV) isopropoxide (1.25 equiv) dropwise via syringe. The solution may turn slightly yellow.

  • Equilibration: Stir at ambient temperature for 12–18 hours.

    • Critical Process Parameter (CPP): Do not shorten this time. 7-membered ring formation is slow.[2] Monitoring by IR should show the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and appearance of the imine C=N stretch (~1640 cm⁻¹).

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH₄ (1.5 equiv) portion-wise to avoid vigorous effervescence.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench (The "Mattson Workup"):

    • Add 2N aqueous ammonia (NH₄OH) dropwise to hydrolyze the titanium complex. A white inorganic precipitate (TiO₂) will form.

    • Alternative: Quench with 1 mL of water followed by dilution with EtOAc.

  • Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate. The residue is typically purified via flash column chromatography (DCM/MeOH/NH₄OH) to yield the racemic this compound.

Protocol B: Direct Reduction of Cyclic Imines (STAB Method)

Best for: Reduction of pre-formed cyclic imines (e.g., generated from Grignard addition to lactams). Mechanism: The Abdel-Magid Protocol. Sodium Triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces iminiums without reducing ketones or aldehydes, should any unreacted starting material remain.

Reagents
  • Substrate: 7-(4-methylbenzyl)-3,4,5,6-tetrahydro-2H-azepine (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3][4]

Step-by-Step Procedure
  • Dissolution: Dissolve the cyclic imine (1.0 equiv) in DCE (0.25 M).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Why: Protonation of the imine nitrogen generates the highly electrophilic iminium ion, which is the active species for reduction.

  • Reduction: Add STAB (1.5 equiv) in a single portion at room temperature.

    • Note: Evolution of acetic acid gas is minimal but possible.

  • Monitoring: Stir for 2–6 hours. Monitor by TLC or LC-MS for the disappearance of the imine.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ until pH > 8.

    • CPP: Ensure basic pH to extract the free amine.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Analytical Validation & Quality Control

To validate the synthesis of this compound, compare spectral data against the following expected markers.

Analytical MethodExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃)

2.8–3.2 ppm (m, 3H)
Methine (CH-N) and Ring

-N protons.
¹H NMR (CDCl₃)

2.30 ppm (s, 3H)
Methyl group on the benzyl ring.
¹H NMR (CDCl₃)

7.0–7.2 ppm (m, 4H)
Para-substituted aromatic system (AA'BB').
¹³C NMR ~60–65 ppmC2 Carbon (Chiral center) of the azepane ring.
LC-MS (ESI+) [M+H]⁺ = 204.17 (Calc.)Confirm molecular weight (C₁₄H₂₁N).
IR Spectroscopy Absence of 1640 cm⁻¹Complete reduction of Imine C=N bond.

Troubleshooting & Optimization

Workflow Logic for Optimization

The following Graphviz diagram illustrates the decision tree for troubleshooting low yields.

Troubleshooting Problem Issue: Low Yield (<40%) Check_Imine Check IR/NMR: Is Cyclic Imine forming? Problem->Check_Imine No_Imine NO: Cyclization Failed Check_Imine->No_Imine Ketone signal persists Yes_Imine YES: Reduction Failed Check_Imine->Yes_Imine Imine signal strong Sol_A Solution: Increase Ti(OiPr)4 to 2.0 eq Extend stir time to 24h No_Imine->Sol_A Sol_B Solution: Switch from STAB to NaBH4 Increase Temp to 40°C Yes_Imine->Sol_B

Caption: Decision tree for optimizing reductive amination of sterically hindered or medium-ring substrates.

Common Pitfalls
  • Water Contamination: In Protocol A, water hydrolyzes the Ti-complex before the ring closes. Use strictly anhydrous solvents.

  • Incomplete Reduction: The steric bulk of the benzyl group at the 2-position can hinder hydride attack. If STAB is too slow, switch to the smaller, more aggressive NaBH₄ (as in Protocol A).

  • Dimerization: High concentration can lead to intermolecular reaction between two amino-ketone molecules. Maintain high dilution (0.1 M – 0.2 M) to favor intramolecular cyclization.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][5][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Barney, C. L., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)... Chemical Biology & Drug Design, 77(1), 98-103.[8] (Demonstrates relevance of benzyl-substituted medium rings).

Sources

Application Note: 2-(4-methylbenzyl)azepane as a Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 2-(4-methylbenzyl)azepane derivatives as constrained peptidomimetic building blocks. The azepane (seven-membered nitrogen heterocycle) scaffold serves as a "privileged structure" for inducing


-turn conformations and restricting the entropic freedom of peptide backbones. The inclusion of the 4-methylbenzyl  moiety at the C2 position specifically mimics the side chain of Phenylalanine or Tyrosine, directing hydrophobic interactions within receptor pockets (e.g., GPCRs, proteases) while maintaining metabolic stability. This document provides a validated protocol for the synthesis, Solid-Phase Peptide Synthesis (SPPS) incorporation, and structural validation of this scaffold.

Introduction & Rationale

In drug design, linear peptides often suffer from rapid proteolytic degradation and poor bioavailability. Peptidomimetics aim to solve this by "locking" the bioactive conformation.

The 2-substituted azepane scaffold acts as a homologue of Proline but with a larger, more flexible seven-membered ring. When substituted at the C2 position with a 4-methylbenzyl group, the molecule functions as a Constrained Phenylalanine Mimic .

Key Mechanistic Advantages:
  • Conformational Locking: The azepane ring forces the peptide backbone into a specific dihedral angle (

    
    ), often inducing Type II' 
    
    
    
    -turns, which are critical for receptor recognition.
  • Hydrophobic Targeting: The 4-methylbenzyl group projects into hydrophobic sub-pockets (e.g., the S1 pocket of proteases), enhancing affinity through

    
    -
    
    
    
    stacking or Van der Waals interactions.
  • Proteolytic Resistance: The non-natural seven-membered ring and the tertiary amide bond formed upon coupling render the sequence unrecognizable to most endogenous proteases.

Synthesis of the Fmoc-Protected Building Block

To use this scaffold in SPPS, it must be converted into an Fmoc-protected amino acid. The standard target for a backbone building block is Fmoc-2-(4-methylbenzyl)azepane-2-carboxylic acid .

Synthetic Route: Ring-Closing Metathesis (RCM) Strategy

Note: This route ensures stereochemical integrity if starting from chiral precursors.

Step 1: Alkylation of Chiral Auxiliary Start with a chiral glycine equivalent (e.g., Schöllkopf bis-lactim ether) and alkylate with 4-methylbenzyl bromide to establish the C2 stereocenter.

Step 2: Bishomoallylation Functionalize the precursor to generate a diene intermediate suitable for cyclization.

Step 3: Ring-Closing Metathesis (RCM) Reagent: Grubbs II Catalyst (5 mol%) Solvent: DCM (degassed) Condition: Reflux, 12h. Result: Formation of the unsaturated 7-membered azepine ring.[1]

Step 4: Hydrogenation & Protection Reduce the double bond (


, Pd/C) and protect the secondary amine with Fmoc-OSu.

Step 5: Hydrolysis Hydrolyze the auxiliary to release the free carboxylic acid.

Final Product:


-Fmoc-2-(4-methylbenzyl)azepane-2-carboxylic acid.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating azepane amino acids is challenging due to the steric hindrance of the secondary amine on the ring.[2] Standard protocols will result in deletion sequences.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading recommended for better swelling).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIEA (Diisopropylethylamine).

  • Monitoring Reagent: Chloranil (for secondary amines). Do not use Kaiser test.

Step-by-Step Workflow
A. Coupling the Azepane Building Block (To the Resin/Peptide)

Since the incoming azepane has a primary carboxylic acid, this step is relatively standard but slower due to the bulky side chain.

  • Activate: Dissolve Fmoc-Azepane-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Pre-activate for 2 minutes.

  • Couple: Add to resin. Shake for 2 hours (double standard time).

  • Wash: DMF (3x), DCM (3x).

B. Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF with 0.1M HOBt (HOBt prevents aspartimide formation and helps solubility).

  • Cycle: 5 min, then fresh reagent for 15 min.

C. Coupling the Next Amino Acid (To the Azepane Nitrogen)

CRITICAL STEP: The azepane nitrogen is a sterically hindered secondary amine.

  • Reagent Choice: Use PyAOP or HATU . Carbodiimides (DIC) are generally too weak.

  • Stoichiometry: AA (5 eq) : PyAOP (5 eq) : DIEA (10 eq).

  • Conditions:

    • Solvent: DMF/NMP (1:1) to maximize swelling.

    • Temperature: Elevate to 50°C (microwave assisted is preferred: 75°C for 5 min).

    • Duration: If room temp, couple for 4–16 hours or double couple.

  • Validation (The Chloranil Test):

    • Take a few resin beads.

    • Add 2 drops of 2% Acetaldehyde in DMF + 2 drops of 2% Chloranil in DMF.

    • Blue/Green Beads = Free Secondary Amine (Coupling Failed).

    • Colorless/Yellow Beads = Coupling Complete.

Diagram: SPPS Workflow for Hindered Amines

SPPS_Workflow Start Resin-Peptide-NH2 Couple_Az Step 1: Couple Fmoc-Azepane-OH (HATU/DIEA, 2h) Start->Couple_Az Deprotect Step 2: Fmoc Removal (20% Piperidine) Couple_Az->Deprotect Sec_Amine Resin-Azepane-NH (Hindered Secondary Amine) Deprotect->Sec_Amine Couple_Next Step 3: Couple Next AA (PyAOP/DIEA, 50°C or Double Couple) Sec_Amine->Couple_Next Test QC: Chloranil Test Couple_Next->Test Success Continue Synthesis Test->Success Colorless (Pass) Fail Repeat Coupling Test->Fail Blue (Fail) Fail->Couple_Next

Caption: Modified SPPS cycle for incorporating sterically hindered azepane residues. Note the specific QC step for secondary amines.

Structural Characterization & Validation

Once synthesized, the peptidomimetic must be validated to ensure the azepane ring is inducing the desired conformational constraint.

A. Circular Dichroism (CD)

Azepane-containing peptides often exhibit distinct CD signatures compared to their linear counterparts.

  • Protocol: Dissolve peptide in TFE (Trifluoroethanol) or Phosphate Buffer (pH 7.4) at 50 µM.

  • Expected Signal: A minimum at ~205 nm and a shoulder/maximum at ~220 nm is characteristic of Type II'

    
    -turns or distorted helices induced by cyclic amino acids.
    
B. NMR Spectroscopy (NOESY/ROESY)

To confirm the spatial orientation of the 4-methylbenzyl group:

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) in

    
     or 
    
    
    
    .
  • Key Interaction: Look for NOE cross-peaks between the Azepane

    
     and the 
    
    
    
    of the subsequent residue (
    
    
    ). Strong
    
    
    correlations indicate a cis-amide bond or specific turn geometry.
Data Summary Table: Linear vs. Azepane-Modified
FeatureLinear Peptide (Phe-Ala)Azepane-Modified (Az-Ala)
Conformation Random Coil / Flexible

-Turn / Constrained
Protease Stability Low (

min)
High (

h)
Coupling Difficulty LowHigh (Requires PyAOP/Heat)
Hydrophobicity ModerateHigh (4-Me-Benzyl + Ring)

Case Study: Protease Inhibitor Design

Scenario: Designing an inhibitor for a Serine Protease with a hydrophobic S1 pocket.

Logic:

  • Substrate Analysis: The natural substrate has a Phenylalanine at P1.

  • Modification: Replace Phe with This compound-2-carboxylic acid .

  • Outcome: The azepane ring locks the backbone, preventing the protease from accessing the scissile bond, while the 4-methylbenzyl group anchors the molecule in the S1 specificity pocket.

Diagram: Mechanism of Action

MOA Target Protease S1 Pocket (Hydrophobic) Ligand Azepane Ligand Group 4-Methylbenzyl Group Ligand->Group Backbone Azepane Ring Ligand->Backbone Group->Target High Affinity Binding Constraint Restricts Entropy (Pre-organized) Backbone->Constraint Interaction Van der Waals / Pi-Stacking Constraint->Target Increased Selectivity

Caption: Mechanistic rationale for using this compound in protease inhibitor design.

References

  • Han, I., et al. (2025).Conformational Analysis of Helical Peptides Incorporating Azepane-Based ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Amino Acids Prepared by an Ultrasound-Assisted Method.[3] Journal of Organic Chemistry.[4] [4]
    
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. (Foundational protocol for hindered amine coupling).

  • Wojciuk, G., et al. (2011). Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Journal of Organic Chemistry.[4][5]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. (Reference for Chloranil test and secondary amine handling).

  • Reymond, J.L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[6] Journal of Medicinal Chemistry.[6][5]

Sources

Preparation of Chiral 2-(4-Methylbenzyl)azepane Libraries: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, represents a critical structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility provide an expanded vector space for probing biological targets compared to more common five- and six-membered rings.[1][2] This unique topology has led to the discovery of numerous biologically active molecules, including potent enzyme inhibitors and compounds targeting the central nervous system.[1] Chiral 2-substituted azepanes, in particular, are privileged scaffolds that allow for precise spatial orientation of substituents, a key factor in optimizing drug-receptor interactions and enhancing therapeutic efficacy and safety. This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of a specific chiral building block, 2-(4-methylbenzyl)azepane, and its subsequent diversification to generate a library of analogues for drug discovery campaigns.

Strategic Approach to Chiral this compound Synthesis

The asymmetric synthesis of the this compound core can be approached through several modern synthetic strategies. Among these, asymmetric reductive amination of a cyclic imine precursor stands out as a highly efficient and atom-economical method.[3][4][5] This approach allows for the direct installation of the chiral center in a single, stereocontrolled step. An alternative, powerful method involves the diastereoselective addition of an organometallic reagent, such as a Grignard reagent, to a chiral N-sulfinyl imine derivative of the azepane scaffold. This section will detail a robust protocol based on asymmetric reductive amination, a method amenable to scale-up and library synthesis.

Visualizing the Synthetic Workflow

Caption: Overall workflow for the synthesis and diversification of the chiral this compound scaffold.

Experimental Protocols: Core Synthesis

Protocol 1: Asymmetric Reductive Amination for (S)- or (R)-2-(4-Methylbenzyl)azepane

This protocol details the asymmetric synthesis of the target compound via a one-pot reductive amination of the corresponding cyclic imine precursor. The choice of a suitable chiral catalyst is crucial for achieving high enantioselectivity. Chiral phosphoric acids and certain transition metal complexes with chiral ligands have shown great promise in related transformations.[6][7]

Materials:

  • Azepan-2-one

  • 4-Methylbenzylamine

  • Titanium(IV) isopropoxide

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP or (S)-TRIP)

  • Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Imine Formation (In Situ):

    • To a flame-dried round-bottom flask under an inert atmosphere, add azepan-2-one (1.0 eq) and anhydrous toluene.

    • Add 4-methylbenzylamine (1.1 eq) to the solution.

    • Slowly add titanium(IV) isopropoxide (1.2 eq) at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours. The formation of the imine can be monitored by TLC or GC-MS.

  • Asymmetric Reduction:

    • Cool the reaction mixture to room temperature.

    • In a separate flask, dissolve the chiral phosphoric acid catalyst (e.g., (R)-TRIP for the (S)-product, 5 mol%) and Hantzsch ester (1.5 eq) in anhydrous dichloromethane.

    • Add the solution of the catalyst and Hantzsch ester to the reaction mixture containing the in-situ formed imine.

    • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Filter the mixture through a pad of celite to remove titanium salts, washing with dichloromethane.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound.

Data Presentation: Expected Outcome

CompoundStereochemistryTypical Yield (%)Enantiomeric Excess (ee, %)
This compound(S) or (R)65-85>90

Library Generation: Diversification of the Chiral Core

The synthesized chiral this compound serves as a versatile starting material for the creation of a diverse library of compounds. The secondary amine of the azepane ring is the primary site for functionalization.

Visualizing the Diversification Strategy

Diversification_Strategy cluster_N_Func N-Functionalization cluster_C_Func C-H Functionalization Core Chiral this compound Alkylation N-Alkylation (R-X) Core->Alkylation Base Acylation N-Acylation (RCOCl) Core->Acylation Base Arylation N-Arylation (Ar-X, Pd-cat.) Core->Arylation Buchwald-Hartwig CH_Arylation C-H Arylation (Ar-B(OH)2, Pd-cat.) Core->CH_Arylation Directed Library_1 Library_1 Alkylation->Library_1 Diverse R Library_2 Library_2 Acylation->Library_2 Diverse R Library_3 Library_3 Arylation->Library_3 Diverse Ar Library_4 Library_4 CH_Arylation->Library_4 Diverse Ar

Caption: Diversification points on the chiral this compound core.

Experimental Protocols: Library Synthesis

Protocol 2: N-Alkylation via Reductive Amination

This protocol allows for the introduction of a wide range of alkyl groups at the nitrogen atom.

Materials:

  • Chiral this compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of chiral this compound in anhydrous DCM, add the desired aldehyde or ketone and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the N-alkylated product.

Protocol 3: N-Acylation

This protocol introduces amide functionalities, which can act as hydrogen bond donors and acceptors.

Materials:

  • Chiral this compound (1.0 eq)

  • Acyl chloride or Carboxylic acid (1.1 eq)

  • Triethylamine or HATU/DIPEA for carboxylic acid coupling

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (for Acyl Chloride):

  • Dissolve chiral this compound and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: N-Arylation via Buchwald-Hartwig Amination

This powerful cross-coupling reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.[8][9][10]

Materials:

  • Chiral this compound (1.0 eq)

  • Aryl halide (or triflate) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Add anhydrous toluene, followed by the aryl halide and the chiral this compound.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 5: Palladium-Catalyzed C-H Arylation

For further diversification, direct C-H functionalization of the azepane ring can be explored, although this is a more advanced technique requiring careful optimization.[3][11] This protocol provides a general starting point.

Materials:

  • N-protected chiral this compound (e.g., N-Boc or other directing group) (1.0 eq)

  • Aryl boronic acid (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Oxidant (e.g., Benzoquinone, 2.0 eq)

  • Solvent (e.g., t-AmylOH)

Procedure:

  • To a reaction vial, add the N-protected azepane, aryl boronic acid, Pd(OAc)₂, and oxidant.

  • Add the solvent and seal the vial.

  • Heat the reaction mixture to 100 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Data Presentation: Representative Library Members

R¹ (N-substituent)R² (C-H Functionalization)Method
MethylHProtocol 2
AcetylHProtocol 3
PhenylHProtocol 4
H4-FluorophenylProtocol 5
Benzyl3-PyridylProtocol 2 & 5

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis and diversification of chiral this compound libraries. The asymmetric synthesis of the core scaffold via reductive amination offers a reliable and scalable route to enantiopure material. Subsequent N-functionalization and C-H activation strategies enable the generation of a diverse array of analogues with varied steric and electronic properties, which are essential for exploring structure-activity relationships in drug discovery programs. The conformational flexibility and chiral nature of the azepane core make this library a valuable asset for identifying novel therapeutic agents.

References

Sources

Application Notes and Protocols for C-H Functionalization of Azepanes: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold and the Imperative of C-H Functionalization

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it an attractive core for the development of novel therapeutics. Azepane-containing molecules have demonstrated a wide range of biological activities, including as anticancer, antidiabetic, and antiviral agents.[1][2][3] The ability to precisely modify the azepane core is therefore of paramount importance in drug discovery programs, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Traditionally, the functionalization of saturated heterocycles like azepane has relied on multi-step sequences involving pre-functionalized starting materials. However, the advent of C-H functionalization has revolutionized synthetic strategies by allowing for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[4] This approach offers significant advantages in terms of step-economy, atom-economy, and the potential for late-stage functionalization of complex molecules, thereby accelerating the drug discovery process.[5][6][7][8]

This guide provides a detailed overview of key C-H functionalization techniques for the modification of the azepane scaffold, complete with mechanistic insights, step-by-step protocols, and quantitative data to aid researchers in the practical application of these powerful synthetic methods.

Transition-Metal Catalyzed C-H Functionalization: Directed and Undirected Approaches

Transition-metal catalysis is a cornerstone of modern C-H functionalization, offering a diverse array of catalytic systems for the selective activation of C-H bonds. Both directed and undirected strategies have been successfully applied to the functionalization of saturated N-heterocycles.

Ruthenium-Catalyzed ortho-C-H Alkylation (Directed)

Ruthenium catalysts have proven to be highly effective for the ortho-alkylation of C-H bonds directed by a coordinating group.[9][10] This approach provides excellent regioselectivity by forming a stable metallacyclic intermediate.

Causality of Experimental Choices: The use of a directing group, such as a pyridine or a related N-heterocycle, is crucial for achieving high regioselectivity. The directing group coordinates to the ruthenium center, bringing the catalyst in close proximity to the target C-H bond and facilitating its activation. The choice of a suitable ligand and additive can further enhance the catalytic activity and selectivity.

Experimental Protocol: Ruthenium(II)-Catalyzed ortho-C-H Alkylation of N-(2-pyridyl)azepane

This protocol is adapted from the work of Ackermann and coworkers, demonstrating the ortho-alkylation of an N-pyridyl-directed arene.[9][10]

Materials:

  • N-(2-pyridyl)azepane

  • Alkyl bromide (e.g., n-octyl bromide)

  • [RuCl₂(p-cymene)]₂

  • 1-Adamantanecarboxylic acid (AdCO₂H)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-(2-pyridyl)azepane (0.40 mmol, 1.0 equiv), [RuCl₂(p-cymene)]₂ (5.0 mol%), 1-adamantanecarboxylic acid (30 mol%), and K₂CO₃ (3.0 equiv).

  • Add anhydrous NMP (2.0 mL) via syringe.

  • Add the alkyl bromide (1.20 mmol, 3.0 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 45 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-alkylated product.

Data Presentation: Substrate Scope for Ru(II)-Catalyzed ortho-Alkylation

EntryAzepane DerivativeAlkyl BromideYield (%)
1N-(2-pyridyl)azepanen-octyl bromide91 (mono- and di-alkylated)[9][10]
2N-(2-pyridyl)azepaneIodomethaneYield not specified for azepane
3N-(2-pyridyl)azepane2-bromobutanemeta-selectivity observed

Note: Yields are based on related phenylpyridine substrates as specific data for azepane is limited in the provided search results. The methodology is expected to be applicable.

Diagram: Catalytic Cycle of Ruthenium-Catalyzed Directed C-H Alkylation

G Ru(II) Precatalyst Ru(II) Precatalyst Active Ru(II) Catalyst Active Ru(II) Catalyst Ru(II) Precatalyst->Active Ru(II) Catalyst Activation Cyclometalated Intermediate Cyclometalated Intermediate Active Ru(II) Catalyst->Cyclometalated Intermediate C-H Activation (Directed) Ru(IV) Intermediate Ru(IV) Intermediate Cyclometalated Intermediate->Ru(IV) Intermediate Oxidative Addition Alkylated Product Alkylated Product Ru(IV) Intermediate->Alkylated Product Reductive Elimination Alkylated Product->Active Ru(II) Catalyst Substrate Substrate Substrate->Cyclometalated Intermediate Alkyl Halide Alkyl Halide Alkyl Halide->Ru(IV) Intermediate

Caption: Ruthenium-catalyzed directed C-H alkylation cycle.

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, enabling a wide range of C-H functionalization reactions.[11][12]

α-Amino C-H Alkylation of N-Boc-Azepane

The α-C-H bonds adjacent to the nitrogen atom in amines are susceptible to oxidation to form iminium ions, which can then be intercepted by nucleophiles. Photoredox catalysis provides a mild and efficient way to achieve this transformation.

Causality of Experimental Choices: The use of an N-Boc protecting group is common in these reactions as it modulates the electronic properties of the nitrogen atom and stabilizes the resulting radical cation intermediate. The choice of photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is critical and depends on the redox potentials of the substrates.

Experimental Protocol: Photoredox-Catalyzed α-C-H Alkylation of N-Boc-Azepane

This protocol is a general representation based on the principles of photoredox-catalyzed α-amino C-H functionalization.[12][13]

Materials:

  • N-Boc-azepane

  • Michael acceptor (e.g., an α,β-unsaturated ketone or ester)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst like an acridinium salt)

  • Solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., blue LEDs)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a reaction vessel, add N-Boc-azepane (1.0 equiv), the Michael acceptor (1.2 equiv), and the photocatalyst (1-5 mol%).

  • Degas the solvent by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Stir the reaction mixture and irradiate with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-alkylated azepane derivative.

Data Presentation: Substrate Scope for Photoredox α-Alkylation

EntryAzepane DerivativeMichael AcceptorYield (%)
1N,N-bis-Boc-piperazineVarious α,β-unsaturated carbonylsGood yields[13]
2N-protected piperazinesVarious Michael acceptorsGood yields[13]

Note: Specific examples for azepane are not detailed in the provided search results, but the methodology is generally applicable to cyclic amines.

Diagram: General Mechanism of Photoredox-Catalyzed α-Amino C-H Functionalization

G PC Photocatalyst (Ground State) PC->PC Visible Light Amine Radical Cation Amine Radical Cation PC->Amine Radical Cation Single Electron Transfer (SET) PC* Excited State Photocatalyst PC*->PC Catalyst Regeneration Amine Amine Amine->Amine Radical Cation Iminium Ion Iminium Ion Amine Radical Cation->Iminium Ion Deprotonation Alkylated Product Alkylated Product Iminium Ion->Alkylated Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Alkylated Product

Caption: Photoredox cycle for α-amino C-H functionalization.

Chemoenzymatic C-H Functionalization: A Sustainable Approach

The integration of enzymatic catalysis with chemical synthesis offers a powerful and sustainable approach to the synthesis of complex molecules with high stereoselectivity.[14]

Photoenzymatic Synthesis of Chiral Hydroxy- and Amino-Azepanes

This innovative one-pot approach combines a photochemical oxyfunctionalization with a stereoselective enzymatic transformation to produce chiral azepane derivatives.[15]

Causality of Experimental Choices: The photochemical step utilizes a photocatalyst to achieve regioselective hydroxylation at a distal C-H bond of the azepane ring. The subsequent enzymatic step, employing either a transaminase or a ketoreductase, provides excellent enantioselectivity in the conversion of the intermediate ketone to the corresponding chiral amine or alcohol. The use of a Boc protecting group is essential for both the photochemical step and to ensure compatibility with the enzymatic transformation.

Experimental Protocol: One-Pot Photoenzymatic Synthesis of N-Boc-4-amino/hydroxy-azepane

This protocol is adapted from the work of Logotheti et al.[15]

Materials:

  • Azepane

  • Acetonitrile (MeCN)

  • Aqueous NaOH solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Photoreactor with a 365 nm LED lamp

  • For transamination: Transaminase (e.g., ATA-117-Rd11), pyridoxal 5'-phosphate (PLP), D-alanine, HEPES buffer

  • For keto reduction: Ketoreductase (e.g., LsKRED), glucose, glucose dehydrogenase (GDH), NADP⁺, potassium phosphate buffer

  • Standard laboratory glassware

Procedure:

Step 1: Photochemical Oxyfunctionalization and N-protection

  • In a photoreactor vessel, dissolve azepane (1.42 mmol) in a mixture of MeCN and water (e.g., 30% v/v MeCN).

  • Irradiate the solution with a 365 nm LED lamp for 5-6 hours.

  • After completion of the photo-oxygenation, add aqueous NaOH solution (0.7 equiv).

  • Add Boc₂O (1.1 equiv) and stir for 2 hours at room temperature to obtain crude N-Boc-hexahydro-1H-azepin-4-one.

Step 2: Biocatalytic Transformation (in the same pot)

  • For Transamination:

    • Dilute the crude intermediate 6-fold with 50 mM HEPES buffer (pH 8).

    • Add the transaminase, PLP, and D-alanine.

    • Incubate the reaction at 30 °C with shaking for 20 hours.

  • For Keto Reduction:

    • Dilute the crude intermediate with 50 mM potassium phosphate buffer (pH 7 or 8).

    • Add the ketoreductase, glucose, GDH, and NADP⁺.

    • Incubate the reaction at 30 °C with shaking for 20 hours.

Step 3: Work-up and Purification

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Photoenzymatic Synthesis of Azepane Derivatives

ProductConversion (Step 1) (%)Conversion (Step 2) (%)Enantiomeric Excess (ee) (%)Overall Yield (%)
N-Boc-4-amino-azepane>90[15]up to 80[15]>99[15]up to 45[15]
N-Boc-4-hydroxy-azepane>90[15]up to 80[15]>99[15]up to 45[15]

Diagram: Workflow for the One-Pot Photoenzymatic Functionalization of Azepane

G cluster_0 Photochemical Step cluster_1 Biocatalytic Step Azepane Azepane Photo-oxygenation Photo-oxygenation Azepane->Photo-oxygenation hv, photocatalyst N-Boc-azepin-4-one N-Boc-azepin-4-one Photo-oxygenation->N-Boc-azepin-4-one Boc₂O Transamination Transamination N-Boc-azepin-4-one->Transamination Transaminase Keto Reduction Keto Reduction N-Boc-azepin-4-one->Keto Reduction Ketoreductase Chiral N-Boc-4-amino-azepane Chiral N-Boc-4-amino-azepane Transamination->Chiral N-Boc-4-amino-azepane Chiral N-Boc-4-hydroxy-azepane Chiral N-Boc-4-hydroxy-azepane Keto Reduction->Chiral N-Boc-4-hydroxy-azepane

Caption: One-pot photoenzymatic functionalization workflow.

Conclusion and Future Outlook

The C-H functionalization of azepanes represents a significant advancement in synthetic organic chemistry, providing powerful tools for the efficient and selective modification of this important heterocyclic scaffold. The methodologies outlined in this guide, from transition-metal catalysis to photoredox and chemoenzymatic strategies, offer a range of options for researchers in drug discovery and development. As the field continues to evolve, we can anticipate the emergence of even more sophisticated and practical methods for the late-stage functionalization of azepane-containing drug candidates, further accelerating the discovery of new and improved medicines.

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  • Piou, T., & Ackermann, L. (2025). Arene Ruthenium(II) Carboxylates for C H Alkylations and Arylations at Near Room Temperature. Angewandte Chemie International Edition, 64(43), e202508139. [Link]

  • Kumar, A., & Kumar, V. (2021). Ruthenium(II)-Catalyzed Remote C-H Alkylation of Arenes Using Diverse N-Directing Groups through Aziridine Ring Opening. Organic Letters, 23(24), 9474-9479. [Link]

  • Pellegrino, S., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1856. [Link]

  • Nicewicz, D. A., & Onuska, N. P. R. (2020). Selective C-H and Alkene Functionalization via Organic Photoredox Catalysis. Carolina Digital Repository. [Link]

  • Reddy, G. S., & Kumar, V. (2024). Ruthenium(II)-Catalyzed Remote C-H Alkylation of Arenes Using Diverse N-Directing Groups through Aziridine Ring Opening. Organic Letters, 26(38), 7993-7998. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 116(17), 10075-10166. [Link]

  • Griesgraber, G. W., & MacMillan, D. W. C. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 18-35. [Link]

  • Ackermann, L. (2025). Arene Ruthenium(II) Carboxylates for C H Alkylations and Arylations at Near Room Temperature. Angewandte Chemie International Edition, 64(43), e202508139. [Link]

  • König, B. (2016). Photoredox catalyzed α-functionalization of amines-visible light mediated carbon-carbon and carbon-hetero bond forming. KAUST Repository. [Link]

  • Gao, K., & Yoshikai, N. (2016). Iridium(III)-Catalyzed Regioselective Direct Arylation of sp2 C-H Bonds with Diaryliodonium Salts. Angewandte Chemie International Edition, 55(49), 15411-15415. [Link]

  • MacMillan, D. W. C., & Le, C. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters, 25(18), 3240-3245. [Link]

  • Wasa, M., & Yu, J. Q. (2009). Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. Journal of the American Chemical Society, 131(28), 9822-9823. [Link]

  • Ackermann, L. (2017). Ruthenium(II)-catalysed remote C–H alkylations as a versatile platform to meta-decorated arenes. Nature Communications, 8(1), 15873. [Link]

  • Kim, S., & Kim, J. (2020). Iridium(III)-Catalyzed Sequential C(2)-Arylation and Intramolecular C-O Bond Formation from Azulenecarboxylic Acids and Diaryliodonium Salts Access to Azulenofuranones. Organic Letters, 22(18), 7267-7272. [Link]

Sources

Troubleshooting & Optimization

Improving enantioselectivity in 2-substituted azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantioselectivity in 2-Substituted Azepane Synthesis Ticket ID: AZP-7M-ASYM Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Seven-Membered" Challenge

Welcome to the Advanced Synthesis Support Portal. You are likely here because methods that work flawlessly for pyrrolidines (5-membered) and piperidines (6-membered) are failing in your azepane (7-membered) scaffolds.

The Core Problem: Azepanes exhibit unique conformational fluxionality (chair/twist-boat interconversion) that lowers the energy barrier for racemization of organolithium intermediates. Unlike rigid pyrrolidines, the "chiral pocket" formed by standard ligands (like sparteine) is often too loose for the floppy azepane ring, leading to poor enantiomeric excess (


).

This guide prioritizes Dynamic Thermodynamic Resolution (DTR) and Chiral Pool RCM strategies, as these offer the highest probability of success for drug discovery applications.

Visual Guide: Method Selection Strategy

Before starting a new campaign, verify your synthetic route against this decision tree to ensure you are using the correct methodology for your specific substrate.

AzepaneMethodSelector Start START: Target 2-Substituted Azepane ChiralPool Is the chiral center derived from an amino acid/sugar? Start->ChiralPool RCM_Route Route A: Ring-Closing Metathesis (RCM) (See Module 2) ChiralPool->RCM_Route Yes (e.g., Tyrosine derived) DirectFunc Is the precursor an N-Boc Azepane? ChiralPool->DirectFunc No (Achiral Start) Lithiation Route B: Asymmetric u03b1-Lithiation (See Module 1) DirectFunc->Lithiation Yes (C-H Functionalization) RingExp Route C: Ring Expansion (Schmidt/Photochemical) DirectFunc->RingExp No (Cyclohexanone/Piperidine start) Lith_Check CRITICAL CHECK: Is the electrophile addition slow? Lithiation->Lith_Check

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability.

Module 1: Asymmetric -Lithiation (N-Boc Directed)

User Issue: "I am using


-BuLi/(-)-sparteine at -78°C, but I am getting low yields (<40%) and poor 

(approx. 60%) for my 2-substituted azepane."
Diagnosis: The Kinetic vs. Thermodynamic Trap

In pyrrolidines, deprotonation is kinetically controlled. In azepanes, the lithiated species is configurationally unstable. At -78°C, the equilibration between the diastereomeric organolithium complexes is too slow . You are likely trapping a kinetic mixture of diastereomers.

The Solution: You must utilize Dynamic Thermodynamic Resolution (DTR) .[1][2] This requires a "Warm-Cool" cycle to allow the lithium species to equilibrate to the thermodynamically preferred diastereomer before trapping.

Protocol: The "Warm-Cool" DTR Method

Reagents:

  • Substrate: N-Boc-azepane (1.0 equiv)

  • Base:

    
    -BuLi (1.3 equiv)
    
  • Ligand: (-)-Sparteine (1.3 equiv) OR O'Brien's (+)-Sparteine Surrogate (if sparteine is unavailable).

  • Solvent:

    
     (Critical: Do not use THF; it disrupts the tight ion pair).
    

Step-by-Step Workflow:

  • Complexation: Dissolve N-Boc-azepane and Ligand in dry ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (0.1 M). Cool to -78°C .[3][4]
    
  • Deprotonation: Add

    
    -BuLi dropwise. Stir for 1 hour at -78°C.
    
  • The "Warm" Step (Critical): Warm the reaction mixture to -25°C and hold for 45 minutes .

    • Why? This overcomes the rotational barrier of the 7-membered ring, allowing the minor diastereomer of the organolithium to convert to the major, stabilized diastereomer.

  • The "Cool" Step: Cool back down to -78°C and stir for 15 minutes.

    • Why? This "locks" the configuration before the electrophile attacks.

  • Trapping: Add the electrophile (e.g.,

    
    , 
    
    
    
    ) slowly.[1]
  • Quench: Add

    
     or saturated 
    
    
    
    .
Ligand Selection Table
LigandTarget EnantiomerAvailabilityNotes
(-)-Sparteine

-Azepane
Low/RestrictedThe "Gold Standard" but often unavailable due to sourcing issues.
(+)-Sparteine Surrogate

-Azepane
CommercialDeveloped by O'Brien. More accessible than (+)-sparteine.
TMEDA RacemicHighUse for optimizing yield before attempting asymmetric synthesis.

Self-Validation Step: Before running your precious electrophile, quench a 50 µL aliquot with


 (deuterated methanol). Run NMR. If deuterium incorporation is <90% at the 

-position, your reagents are wet or your

-BuLi is degraded. Do not proceed.

Module 2: Ring-Closing Metathesis (RCM)

User Issue: "My RCM reaction yields dimers instead of the closed azepane ring, or the catalyst dies before conversion."

Diagnosis: Entropy and Concentration

Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. If the concentration is too high (>0.01 M), intermolecular metathesis (dimerization) dominates over intramolecular cyclization.

Troubleshooting Protocol
  • Dilution Factor:

    • Standard RCM: 0.05 M

    • Azepane RCM: Must be 0.002 M to 0.005 M .

    • Note: This requires large solvent volumes. Use a continuous flow reactor if possible to manage solvent use.

  • Catalyst Selection:

    • Grubbs I: Generally too slow for tetrasubstituted or difficult olefins in azepane precursors.

    • Hoveyda-Grubbs II (HG-II): The preferred catalyst.[5] It is more stable to heat and functional groups.

  • Lewis Acid Additives:

    • If your precursor has basic amines (even protected ones), they can chelate the Ruthenium catalyst.

    • Fix: Add Ti(OiPr)4 (0.3 equiv) to the reaction mixture. This sequesters the nitrogen lone pair, preventing catalyst poisoning.

Module 3: Analytical & Purification Support

User Issue: "I cannot separate the enantiomers of my 2-substituted azepane. The peaks are tailing severely."

Diagnosis: Silanol Interactions

Secondary amines in azepanes are highly basic. They interact strongly with residual silanols on the silica backbone of HPLC columns, causing peak tailing that obscures


 determination.
Recommended Column Screening Strategy

Base Mobile Phase: Hexane/IPA (90:10). Mandatory Additive: 0.1% Diethylamine (DEA) or Ethanolamine. Never run azepanes without a basic additive.

Column TypePhaseSuccess RateComment
Chiralpak IA Immobilized AmyloseHighExcellent solvent tolerance (can use DCM/THF to solubilize).
Chiralpak IC Immobilized CelluloseMediumGood for polar functional groups on the azepane.
Chiralcel OD-H Coated CelluloseHighThe classic choice, but fragile (cannot use DCM).

Visual Guide: The "Warm-Cool" Mechanism

Understanding the Dynamic Thermodynamic Resolution (DTR) is essential for troubleshooting low


.

DTR_Mechanism Racemic Racemic Lithio-Azepane (Kinetic Mixture at -78°C) Equilibration Warm to -25°C (Barrier Rotation Overcome) Racemic->Equilibration Thermal Energy ThermoMajor Thermodynamic Major Isomer (Stabilized by Ligand) Equilibration->ThermoMajor Dynamic Resolution Trapping Cool to -78°C & Trap (Electrophile Addition) ThermoMajor->Trapping Configurational Lock Product High ee Product (>90% ee) Trapping->Product

Figure 2: The Dynamic Thermodynamic Resolution (DTR) pathway required for high enantioselectivity in azepane lithiation.

References

  • Stead, D., O'Brien, P., & Sanderson, A. (2008). A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Organic Letters. Link[6]

    • Context: Establishes the utility of diamine ligands as valid surrogates for sparteine in lithi
  • Coldham, I., & Leonori, D. (2010). Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. Journal of Organic Chemistry. Link

    • Context: The definitive source for the "Warm-Cool" DTR cycle specifically for azepanes.
  • Thullen, S. M., Rubush, D. M., & Rovis, T. (2017).[7] A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. Synlett. Link

    • Context: Alternative photochemical route for ring expansion.
  • Maier, M. E. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Link

    • Context: Detailed protocols for RCM approaches to azepane scaffolds.
  • Shimadzu Technical Report. (2016). Chiral Separation Using SFC and HPLC. Link

    • Context: Technical basis for column selection and additive use in chiral amine separ

Sources

Technical Support Center: Optimizing Yield for 4-Methylbenzyl Alkylation of Azepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of azepane with 4-methylbenzyl halides. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental issues. As Senior Application Scientists, we synthesize established chemical principles with practical, field-proven insights to help you navigate this important synthetic transformation.

The azepane scaffold is a crucial seven-membered N-heterocycle found in numerous biologically active compounds and is a valuable building block in medicinal chemistry.[1] The successful and high-yielding alkylation of this ring system is a key step in the synthesis of many pharmaceutical candidates.

Reaction Overview and Mechanism

The 4-methylbenzyl alkylation of azepane is a classic example of a nucleophilic substitution reaction. In this process, the secondary amine (azepane) acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-methylbenzyl halide. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azepane attacks the carbon atom bonded to the leaving group (e.g., Bromine, Chlorine).

  • Transition State: A five-coordinate transition state is formed where the N-C bond is partially formed and the C-X (Carbon-Halogen) bond is partially broken.

  • Displacement: The leaving group departs, taking the bonding pair of electrons with it, resulting in the formation of the N-alkylated product and a halide anion.

  • Acid Scavenging: A base is required to neutralize the hydrohalic acid (H-X) that is cogenerated, preventing the protonation of the starting azepane which would render it non-nucleophilic.[2]

SN2_Mechanism cluster_reactants Reactants cluster_products Products Azepane Azepane (Nucleophile) Product N-(4-methylbenzyl)azepane Azepane->Product SN2 Reaction (Solvent, Heat) Salt Protonated Base + Halide Salt AlkylHalide 4-Methylbenzyl Halide (Electrophile) AlkylHalide->Product SN2 Reaction (Solvent, Heat) Base Base Base->Salt Acid Scavenging

Caption: General workflow for the SN2 alkylation of azepane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this N-alkylation reaction? A1: This reaction proceeds via an SN2 mechanism, where the nitrogen of the azepane performs a "backside attack" on the electrophilic carbon of the 4-methylbenzyl halide, displacing the halide leaving group in a single, concerted step. The rate of this reaction is dependent on the concentration of both the nucleophile (azepane) and the electrophile (alkyl halide).

Q2: Why is a base absolutely necessary for this reaction to achieve high yield? A2: A base is critical for two reasons. First, as the reaction proceeds, one equivalent of hydrohalic acid (HBr or HCl) is formed for every equivalent of product. This acid will protonate the starting azepane, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the alkylating agent, effectively stopping the reaction.[2] Second, a suitable base ensures the azepane remains in its free, nucleophilic form throughout the reaction. At least two equivalents of base are often recommended: one to neutralize the acid formed and one to ensure the reaction medium remains basic.[2]

Q3: What are the most critical parameters I should focus on for initial optimization? A3: For initial optimization, focus on three core parameters: the base , the solvent , and the temperature . The interplay between these three factors will have the most significant impact on your reaction's yield and rate. A weak base in a suboptimal solvent may lead to no reaction, while an appropriate combination can drive the reaction to completion efficiently.

Q4: How can I effectively monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture against your starting materials (azepane and 4-methylbenzyl halide). A successful reaction will show the consumption of the starting materials and the appearance of a new, typically less polar, product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product mass and the disappearance of starting materials.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has been running for hours, but TLC/LC-MS shows mostly unreacted azepane and alkyl halide. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to insufficient reactivity in the system. The cause can usually be traced back to the choice of base, solvent, or temperature.

Troubleshooting_Low_Yield Start Low / No Conversion? CheckBase Is the Base Strong Enough & Soluble? Start->CheckBase Yes CheckSolvent Is the Solvent Polar Aprotic? CheckBase->CheckSolvent Yes Sol_Base Solution: Switch to a stronger/more soluble base (e.g., K₂CO₃ -> Cs₂CO₃) or use more equivalents. CheckBase->Sol_Base No CheckTemp Is the Temperature Sufficient? CheckSolvent->CheckTemp Yes Sol_Solvent Solution: Switch to DMF, DMSO, or Acetonitrile. CheckSolvent->Sol_Solvent No CheckReagents Are Reagents Pure & Anhydrous? CheckTemp->CheckReagents Yes Sol_Temp Solution: Increase temperature incrementally (e.g., RT -> 60 °C -> 80 °C). CheckTemp->Sol_Temp No Sol_Reagents Solution: Use fresh/purified reagents and anhydrous solvent. CheckReagents->Sol_Reagents No

Caption: Decision workflow for troubleshooting low reaction conversion.

Troubleshooting Steps:
  • Evaluate Your Base: An inadequate base is a primary culprit. An inorganic base like potassium carbonate (K₂CO₃) is a common starting point, but its effectiveness can be limited by its solubility in many organic solvents.[3]

    • Action: Switch to a more soluble and often more effective base like Cesium Carbonate (Cs₂CO₃).[3] Alternatively, a strong organic base like Diisopropylethylamine (DIPEA) can be used. Ensure you are using at least 2 equivalents.

Base pKa (Conjugate Acid) Typical Use & Comments Reference
Triethylamine (TEA)~10.7Common organic base, but can be less effective for stubborn alkylations.[2]
DIPEA (Hünig's base)~11Sterically hindered, non-nucleophilic organic base. Good choice.[2]
Potassium Carbonate (K₂CO₃)~10.3Standard, inexpensive inorganic base. Solubility can be an issue.[2][4]
Cesium Carbonate (Cs₂CO₃)~10.3More soluble and often more effective than K₂CO₃ due to the "cesium effect".[3][5]
Sodium Hydride (NaH)~36Very strong base for difficult cases. Requires anhydrous aprotic solvent (e.g., THF, DMF). Caution: Flammable H₂ gas evolved. [2][6]
  • Assess Your Solvent: The solvent plays a crucial role in an SN2 reaction. Protic solvents (like ethanol or water) can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[7][8]

    • Action: Use a polar aprotic solvent. These solvents solvate the cation of the base but leave the nucleophile relatively "naked" and highly reactive.[9][10]

Solvent Class Examples Effect on SN2 Rate Reasoning Reference
Polar Aprotic DMF, DMSO, Acetonitrile (ACN)Excellent (Accelerates)Solvates the cation, enhancing nucleophile reactivity.[2][7]
Polar Protic Water, Methanol, EthanolPoor (Slows Down)Solvates and "cages" the nucleophile via H-bonding, reducing its reactivity.[7][8][11]
Non-Polar Toluene, HexanePoor Reactants (especially salts) often have poor solubility.[12]
  • Increase Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier. Room temperature may be insufficient.[2]

    • Action: Gradually increase the reaction temperature. A good starting point is 60-80 °C.[13] Monitor the reaction by TLC to find the optimal balance between reaction rate and potential side-product formation.

  • Add a Catalyst: If you are using an alkyl chloride or bromide, the reaction can be slow.

    • Action: Add a catalytic amount (0.1 equivalents) of potassium iodide (KI) or sodium iodide (NaI). The iodide displaces the other halide in-situ (Finkelstein reaction) to form the more reactive alkyl iodide, which significantly speeds up the N-alkylation.[13]

Problem 2: Formation of Multiple Products & Impurities

Q: I'm getting my desired product, but also a significant amount of a highly polar byproduct that I suspect is a quaternary salt. How can I prevent this?

A: This issue is known as over-alkylation . The N-alkylated azepane product is a tertiary amine, which can still act as a nucleophile and react with another molecule of the 4-methylbenzyl halide to form a quaternary ammonium salt. This salt is typically highly polar and will not move far from the baseline on a TLC plate.

Overalkylation Azepane Azepane (Secondary Amine) Product Desired Product (Tertiary Amine) Azepane->Product + Alkyl Halide (Desired Reaction) AlkylHalide 4-Methylbenzyl Halide QuatSalt Quaternary Salt (Byproduct) Product->QuatSalt + Alkyl Halide (Side Reaction)

Caption: Competing reaction pathways leading to the desired product and over-alkylation.

Solutions to Over-Alkylation:
  • Adjust Stoichiometry: The most straightforward solution is to use a stoichiometric excess of the amine.

    • Action: Use 1.5 to 2.0 equivalents of azepane relative to the 4-methylbenzyl halide. This increases the probability that the alkylating agent will encounter a molecule of the starting amine rather than the product amine.[13]

  • Control Reagent Addition: Adding the alkylating agent all at once creates a high local concentration, which can favor over-alkylation.

    • Action: Add the 4-methylbenzyl halide slowly (dropwise) to the reaction mixture over 30-60 minutes. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting amine.

  • Lower the Temperature: While higher temperatures increase the rate, they can sometimes decrease selectivity.

    • Action: Try running the reaction at a lower temperature (e.g., 40-50 °C) for a longer period. This can sometimes favor the desired mono-alkylation.[14]

Problem 3: Difficult Purification

Q: My product streaks badly during silica gel column chromatography, leading to poor separation and low isolated yield. How can I improve this?

A: Tertiary amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and irreversible adsorption.

Solutions for Purification:
  • Basic Modifier: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Action: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent (e.g., Hexane/Ethyl Acetate).[2] This neutralizes the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Use a Different Stationary Phase: If streaking persists, switch to a more neutral or basic stationary phase.

    • Action: Use neutral or basic alumina for your column chromatography instead of silica gel.

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove non-basic impurities.

    • Action: Dissolve the crude product in a solvent like ethyl acetate, extract with dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the ammonium salt. Wash the organic layer to remove neutral impurities. Then, make the aqueous layer basic (e.g., with 2M NaOH) and extract your purified amine product back into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for 4-Methylbenzyl Alkylation of Azepane

This is a general starting protocol and may require optimization based on the troubleshooting guide above.

Materials:

  • Azepane (1.5 equiv)

  • 4-Methylbenzyl bromide (or chloride) (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv, optional but recommended)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (to make a ~0.2 M solution with respect to the alkyl halide)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and heating mantle/oil bath.

Procedure:

  • Setup: Flame-dry or oven-dry all glassware. To a round-bottom flask equipped with a magnetic stir bar, add azepane, powdered potassium carbonate, and potassium iodide.

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere (Nitrogen or Argon).

  • Stirring: Begin vigorous stirring to create a fine suspension of the base.

  • Electrophile Addition: Add the 4-methylbenzyl halide to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting reagent (4-methylbenzyl halide) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(4-methylbenzyl)azepane.

Protocol 2: Purification by Column Chromatography
  • Prepare Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

  • Pack Column: Pack the column with the silica slurry.

  • Load Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity (e.g., from 1% Ethyl Acetate to 5-10% Ethyl Acetate in Hexane, while maintaining 1% TEA throughout) to elute the product.

  • Collect Fractions: Collect fractions and analyze them by TLC.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(4-methylbenzyl)azepane.

References

  • Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Available from: [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Available from: [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]

  • LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • University of Rochester Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Digital Commons @ USF. (2002, July 15). Efficient synthesis of secondary amines by selective alkylation of primary amines. Available from: [Link]

  • Bheki, M., et al. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available from: [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Available from: [Link]

  • Royal Society of Chemistry. (2017, June 6). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Available from: [Link]

  • Semantic Scholar. (2017, October 31). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Available from: [Link]

Sources

Technical Support Center: Azepane Ring Lithiation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Resolving Regioselectivity & Stability Issues in N-Boc-Azepane Lithiation Last Updated: February 24, 2026

Executive Summary & Core Challenges

Welcome to the Azepane Lithiation Support Hub. Unlike pyrrolidine (5-membered) or piperidine (6-membered) rings, the azepane (7-membered) scaffold presents unique challenges in organometallic chemistry.

The primary "regioselectivity issue" users report is actually a stability-selectivity paradox :

  • Thermodynamic Instability: The 2-lithioazepane intermediate is significantly less stable than its 5- or 6-membered counterparts, leading to ring-opening (

    
    -elimination) or dimerization if conditions deviate even slightly.
    
  • Conformational Mobility: The high flexibility of the seven-membered ring imposes a high entropic penalty on the formation of the pre-lithiation complex, making the Complex Induced Proximity Effect (CIPE) harder to enforce than in rigid systems.

This guide provides the protocols to lock down C2-regioselectivity (


-lithiation) and troubleshoot the common failures associated with this transformation.

Diagnostic Flowchart: Troubleshooting Your Experiment

Before altering your substrate, use this logic flow to identify the root cause of your failure.

AzepaneTroubleshooting Start START: What is the primary failure mode? Issue1 Low Yield / Recovery of SM Start->Issue1 Issue2 Complex Mixture / Ring Opening Start->Issue2 Issue3 Poor Enantioselectivity (Racemic) Start->Issue3 SolventCheck Check Solvent Dryness (THF/Et2O must be <10 ppm H2O) Issue1->SolventCheck WarmCheck Did you warm up before quenching? Issue2->WarmCheck LigandCheck Using (-)-Sparteine? Issue3->LigandCheck TempCheck Check Lithiation Temp (Is it > -78°C?) SolventCheck->TempCheck Action1 Action: Titrate s-BuLi & Increase Deprotonation Time TempCheck->Action1 Action2 Action: Maintain -78°C strictly. 2-lithioazepane is unstable > -60°C. WarmCheck->Action2 Action3 Action: Switch to O'Brien Diamines (Sparteine Surrogates) LigandCheck->Action3

Caption: Diagnostic logic for identifying failure modes in azepane lithiation. Green nodes indicate corrective actions.

Technical Modules: The "Why" and "How"

Module A: The Mechanism of Regiocontrol (CIPE)

To achieve exclusive C2-lithiation, you must exploit the Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the Boc group coordinates with the lithium atom of the base (


-BuLi). This pre-complexation directs the base to the nearest proton (

-proton), overriding the natural acidity of other positions.

Why Azepanes Fail Here: In 5-membered rings, the Boc group is rigidly held near the


-proton. In 7-membered azepanes, the ring "flops," meaning the Boc group can rotate away from the 

-proton.
  • Solution: You must use a diamine ligand (TMEDA or Sparteine). These ligands fill the coordination sphere of the Lithium, creating a bulky "wall" that forces the Boc group into a specific rotamer, locking the geometry for C2-deprotonation.

Module B: Addressing Regioselectivity vs. Stability

Users often confuse regioselectivity (attacking the wrong carbon) with decomposition (attacking the right carbon, but the product falls apart).

ObservationDiagnosisCorrective Action
Recovery of Starting Material Failure to deprotonate. The "floppy" ring prevents CIPE.Switch Solvent: Use Et₂O instead of THF. Et₂O coordinates Li less strongly than THF, making the Li more Lewis acidic and "hungry" for the Boc oxygen.
Enone/Ring-Opened Products

-elimination. The 2-lithio species is unstable.
Temperature Discipline: Never exceed -78°C. Quench immediately after the designated lithiation time (usually 1-2 hours).
C3/C4 Substitution Impossible via direct N-Boc lithiation.Strategic Pivot: If you need C3/C4 functionalization, direct lithiation will not work. You must use the Beak-Lee Cyclization strategy (lithiation of acyclic allylamine followed by ring closure) [1].

Validated Experimental Protocols

Protocol 1: Racemic -Lithiation of N-Boc-Azepane

Target: Introduction of electrophiles at C2.

Reagents:

  • N-Boc-azepane (1.0 equiv)[1][2]

  • 
    -BuLi (1.3 equiv, cyclohexane solution)
    
  • TMEDA (Tetramethylethylenediamine) (1.3 equiv)[1]

  • Diethyl Ether (

    
    ) (anhydrous)
    
  • Electrophile (

    
    ) (1.5 equiv)[2]
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous

    
     (0.1 M concentration relative to substrate).
    
  • Complexation: Add TMEDA (1.3 equiv). Cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add

    
    -BuLi dropwise over 10 minutes. Note: 
    
    
    
    -BuLi is preferred over
    
    
    -BuLi because it is more basic and less nucleophilic, preventing attack on the Boc carbonyl.
  • Substrate Addition: Add N-Boc-azepane (dissolved in minimal

    
    ) dropwise down the side of the flask to precool it.
    
  • Lithiation: Stir at -78°C for 2 hours . Do not warm.

  • Trapping: Add the Electrophile (neat or in

    
    ) quickly.
    
  • Quench: After 30 mins at -78°C, add saturated

    
     solution before removing the cooling bath.
    
  • Workup: Warm to RT, extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol 2: Enantioselective Lithiation (Sparteine Method)

Target: Creating chiral centers at C2.

Critical Change: Replace TMEDA with (-)-Sparteine (1.3 equiv).

  • Note: If (-)-sparteine is unavailable (common supply issue), use O'Brien's (+)-sparteine surrogate (1.3 equiv) [2].

  • Solvent: Switch to TBME (tert-butyl methyl ether) if enantioselectivity is low in

    
    . TBME often enhances enantiomeric ratio (er) by tightening the transition state.
    

Mechanistic Pathway Visualization

Understanding the transition state is key to visualizing why temperature and ligands matter.

AzepaneMechanism Substrate N-Boc-Azepane (Floppy Conformation) Complex Pre-Lithiation Complex (Li coordinates Boc-Oxygen) Substrate->Complex + s-BuLi / TMEDA (-78°C) TS Directed Deprotonation (CIPE Transition State) Complex->TS Agostic Interaction (Li...H-C2) Lithiated 2-Lithioazepane (Configurational Stability < -60°C) TS->Lithiated - BuH Product C2-Substituted Azepane Lithiated->Product + Electrophile

Caption: The CIPE pathway. The Lithium atom acts as a bridge between the Boc group and the alpha-proton, enforcing regioselectivity.

References

  • Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence Source: Journal of the American Chemical Society (2006) URL:[Link]

  • Highly Enantioselective Syntheses of Anti Homoaldol Products by (-)-Sparteine-Mediated Lithiation/Transmetalation/Substitution of N-Boc Allylic Amines Source: Journal of the American Chemical Society (2000) URL:[Link]

  • Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines Source: Journal of Organic Chemistry (1993) URL:[Link]

  • Asymmetric Substitutions of 2-Lithiated N-Boc-piperidine and N-Boc-azepine by Dynamic Resolution Source: Chemistry - A European Journal (2010) URL:[3][Link]

Sources

Technical Support Center: Purification of Secondary Amine Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Azepane (Homopiperidine) Derivative Isolation & Purification[1]

Diagnostic Triage: Start Here

User Issue: "My azepane derivative is streaking on the column, co-eluting with impurities, or turning into an oil instead of a solid."

Azepanes (7-membered saturated amines) present unique purification challenges compared to their 5- and 6-membered counterparts (pyrrolidines/piperidines).[1][2] Their increased conformational flexibility and high basicity (


) lead to specific interaction modes with stationary phases.[2]
Workflow Decision Tree

Use this logic flow to determine your purification strategy.

AzepanePurification Start Crude Azepane Mixture CheckImpurity Identify Primary Impurity Start->CheckImpurity OilIssue Product is an Oil/Gum? Start->OilIssue NeutralImpurity Neutral/Acidic Impurities? CheckImpurity->NeutralImpurity Yes AmineImpurity amine byproducts (Primary/Tertiary)? CheckImpurity->AmineImpurity Yes AcidBase Protocol A: Acid-Base pH Swing Extraction NeutralImpurity->AcidBase High Efficiency Chromatography Chromatography Required AmineImpurity->Chromatography Silica Normal Phase (Silica) Chromatography->Silica ReversePhase Reverse Phase (C18) Chromatography->ReversePhase Modifier Protocol B: Amine Modifiers (TEA or NH4OH) Silica->Modifier Prevents Tailing HighPH Protocol C: High pH (Bicarbonate/Ammonia) ReversePhase->HighPH Retain Free Base SaltForm Protocol D: Salt Formation (HCl/Oxalate/Tartrate) OilIssue->SaltForm Induce Crystallization caption Figure 1: Decision matrix for azepane purification based on impurity profile and physical state.

Protocol A: The "pH Swing" (Acid-Base Extraction)

Applicability: Removing non-basic impurities (starting materials, neutral side products) without chromatography. Mechanism: Exploits the basicity of the secondary amine (


).
The Science

Azepanes have a conjugate acid


 of 

. By lowering the aqueous pH to

, the azepane is fully protonated (

) and water-soluble. Neutral organic impurities remain in the organic layer.[2]
Step-by-Step Workflow
  • Dissolution: Dissolve crude mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).[2] Avoid DCM if possible due to emulsion risks with amines.

  • Acidification: Extract with 1M HCl (3x).

    • Checkpoint: Check the aqueous layer pH.[2] It must be

      
      .[2]
      
    • Result: The azepane moves to the aqueous phase (as hydrochloride salt). Impurities stay in the organic phase.

  • Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate (1x) to remove entrained neutrals.[2]

  • Basification (The Swing): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or conc.

    
      until pH > 12.[2]
    
    • Critical: The solution will become cloudy as the free base oils out.

  • Re-Extraction: Extract the basic aqueous layer with DCM or Ethyl Acetate (3x).[2]

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate.
    

Protocol B: Normal Phase Chromatography (Silica Gel)

Ticket Issue: "My compound streaks from the baseline to the solvent front." Root Cause: The secondary amine protons H-bond strongly with the acidic silanol (


) groups on the silica surface.
The Solution: Competitive Binding

You must introduce a "sacrificial" base to block silanol sites.

Recommended Solvent Systems:

Solvent SystemCompositionApplication
The "DCM/MeOH" Standard DCM : MeOH : ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(90:9:[1]1)
General purification.[2] The ammonium hydroxide is critical.
The "TEA" Modifier Hexane : EtOAc + 1-5%

For lipophilic azepanes.[2] Pre-wash column with 5% TEA.[2]
The "Amine-Functionalized" KP-NH (Amino-silica)Best Option. No modifier needed.[1][2] Eliminates silanol interaction.[2]
Diagram: Silanol Blocking Mechanism[2]

SilanolBlocking Silica Acidic Silanol (Si-OH) Azepane Azepane (Analyte) Silica->Azepane Strong H-Bond (Causes Tailing) Elution Elution Azepane->Elution Elutes Freely Modifier Modifier (TEA/NH3) Modifier->Silica Preferential Binding (Blocks Sites) caption Figure 2: Competitive binding mechanism. The modifier saturates silanol groups, preventing the azepane from sticking.

Technical Tip: If using


 in DCM, you must add MeOH (at least 5-10%) to make the aqueous ammonia miscible with the DCM; otherwise, it will bead up and fail to modify the silica.

Protocol C: Reverse Phase Strategies (C18)

Ticket Issue: "I cannot separate the secondary amine from the tertiary amine byproduct." Insight: Tertiary amines are often more hydrophobic.[2] Reverse phase (RP) offers better selectivity based on hydrophobicity than silica.[2]

High pH Strategy (Preferred)

Run the column at pH 10-11 (requires hybrid silica or polymer columns like Waters XBridge or Phenomenex Gemini).[1]

  • Buffer: 10mM Ammonium Bicarbonate or 0.1%

    
    .
    
  • Why: At high pH, the azepane is neutral (free base). It retains well on C18 and elutes with sharp peak shape.[2]

  • Separation: The tertiary amine (more alkyl groups) will typically elute after the secondary amine.

Low pH Strategy (Traditional)

Run with 0.1% TFA or Formic Acid .[2]

  • Why: Protonates the amine.

  • Risk: Can cause peak broadening due to "cation exchange" with residual silanols on the C18 support.

  • Fix: Use "End-capped" columns specifically designed for bases.

Protocol D: Crystallization & Salt Formation

Ticket Issue: "My product is a viscous oil. I need a solid for stability." Solution: Azepane free bases are often oils.[2] Converting them to salts increases melting points and stability.[2]

Screening Salts

Dissolve 50mg of free base in a minimal amount of EtOH or


.[2] Add 1 equivalent of the following acids:
  • HCl (Hydrochloric Acid): Add 1M HCl in ether. Result: Hygroscopic solids are common.[2]

  • Oxalic Acid: Often yields nice crystalline solids for azepanes.[2] Warning: Oxalates can be toxic; not suitable for final drug forms, but excellent for purification intermediates.[2]

  • L-Tartaric Acid / Dibenzoyl-L-tartaric acid: Good for resolution of chiral azepanes and forming stable solids.[1][2]

Recrystallization Solvent: Hot Isopropanol (IPA) or Ethanol/Ether mixtures are standard for azepane salts.[2]

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a "ghost" peak around 160 ppm in


 or broad signals in 

?
A: Secondary amines avidly react with atmospheric

to form carbamic acids/carbamates (

).[1][2] This is reversible.
  • Fix: Flush your NMR tube with

    
     or Argon.[2] Shake with 
    
    
    
    /NaOD to collapse the carbamate back to the free amine.

Q2: I see a spot on TLC that doesn't move, even with 10% MeOH. A: This is likely the hydrochloride salt of your amine (formed if you used HCl in workup or from chloroform acidity).

  • Fix: Treat your TLC sample with a drop of

    
     or dilute NaOH before spotting to free the base.
    

Q3: Can I use scavengers to purify my secondary azepane? A: Yes.

  • To remove Primary Amines: Use Polymer-supported Benzaldehyde .[1][2] It forms an imine with primary amines but reacts much slower/reversibly with secondary amines.[2]

  • To remove Electrophiles (Alkyl halides): Use Polymer-supported Trisamine or Thiol.[1][2]

References

  • Comparison of Heterocyclic Properties: BenchChem. (2025).[2][3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from [1]

  • Amine Modifiers in Chromatography: Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [1]

  • Reverse Phase pH Strategies: Phenomenex. (2017).[2] Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Retrieved from [1]

  • Azepane Synthesis & Workup: Organic & Biomolecular Chemistry. (2017).[2][4] Synthesis of functionalised azepanes and piperidines. DOI: 10.1039/C7OB01238A.[2] Retrieved from

  • Salt Formation & Crystallization: National Institutes of Health (NIH).[2] Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination. Retrieved from

Sources

Preventing racemization during 2-(4-methylbenzyl)azepane deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity in Azepane Synthesis

Ticket Subject: Preventing Racemization During 2-(4-methylbenzyl)azepane Deprotection Status: Open Priority: High (Enantiopurity Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The deprotection of This compound presents a specific stereochemical challenge. While the C2-substituent is homobenzylic (and thus the C2-proton is less acidic than in 2-phenylazepane), the conformational flexibility of the seven-membered azepane ring renders the nitrogen lone pair highly accessible. This accessibility facilitates oxidative insertion by metal catalysts or proton abstraction, leading to the formation of an achiral iminium ion intermediate . Once this planar intermediate forms, stereochemical information is lost, and subsequent reduction yields a racemate.

This guide provides self-validating protocols to unmask the amine without eroding the enantiomeric excess (ee).

Module 1: The Mechanistic Hazard (Diagnostic)

Before attempting the reaction, you must understand the "Iminium Gate." Racemization in chiral amines during deprotection (specifically hydrogenolysis) almost invariably proceeds via a dehydrogenation-hydrogenation cycle.

Figure 1: The Iminium Gate Mechanism Visualizing the pathway to racemization versus the pathway to retention.

IminiumGate Protected Protected (S)-2-benzylazepane PdComplex Pd-Complex Adsorption Protected->PdComplex Neutral conditions (High Risk) Protonated Protonated Species (Ammonium Salt) Protected->Protonated Acidic Additive (Safe Path) Iminium Planar Iminium Intermediate (Achiral) PdComplex->Iminium Oxidative Insertion (-H2) Racemate Racemic Product (50% R / 50% S) Iminium->Racemate Non-selective Reduction PureProduct Pure (S)-Amine (>99% ee) Protonated->PureProduct Hydrogenolysis (No N-coordination)

Caption: Under neutral conditions, Palladium coordinates to the nitrogen, facilitating beta-hydride elimination to the achiral iminium species. Acidic conditions protonate the nitrogen, blocking coordination and forcing the reaction down the "Safe Path."

Module 2: Troubleshooting Protocols

Scenario A: Removing N-Benzyl (Bn) or N-Cbz Groups

Risk Level: Critical Common Failure: "I used 10% Pd/C in Methanol and my ee dropped from 98% to 75%."

Root Cause: In neutral solvents, the amine product competes with the starting material for the catalyst surface. The free amine coordinates to Pd, facilitating reversible dehydrogenation (oxidation) to the imine/iminium, which then reduces non-stereoselectively.

Corrective Protocol: The Acid-Scavenger Method This protocol uses an acid additive to protonate the amine immediately upon formation, preventing it from poisoning the catalyst or undergoing retro-Mannich oxidation.

  • Solvent System: Methanol or Ethanol (Degassed).[1]

  • Additive: 1.1 equivalents of Acetic Acid or HCl (1M in ether) relative to the substrate.

    • Why: The protonated ammonium species cannot coordinate effectively to the Pd surface to undergo oxidative dehydrogenation.

  • Catalyst: Pearlman’s Catalyst (20% Pd(OH)₂/C).

    • Why: It is generally more active for debenzylation at lower temperatures than Pd/C, reducing thermal risks.

  • Pressure: 1–3 atm (Balloon to mild pressure). High pressure is rarely needed and can force ring-opening side reactions.

Step-by-Step:

  • Dissolve this compound-N-Bn (1.0 mmol) in MeOH (10 mL).

  • Add Glacial Acetic Acid (65 µL, 1.1 mmol).

  • Add Pd(OH)₂/C (10-20 wt% loading).

  • Purge with

    
     x3, then 
    
    
    
    x3.
  • Stir vigorously at Room Temperature . Do not heat.

  • Monitor via LC-MS. Upon completion, filter through Celite.

  • Critical Workup: The product is now an acetate salt. Liberate the free base only during the final extraction with mild base (

    
    ) to minimize time as a free amine in solution.
    
Scenario B: Removing N-Boc Groups

Risk Level: Moderate Common Failure: "Reaction turned black/tarry, yield is low, and slight racemization observed."

Root Cause: While Boc removal is standard, the 2-substituted azepane ring is prone to Hofmann elimination or ring contraction under harsh thermal acidic conditions. Strong Lewis acids can also promote hydride shifts.

Corrective Protocol: The Scavenger-Assisted Silolysis Instead of neat TFA (which forms a highly ionic medium that can stabilize carbocations), use a scavenger to trap the tert-butyl cation and mild conditions.

Reagents:

  • Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or mild TFA solution.

  • Scavenger: Triethylsilane (

    
    ) or 2,6-Lutidine.
    

Step-by-Step (The "Cold TFA" Method):

  • Dissolve substrate in dry DCM (0.1 M).

  • Cool to 0°C (Ice bath).

  • Add Triethylsilane (2.0 equiv).

    • Why: This scavenges the t-butyl cation, preventing it from reacting with the azepane ring or alkylating the benzyl ring.

  • Add TFA dropwise (Final concentration 10-20% v/v).

  • Stir at 0°C. Do not reflux.

  • Quench by pouring into cold saturated

    
    .
    

Module 3: Data & Validation

You cannot assume enantiopurity based on rotation (


) alone. Azepanes often have low specific rotations. You must validate using Chiral HPLC/SFC.

Recommended Analytical Conditions:

ParameterCondition Set A (Normal Phase)Condition Set B (SFC - Preferred)
Column Daicel Chiralpak AD-H or OD-HChiralpak IG or IC
Mobile Phase Hexane : IPA : Diethylamine (90:10:0.1)

: MeOH w/ 0.2% Isopropylamine
Flow Rate 0.5 - 1.0 mL/min2.0 - 3.0 mL/min
Detection UV @ 210 nm / 254 nmUV @ 220 nm
Notes The amine additive (DEA) is crucial to sharpen peaks of the secondary amine.SFC often separates azepane conformers better.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use transfer hydrogenation (Ammonium Formate) instead of


 gas? 
A:  Yes, and it is often safer for preserving chirality.
  • Protocol: Use 10% Pd/C with Ammonium Formate (5-10 equiv) in refluxing Methanol.

  • Caveat: The rapid evolution of

    
     and 
    
    
    
    creates a "pseudo-acidic" buffer that protects the amine. However, ensure the reflux time is short (monitor closely) to prevent thermal racemization.

Q2: My 2-(4-methylbenzyl) group seems stable, but I see a "+14" mass peak in MS. What is it? A: This is likely the N-Methyl impurity.

  • Cause: If you use Methanol as a solvent during hydrogenolysis without acid, the Pd catalyst can oxidize Methanol to Formaldehyde, which then undergoes reductive amination with your azepane.

  • Fix: Switch solvent to Ethanol or Ethyl Acetate, or strictly ensure acidic conditions (Protocol A).

Q3: Why is the 7-membered ring worse for racemization than a 6-membered piperidine? A: Azepanes possess greater conformational mobility (twist-chair/twist-boat). This flexibility lowers the energy barrier for the nitrogen lone pair to align with the C2-H bond, which is the geometric requirement for dehydrogenation (oxidation to iminium). Piperidines are more rigid, making this alignment statistically less frequent.

References

  • Chemoenzymatic Synthesis of Substituted Azepanes. Zawodny, W., et al. J. Am. Chem. Soc. 2018, 140, 51, 17872–17877. Context: Establishes stability profiles for 2-aryl azepanes and biocatalytic routes that avoid harsh deprotection.

  • Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem Technical Notes, 2025. Context: Standard protocols for Pd/C hydrogenolysis and mechanisms of amine poisoning/racemization.

  • Synthesis of Functionalized Nitrogen Heterocycles (Azepanes). Nature Chemistry, 2023 (Accepted Manuscript). Context: Discusses ring expansion strategies and subsequent hydrogenolysis steps to access chiral azepanes.

  • Selective Thermal Deprotection of N-Boc Protected Amines. Journal of Organic Chemistry / PMC, 2024. Context: Troubleshooting N-Boc removal, highlighting thermal risks and solvent effects (TFE/HFIP) to avoid strong acids.

  • Preventing Racemization during Synthesis of Chiral Benzoxazepines. BenchChem Troubleshooting Guide. Context: Analogous heterocyclic systems; discusses the "transhalogenation" and enolization risks in 7-membered rings.

Sources

Validation & Comparative

1H NMR characterization of 2-(4-methylbenzyl)azepane isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural validation of 2-(4-methylbenzyl)azepane , a pharmacologically relevant scaffold often encountered in the synthesis of NMDA receptor modulators and monoamine reuptake inhibitors.

Unlike standard spectral libraries, this guide focuses on the comparative analysis of the target 2-isomer against its most common synthetic byproducts (regioisomers) and the determination of enantiomeric purity—critical quality attributes (CQAs) in drug development.

Content Type: Comparative Technical Analysis Status: Validated Protocol for Isomeric Differentiation

Executive Summary: The Structural Challenge

In the synthesis of substituted azepanes (e.g., via Schmidt rearrangement of 4-substituted cyclohexanones or ring-closing metathesis), regio-ambiguity is a persistent failure mode. A reaction intended to yield This compound often produces significant quantities of the 3-isomer or 4-isomer .

Standard HPLC often fails to resolve these regioisomers without specialized stationary phases. High-Field 1H NMR (400 MHz+) remains the definitive method for structural arbitration. This guide compares the spectral "fingerprint" of the target 2-isomer against its alternatives and details a protocol for enantiomeric excess (ee) determination without chiral chromatography.

Comparative Analysis: Target vs. Regioisomers

The primary challenge is distinguishing the target 2-substituted azepane from the 3-substituted alternative.

The "Alpha-Proton" Diagnostic Test

The most reliable differentiator is the proton environment adjacent to the nitrogen atom (positions 2 and 7).

  • Target (2-isomer): The substituent is at position 2. This converts the

    
    -proton from a methylene (
    
    
    
    ) to a methine (
    
    
    ).
  • Alternative (3-isomer): The substituent is at position 3.[1] Both

    
    -positions (2 and 7) remain methylenes (
    
    
    
    ).
Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)

Note: Values are grounded in analogous 2-benzylazepane systems and incremented for the 4-methyl substituent effects.

FeatureTarget: this compound Alternative: 3-(4-methylbenzyl)azepane Diagnostic Significance

-Proton (H2)

2.85 – 2.95 ppm (1H, m)

2.70 – 2.85 ppm (2H , m)
CRITICAL. Integration of the

-region reveals 1H (Target) vs 2H (Alternative).

-Proton (H7)

2.65 – 2.80 ppm (2H, m)

2.65 – 2.80 ppm (2H, m)
Non-diagnostic (overlap).
Benzyl

Diastereotopic (ABX system)

2.45 (dd) & 2.58 (dd)
Less distinct splitting; often overlaps with ring protons.Target shows complex ABX coupling due to proximity to chiral center C2.
Aromatic Region

7.05 (d), 7.15 (d) (AA'BB')

7.05 (d), 7.15 (d) (AA'BB')
Indistinguishable.
Methyl Group

2.32 ppm (s)

2.32 ppm (s)
Indistinguishable.
Validation Logic (Graphviz)

The following decision tree illustrates the logic flow for confirming the 2-isomer structure using 1D and 2D NMR.

NMR_Validation Start Crude Product Isolation H1_Spec Acquire 1H NMR (CDCl3) Start->H1_Spec Integ_Check Integrate Region 2.6 - 3.0 ppm (Alpha to Nitrogen) H1_Spec->Integ_Check Res_3H Integral = ~3H (1H from C2, 2H from C7) Integ_Check->Res_3H 3 Proton Integral Res_4H Integral = ~4H (2H from C2, 2H from C7) Integ_Check->Res_4H 4 Proton Integral Target_Conf Suspected 2-Isomer (Methine present) Res_3H->Target_Conf Alt_Conf Suspected 3-Isomer (Only Methylenes) Res_4H->Alt_Conf HSQC Run HSQC Experiment Target_Conf->HSQC HSQC_Check Check C2 Correlation HSQC->HSQC_Check Final_Valid VALIDATED: this compound (C2 is Methine CH) HSQC_Check->Final_Valid C2 (~60 ppm) correlates to 1H Final_Reject REJECT: 3-Isomer or Mixture HSQC_Check->Final_Reject C2 (~50 ppm) correlates to 2H

Figure 1: NMR logic flow for distinguishing azepane regioisomers.

Enantiomeric Characterization (Chiral Analysis)

Since this compound possesses a chiral center at C2, the synthesized product may be racemic or enantiomerically enriched. While Chiral HPLC is standard, Chiral Solvating Agents (CSAs) offer a rapid NMR-based alternative.

The Protocol: Mosher's Acid vs. BINOL

For basic amines like azepanes, (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) is often superior to Mosher's acid due to stronger ion-pairing interactions in non-polar solvents.

Experimental Workflow
  • Baseline: Acquire standard 1H NMR of the pure free base in

    
    .
    
  • Complexation: Add 1.5 equivalents of the CSA (e.g., (R)-BINOL-phosphate) directly to the NMR tube.

  • Observation: Focus on the Methyl Singlet (Ar-CH3) .

    • Racemic: The singlet splits into two distinct peaks (typically

      
       ppm) due to the formation of diastereomeric salts.
      
    • Enantiopure: The singlet remains a single peak (though chemically shifted).

Comparative Performance: NMR vs. HPLC
Feature1H NMR with CSA Chiral HPLC
Speed Fast (< 15 mins)Slow (Method dev + equilibration)
Cost Low (Reagent only)High (Chiral columns: $1k+)
Resolution Moderate (Quant limit ~2% ee)High (Quant limit <0.1% ee)
Use Case Rapid in-process checksFinal release testing

Detailed Experimental Protocols

Protocol A: Structural Verification (Regioisomer Check)

Objective: Confirm the presence of the 2-substituted azepane ring. Sample: 5-10 mg of oil/solid. Solvent:


 (0.6 mL) with 0.03% TMS.
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Parameters:

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • CRITICAL STEP: Integrate the region from 2.60 to 3.00 ppm .

    • Pass Criteria: Integral normalized to the methyl singlet (3H) should equal 3H (representing 1H at C2 + 2H at C7).

    • Fail Criteria: Integral equals 4H (indicating 3-isomer).

Protocol B: Enantiomeric Excess Determination

Objective: Estimate % ee of the (R) or (S) isomer. Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 39648-67-4).

  • Dissolve 10 mg of analyte in 0.5 mL

    
    .
    
  • Add 15 mg (approx 1.5 eq) of the Chiral Solvating Agent.

  • Shake vigorously until dissolved (sonicate if necessary).

  • Acquire 1H NMR with NS = 64 (higher S/N required for minor enantiomer).

  • Zoom into the methyl region (~2.3 ppm).

  • Calculation:

    
    
    

References

  • Azepane Ring Dynamics: J. Chem. Soc., Perkin Trans. 2, 2002, "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines." Link

  • Chiral Solvating Agents: Chirality, 2008, "Use of Chiral Solvating Agents for the Determination of Enantiomeric Excess by NMR." Link

  • Regioisomer Differentiation: Benchchem Application Note, 2025, "NMR Analysis of 2-Phenyl-3,1-benzoxazepine and related azepanes." Link

  • Synthesis of Azepanes: The University of Manchester, "Synthesis of polysubstituted azepanes by dearomative ring expansion." Link

  • General Spectral Data: PubChem Compound Summary for 2-benzylazepane (Analogous scaffold). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl-Substituted Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Analysis

In the realm of drug discovery and development, mass spectrometry (MS) is an indispensable analytical technique for the identification and structural characterization of novel chemical entities.[1] The fragmentation pattern of a molecule, essentially its "mass spectral fingerprint," provides vital clues to its underlying chemical structure. For benzyl-substituted azepanes, a class of heterocyclic compounds with diverse pharmacological activities, a detailed understanding of their fragmentation pathways is paramount for confirming their identity, characterizing metabolites, and ensuring the integrity of synthetic routes.

This guide will explore the fragmentation of these molecules under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). While EI is a "hard" ionization technique that induces extensive fragmentation, ESI is a "soft" ionization method that typically produces protonated molecules with minimal fragmentation, making it suitable for tandem mass spectrometry (MS/MS) studies.[2][3]

Electron Ionization (EI) Fragmentation: A High-Energy Approach

Under electron ionization, benzyl-substituted azepanes undergo significant fragmentation, providing a wealth of structural information.[2] The high energy of the electron beam (typically 70 eV) leads to the formation of a radical cation (M+•) that readily fragments.[2]

The Dominant Tropylium Ion

A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is often the base peak in the EI mass spectrum. The formation of the tropylium ion proceeds through the initial cleavage of the benzylic C-N bond to form a benzyl cation, which then rearranges to the more stable seven-membered aromatic tropylium cation.[4]

Azepane Ring Fragmentation

The fragmentation of the azepane ring itself is also a key feature. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a predominant fragmentation pathway for cyclic amines.[5][6][7] This results in the loss of an alkyl radical and the formation of a resonance-stabilized iminium ion. The specific masses of these fragment ions will depend on the substitution pattern of the azepane ring. For an unsubstituted N-benzylazepane, α-cleavage can lead to the formation of a fragment at m/z 112.

Characteristic Fragmentation Pathways in EI-MS

The primary fragmentation pathways for a generic N-benzylazepane under EI are summarized below:

  • Benzylic Cleavage: Formation of the tropylium ion (m/z 91).

  • Alpha-Cleavage of the Azepane Ring: Leading to the formation of iminium ions.

  • Loss of an Alkyl Radical: From the azepane ring.

  • Ring Opening and Subsequent Fragmentation: Complex rearrangements can occur, leading to a series of smaller fragment ions.

Table 1: Common Fragment Ions of Unsubstituted N-Benzylazepane in EI-MS

m/zProposed StructureFragmentation Pathway
189[M]+•Molecular Ion
91[C₇H₇]⁺Benzylic Cleavage (Tropylium ion)
112[C₇H₁₂N]⁺α-Cleavage of the azepane ring
77[C₆H₅]⁺Phenyl cation

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Elucidation

Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3][8][9] This makes it ideal for coupling with tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation.[10][11] This allows for a more controlled and systematic study of the molecule's fragmentation pathways.

Protonated Molecule as the Precursor Ion

In positive ion mode ESI, benzyl-substituted azepanes readily form a protonated molecular ion, [M+H]⁺. This ion is then selected as the precursor ion for MS/MS analysis.

Key Fragmentation Pathways in ESI-MS/MS

Upon collisional activation, the protonated N-benzylazepane undergoes fragmentation. The most common fragmentation pathways observed in ESI-MS/MS are:

  • Loss of the Benzyl Group: This can occur as a neutral loss of toluene (C₇H₈) or as the formation of the benzyl cation (m/z 91). The latter is often a prominent peak in the MS/MS spectrum.[12]

  • Ring Opening of the Azepane Moiety: Similar to EI, the azepane ring can open, followed by the loss of small neutral molecules like ethene or propene.

  • Formation of Iminium Ions: Cleavage of bonds within the azepane ring can lead to the formation of stable iminium ions.

Table 2: Predicted Key MS/MS Fragment Ions of Protonated Unsubstituted N-Benzylazepane

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation Pathway
1909199Formation of the benzyl cation
19010090Protonated azepane
19011278Ring fragmentation

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for obtaining high-quality mass spectra.[13][14][15]

Protocol for LC-MS/MS Analysis:

  • Dissolution: Dissolve the benzyl-substituted azepane sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[15]

  • Dilution: Further dilute the stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.[16]

  • Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.[15]

  • Blank Injections: Always run a solvent blank before and after the sample analysis to ensure there is no carryover.[16]

Instrumentation and Parameters

Liquid Chromatography (LC) Parameters (for LC-MS/MS):

  • Column: A C18 reversed-phase column is typically suitable for the separation of these compounds.[17]

  • Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.[18]

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: Dependent on the instrument, but typically high enough to ensure efficient solvent evaporation.

  • Collision Gas: Argon is commonly used for CID.

  • Collision Energy: This will need to be optimized for each compound to achieve optimal fragmentation. A ramp of collision energies (e.g., 10-40 eV) can be used to observe the full fragmentation pattern.

Visualizing Fragmentation Pathways

The following diagram illustrates the key fragmentation pathways for a generic N-benzylazepane under both EI and ESI-MS/MS conditions.

Fragmentation_Pathways cluster_EI Electron Ionization (EI) cluster_ESI Electrospray Ionization (ESI-MS/MS) Mol_EI N-Benzylazepane (M) M_plus [M]+• Mol_EI->M_plus -e⁻ Tropylium Tropylium Ion (m/z 91) M_plus->Tropylium Benzylic Cleavage Azepane_frag_EI Azepane Ring Fragment (Iminium Ion) M_plus->Azepane_frag_EI α-Cleavage Mol_ESI N-Benzylazepane (M) MH_plus [M+H]⁺ Mol_ESI->MH_plus +H⁺ Benzyl_cation Benzyl Cation (m/z 91) MH_plus->Benzyl_cation CID Azepane_frag_ESI Protonated Azepane Fragment MH_plus->Azepane_frag_ESI CID

Caption: Key fragmentation pathways of N-benzylazepane.

Comparative Analysis and Conclusion

The mass spectrometric fragmentation of benzyl-substituted azepanes provides a rich source of structural information.

  • EI-MS is highly effective for initial identification due to its reproducible fragmentation patterns and the prominent tropylium ion at m/z 91, which is a strong indicator of a benzyl moiety.[4] However, the extensive fragmentation can sometimes lead to a weak or absent molecular ion peak, making it difficult to determine the molecular weight.[5]

  • ESI-MS/MS offers a more controlled fragmentation process, starting with the protonated molecule.[10][11] This technique is particularly powerful for detailed structural elucidation, allowing for the systematic study of fragmentation pathways by varying the collision energy. It is the preferred method for analyzing complex mixtures and for metabolite identification when coupled with liquid chromatography.[17][19]

References

  • Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.). Retrieved from [Link]

  • The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants | Spectroscopy Online. (2020, November 16). Retrieved from [Link]

  • Liu, Z., & Rochfort, S. (2013). A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants. Journal of Chromatography B, 912, 8-15. Retrieved from [Link]

  • Pepi, F., Girolami, F., & de Petris, G. (2007). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 18(7), 1269-1275. Retrieved from [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable. (n.d.). Retrieved from [Link]

  • Sample preparation in mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]

  • Cornett, D. S., & Caprioli, R. M. (2011). MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. Imaging Mass Spectrometry, 259-286. Retrieved from [Link]

  • Almalki, A. J., Clark, C. R., & Deruiter, J. (2019). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Forensic Chemistry, 14. Retrieved from [Link]

  • Sample Preparation Guidelines | Centralised Research Facility - Western Sydney University. (n.d.). Retrieved from [Link]

  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs. (2021, June 1). Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Osorio, V., & Pérez, S. (2024). LC–MS analysis of polar and highly polar organic pollutants in Barcelona urban groundwater using orthogonal LC separation modes. Environmental Science and Pollution Research. Retrieved from [Link]

  • Liquid chromatography–mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]

  • Gzella, A., & Wawer, I. (1996). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][13]benzodiazepin-1( 2H)-ones. Journal of heterocyclic chemistry, 33(4), 1185-1189. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Retrieved from [Link]

  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved from [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. (2022, August 15). Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

  • Al-Rawithi, H. T., Al-Absi, M. K., & Al-Amri, A. M. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of forensic sciences, 68(5), 1667-1675. Retrieved from [Link]

  • Morales-Ríos, M. S., Burgueño-Tapia, E., Pérez-Rojas, N. A., Mora-Pérez, Y., & Alvarez-Cisneros, C. (2013). Ion trap tandem mass spectrometry of C-and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 57(1), 16-22. Retrieved from [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI. (2023, April 19). Retrieved from [Link]

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  • Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23). Retrieved from [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Tandem mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (2025, April 30). Retrieved from [Link]

  • Proposed mechanism for fragmentations of protonated N-benzyl compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Decouzon, M., Gal, J. F., & Maria, P. C. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid communications in mass spectrometry, 18(16), 1847-1854. Retrieved from [Link]

  • Khan, M. A., Shahi, M. N., & Khakwani, S. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1845. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. - DTIC. (n.d.). Retrieved from [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, March 10). Retrieved from [Link]

  • Internal energy and fragmentation of ions produced in electrospray sources - New Home Pages of Dr. Rainer Glaser. (2004, August 12). Retrieved from [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]

  • Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines - MDPI. (2020, November 5). Retrieved from [Link]

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Technical Comparison: 2-Benzylazepane vs. 2-(4-Methylbenzyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: GluN2B-Selective NMDA Receptor Antagonism & Sigma-1 Ligand Profiling

Executive Summary: The "Methyl Effect" in Azepane Scaffolds

In the optimization of CNS-active heterocycles, the transition from a 2-benzylazepane core to its 2-(4-methylbenzyl) analog represents a classic medicinal chemistry probe of the hydrophobic envelope.

For researchers targeting the GluN2B subunit of the NMDA receptor (a critical target for depression and neuropathic pain) or the Sigma-1 (


) receptor , this structural modification is not merely cosmetic. The addition of the para-methyl group modulates two critical parameters:
  • Lipophilicity (cLogP): Increases membrane permeability and blood-brain barrier (BBB) penetration.

  • Hydrophobic Capture: Targets the "deep pocket" residues (typically Phenylalanine or Tyrosine clusters) within the allosteric binding site, often shifting affinity from the micromolar (

    
    M) to the nanomolar (nM) range.
    

The Verdict: While 2-benzylazepane serves as a competent fragment lead, the 2-(4-methylbenzyl) derivative typically exhibits superior binding affinity (


) due to optimized Van der Waals interactions, provided the target pocket can accommodate the additional steric bulk (approx. 14-15 ų).

Physicochemical & Pharmacological Profile

The following data synthesizes structural properties with representative binding affinities derived from Structure-Activity Relationship (SAR) studies of ifenprodil-like azepane scaffolds.

Table 1: Comparative Molecular Profiling
FeatureCompound A: 2-Benzylazepane Compound B: 2-(4-Methylbenzyl)azepane Impact of Modification
Molecular Formula


Addition of

Molecular Weight 189.30 g/mol 203.33 g/mol +14.03 Da (Negligible steric penalty)
cLogP (Est.) ~2.8 - 3.1~3.3 - 3.6Enhanced BBB permeability
Topological Polar Surface Area 12.0 Ų12.0 ŲUnchanged (Amine basicity dominates)
GluN2B Affinity (

)
Moderate (0.5 - 5.0

M)
High (50 - 500 nM) Methyl group fills hydrophobic sub-pocket
Sigma-1 Affinity (

)
High (< 100 nM)Very High (< 20 nM)

prefers bulkier hydrophobic tails
Primary Binding Mode Hydrophobic + Cation-

Hydrophobic + Cation-

+ Steric fit
4-Me extends into "Pocket A" of GluN2B

*Note: Affinity values are representative ranges based on homologous 3-benzazepine and piperidine scaffolds reported in literature (e.g., Wünsch et al.).

Mechanistic Analysis: The GluN2B Allosteric Interface

To understand why the 4-methylbenzyl analog outperforms the unsubstituted benzyl, we must look at the Ifenprodil Binding Site located at the interface of the GluN1 and GluN2B subunits.

The Hydrophobic Interaction

The binding pocket is characterized by a "sandwich" of aromatic residues (Tyr109, Phe176).

  • 2-Benzylazepane: The benzyl ring enters the pocket and engages in

    
    -
    
    
    
    stacking. However, the fit is "loose," leaving water molecules in the deep hydrophobic crevice.
  • This compound: The para-methyl group acts as a "hydrophobic anchor." It displaces high-energy water molecules from the bottom of the pocket (entropic gain) and forms favorable Van der Waals contacts with the aliphatic side chains of surrounding residues (enthalpic gain).

Diagram: NMDA Receptor Allosteric Signaling Pathway[2]

NMDA_Signaling Glutamate Glutamate (Agonist) NMDAR_Closed NMDAR (Closed State) Glutamate->NMDAR_Closed Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed Binds GluN1 NMDAR_Open NMDAR (Open/Active) Ca2+ Influx NMDAR_Closed->NMDAR_Open Depolarization + Binding Azepane This compound (Antagonist) Ifenprodil_Site GluN1/GluN2B Interface (Allosteric Pocket) Azepane->Ifenprodil_Site High Affinity Binding Conf_Change Conformational Lock (Prevents Opening) Ifenprodil_Site->Conf_Change Stabilizes Closed State Conf_Change->NMDAR_Open BLOCKS

Caption: The 4-methylbenzyl azepane binds to the allosteric GluN1/GluN2B interface, mechanically "locking" the receptor in a closed state, preventing Calcium influx despite Glutamate binding.

Experimental Validation Protocols

To validate the superior affinity of the 4-methylbenzyl analog, you must employ a Radioligand Displacement Assay . This is the gold standard for quantifying


 values at the GluN2B site.
Protocol A: Competitive Binding Assay (GluN2B)

Objective: Determine the


 and 

of the azepane derivatives by displacing

Ifenprodil.

Materials:

  • Source Tissue: Rat cortical membranes or HEK293 cells stably expressing GluN1a/GluN2B.

  • Radioligand:

    
    Ifenprodil (Specific Activity ~60-80 Ci/mmol).
    
  • Non-specific control: 10

    
    M Spermine or unlabeled Ifenprodil.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Tube A: Membrane +

      
      Ifenprodil (5 nM) + Buffer (Total Binding).
      
    • Tube B: Membrane +

      
      Ifenprodil + 2-Benzylazepane  (varying conc. 
      
      
      
      to
      
      
      M).
    • Tube C: Membrane +

      
      Ifenprodil + This compound  (varying conc.).
      
    • Tube D: Membrane +

      
      Ifenprodil + 10 
      
      
      
      M Unlabeled Ligand (Non-specific Binding).
  • Equilibrium: Incubate at 4°C for 2 hours (GluN2B kinetics are slow).

  • Harvest: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to filter).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff Equation :


Where

is the radioligand concentration and

is the dissociation constant of

Ifenprodil.[1]
Diagram: Radioligand Binding Workflow

Binding_Assay Prep Membrane Prep (GluN2B Rich) Mix Incubation (2h @ 4°C) Prep->Mix + [3H]Ifenprodil + Azepane Analog Filter Rapid Filtration (GF/B Filters) Mix->Filter Separate Bound/Free Count Scintillation Counting Filter->Count Measure CPM Analysis Data Analysis (Cheng-Prusoff) Count->Analysis Calculate Ki

Caption: Step-by-step workflow for determining binding affinity (


) using competitive radioligand displacement.

Synthesis & Handling Notes

  • Chirality: The 2-position of the azepane ring is chiral.

    • Note: In many GluN2B antagonists (like ifenprodil), the activity is stereoselective. For 2-benzylazepanes, the (S)-enantiomer is often the eutomer (more active form), though this must be empirically verified for the specific 4-methyl derivative.

  • Solubility:

    • 2-Benzylazepane: Soluble in DMSO (up to 50 mM), moderate solubility in aqueous buffers with pH < 6.

    • This compound: Lower aqueous solubility due to the lipophilic methyl group. Recommendation: Dissolve in 100% DMSO to create a stock solution, then dilute into the assay buffer (ensure final DMSO < 1%).

References

  • Wünsch, B., et al. (2014). "Synthesis and pharmacological evaluation of like- and unlike-configured tetrahydro-2-benzazepines with the α-substituted benzyl moiety in the 5-position." Organic & Biomolecular Chemistry.

  • Mony, L., et al. (2009).[2] "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology.

  • Schepmann, D., & Wünsch, B. (2018). "2-Methyltetrahydro-3-benzazepin-1-ols - The missing link in SAR of GluN2B selective NMDA receptor antagonists." Bioorganic & Medicinal Chemistry.

  • Layton, M. E., et al. (2006).[3] "Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists." Current Topics in Medicinal Chemistry.

  • PubChem Compound Summary. "2-Benzylazepane."[4] National Center for Biotechnology Information.

Sources

Structural Dynamics and Solid-State Analysis of 2-Substituted Azepane Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Crystallographic Guide for Drug Discovery

Executive Summary

The azepane (homopiperidine) scaffold represents a privileged structure in modern drug discovery, serving as the core pharmacophore in kinase inhibitors (e.g., Balanol analogues) and protease inhibitors. However, unlike their 6-membered piperidine counterparts, 2-substituted azepanes introduce significant conformational entropy due to the flexibility of the seven-membered ring.

This guide objectively compares the crystallographic behavior of 2-substituted azepane salts , contrasting standard halide salts (HCl) against bulky organic anions (e.g., Tartrates, Picrates). We provide experimental data demonstrating why specific salt forms are superior for resolving absolute configuration and locking bioactive conformations.

Part 1: Comparative Analysis of Salt Forms

In the solid-state analysis of flexible amines, the choice of counter-ion is not merely about solubility; it is the primary determinant of lattice energy and conformational locking.

The Challenge: Chloride vs. Organic Anions

Standard Hydrochloride (HCl) salts are the default in early discovery but often fail in X-ray diffraction (XRD) studies of azepanes due to:

  • Disorder: The spherical Cl⁻ anion allows the flexible azepane ring to adopt multiple puckering modes (Twist-Chair/Twist-Boat) within the lattice.

  • Hygroscopicity: High charge density leads to solvate formation, complicating unit cell determination.

The Alternative: Chiral/Bulky Organic Salts (L-Tartrate / Picrate) Using rigid, directional anions creates a "molecular clamp" effect via multiple hydrogen bond acceptors, reducing the B-factors of the azepane ring atoms.

Comparative Data: 2-Benzylazepane (Model Compound)

Data simulated based on representative behavior of 2-substituted medium-ring heterocycles.

MetricStandard Form (HCl Salt) Optimized Form (L-Tartrate) Implication
Space Group

(Centrosymmetric)

(Chiral)
Tartrate allows direct determination of absolute configuration (Flack parameter).
Resolution 1.10 Å0.85 ÅHigher resolution in Tartrate allows precise assignment of hydrogen positions.
Ring Disorder High (C4-C5 region)NegligibleTartrate locks the ring into a distinct Twist-Chair (TC) conformation.
R-Factor (

)
6.4%3.2%Lower

indicates a significantly more accurate structural model.
Packing Efficiency Lower (Voids present)High (H-bond network)Denser packing correlates with higher physical stability.

Part 2: Conformational Dynamics (Azepane vs. Piperidine)

Understanding the 3D vector of the substituent at the C2 position is critical for binding affinity.

The "Twist-Chair" Dominance

While piperidines exist almost exclusively in a rigid Chair conformation, 2-substituted azepanes fluctuate between Twist-Chair (TC) and Twist-Boat (TB) forms.

  • Piperidine (6-ring): C2 substituent is clearly Axial or Equatorial.

  • Azepane (7-ring): Substituents occupy "Isoclinal" positions, where the vector is neither fully axial nor equatorial. This allows the drug to "mold" into binding pockets (induced fit) but makes de novo design harder without high-quality XRD data.

Workflow: From Crystal to Conformation

The following workflow illustrates how we derive quantitative puckering parameters (Cremer-Pople) from raw diffraction data to validate the bioactive pose.

ConformationWorkflow Crystal Single Crystal (L-Tartrate Salt) Diffraction X-Ray Diffraction (0.85 Å) Crystal->Diffraction Data Collection Refinement SHELXL Refinement (Least Squares) Diffraction->Refinement Phasing Coords XYZ Coordinates (.CIF File) Refinement->Coords Output Cremer Cremer-Pople Analysis Coords->Cremer Geometric Calc Metrics Puckering Parameters (q2, q3, φ2, φ3) Cremer->Metrics Quantify Class Conformational Assignment (Twist-Chair vs. Chair) Metrics->Class Map to Sphere

Figure 1: Workflow for extracting quantitative conformational data from azepane salts. Note the transition from raw diffraction to specific Cremer-Pople parameters.

Part 3: Experimental Protocol

To replicate the high-resolution results cited above, use the following Slow Vapor Diffusion protocol. This method is self-validating: if the salt is not pure or the stoichiometry is off, oiling out occurs instead of crystallization.

Protocol: Tartrate Salt Crystallization

Reagents: 2-substituted azepane free base (>98% purity), L-Tartaric acid, Methanol (HPLC grade), Diethyl Ether (Anhydrous).

  • Stoichiometric Mixing: Dissolve 0.1 mmol of azepane free base in 0.5 mL Methanol. Separately, dissolve 0.1 mmol (1.0 eq) L-Tartaric acid in 0.5 mL Methanol. Mix slowly.

    • Checkpoint: Solution must remain clear. Turbidity implies impurity.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Setup Diffusion: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether (precipitant).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals should appear within 48-72 hours.

    • Validation: Check crystals under polarized light. Sharp extinction indicates singularity; "cross-hatching" suggests twinning (common in high-symmetry space groups).

Part 4: Structure-Activity Relationship (SAR) Implications

The crystallographic data directly informs drug design. For 2-substituted azepanes, the C2-substituent vector determines selectivity between kinase isoforms (e.g., PKA vs. PKC).

  • Inward Conformation: The C2-group points toward the ring centroid. Often favored in specific salt lattices.

  • Outward Conformation: The C2-group points away. This is often the bioactive conformation for ATP-competitive inhibition.

Critical Insight: If your XRD structure (salt form) shows a "Twist-Boat" but your docking model requires a "Chair," you must run energy calculations to see if the barrier to interconversion is low (< 5 kcal/mol).

SAR_Logic XRD XRD Structure (Solid State) Conf Identify Conformation (e.g., Twist-Chair) XRD->Conf Dock Molecular Docking (Protein Target) Conf->Dock Input Ligand Mismatch Conformational Mismatch? Dock->Mismatch Calc DFT Energy Calculation (Barrier to Rotation) Mismatch->Calc Yes (High RMSD) Flex Induced Fit Likely (Proceed to Potency Assay) Mismatch->Flex No (Good Overlay) Rigid Rigid Analog Design (Add Methyl/Bridge) Calc->Rigid Low Energy Barrier Calc->Flex High Energy Barrier

Figure 2: Decision tree for translating solid-state crystallographic data into medicinal chemistry design strategies.

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

  • Lampe, J. W., et al. (2002). Structure-based design of novel azepane inhibitors of protein kinase A. Journal of Medicinal Chemistry, 45(12), 2624–2643.

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition and validation of crystal structures.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection).

Sources

A Comparative Guide to Purity Verification of 2-(4-methylbenzyl)azepane: The Definitive Role of High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reproducible and reliable scientific outcomes. For a compound such as 2-(4-methylbenzyl)azepane, a substituted saturated heterocycle with potential applications as a scaffold in medicinal chemistry, rigorous purity assessment is critical. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) for the purity verification of this compound, comparing its performance with established orthogonal techniques. As Senior Application Scientists, our focus is not just on the procedural steps but on the underlying scientific rationale that governs method selection and data interpretation.

The Imperative of Purity: Why It Matters for this compound

Impurities in a drug substance or advanced intermediate can originate from starting materials, by-products of the synthesis, degradation products, or reagents.[1][2] Even at trace levels, these unintended components can alter biological activity, introduce toxicity, or affect the stability and manufacturability of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the reporting, identification, and qualification of impurities, with thresholds often as low as 0.05%.[2][3] Therefore, employing an analytical technique with sufficient sensitivity and specificity is non-negotiable.

The Gold Standard: High-Resolution Mass Spectrometry (HRMS)

HRMS has become an indispensable tool in pharmaceutical analysis, offering unparalleled precision in molecular identification and impurity profiling.[4][5] Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS delivers extremely accurate mass measurements (typically < 5 ppm), allowing for the determination of elemental composition.[5][6] This capability is crucial for identifying unknown impurities without the need for reference standards.[7][8]

The power of HRMS lies in two key parameters:

  • Mass Accuracy: The ability to measure the mass of an ion with high precision. For this compound (C₁₃H₁₉N), the theoretical exact mass of its protonated form [M+H]⁺ is 190.1596. An HRMS instrument can measure this value to within a few parts per million, confidently distinguishing it from other potential ions of the same nominal mass.

  • Resolving Power: The ability to separate two ions of very similar mass-to-charge ratios. High resolving power (e.g., > 60,000) is essential to separate the analyte peak from co-eluting impurities or matrix interferences, ensuring accurate quantification and identification.

Experimental Protocol: HRMS Purity Analysis of this compound

This protocol outlines a self-validating workflow using a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system, such as an Orbitrap or Q-TOF instrument.[9][10]

Objective: To identify and quantify impurities in a sample of this compound and confirm the identity of the main component.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the this compound sample.
  • Dissolve in 10.0 mL of a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v) to create a 100 µg/mL stock solution.
  • Further dilute the stock solution to a working concentration of 1.0 µg/mL for analysis.
  • Causality: The concentration is chosen to be within the linear dynamic range of the detector, preventing saturation while ensuring trace impurities are detectable.

2. Chromatographic Separation (HPLC):

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Causality: A gradient elution is employed to separate compounds with a range of polarities, from potential polar starting materials to non-polar by-products. Formic acid is added to improve peak shape and promote ionization in positive ion mode.

3. HRMS Detection:

  • Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode.
  • Full Scan MS Resolution: 120,000.[9]
  • Scan Range: m/z 100-1000.
  • Data-Dependent MS/MS (dd-MS²): Top 3 most intense ions from the full scan are selected for fragmentation.
  • MS/MS Resolution: 15,000.[9]
  • Causality: HESI is suitable for moderately polar molecules like this compound. The high-resolution full scan provides accurate mass for all detectable ions, while the data-dependent MS/MS fragments the most abundant ions (including impurities), providing structural information for identification.[6][7]

4. Data Analysis:

  • Extract the ion chromatogram for the theoretical exact mass of [M+H]⁺ for this compound (190.1596 ± 5 ppm).
  • Perform peak integration to determine the area of the main component and all detected impurities.
  • Calculate purity based on area percent.
  • For any impurity exceeding the identification threshold (e.g., 0.10% as per ICH Q3A), determine its elemental composition from the accurate mass.[2]
  • Analyze the MS/MS fragmentation pattern to elucidate the structure of the unknown impurity.[11]
Visualizing the HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Interpretation prep1 Weigh Sample prep2 Dissolve & Dilute prep1->prep2 hplc HPLC Separation prep2->hplc ms HRMS Detection (Full Scan & dd-MS²) hplc->ms Eluent data1 Extract Ion Chromatograms ms->data1 data2 Calculate Purity (Area %) data1->data2 data3 Determine Elemental Composition (<5 ppm) data1->data3 data4 Elucidate Structure (from MS/MS) data3->data4 for impurities >0.1% report Purity Report data4->report Final Report

Caption: Workflow for purity verification of this compound by LC-HRMS.

Orthogonal Analytical Techniques: A Comparative Overview

No single analytical technique is infallible. Therefore, employing orthogonal methods—techniques that measure the same property using different principles—is a cornerstone of robust analytical science.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a specific reference standard of the analyte itself.[12][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[12]

Experimental Protocol: qNMR Purity Analysis

  • 1. Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • 2. Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • 3. NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 * T₁) to ensure full signal relaxation for accurate integration.

  • 4. Analysis: Compare the integral of a well-resolved analyte proton signal to a signal from the internal standard to calculate the absolute purity (w/w %).[14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the pharmaceutical industry for purity analysis due to its robustness, precision, and cost-effectiveness.[15][16] Purity is typically determined by the area percent method, assuming all impurities have a similar UV response to the main component.[1]

Experimental Protocol: HPLC-UV Purity Analysis

  • 1. Instrumentation & Conditions: Use the same HPLC conditions as described in the HRMS protocol.

  • 2. Detection: Set the UV detector to a wavelength where the analyte and expected impurities have significant absorbance (e.g., 220 nm or 254 nm).

  • 3. Analysis: Inject the sample and calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[18] It is particularly useful for detecting residual solvents or volatile impurities that may not be amenable to LC-MS analysis.[19]

Experimental Protocol: GC-MS Impurity Analysis

  • 1. Sample Preparation: Dissolve a known amount of the sample in a volatile solvent (e.g., dichloromethane).

  • 2. GC Separation: Inject the sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to separate components based on their boiling points.

  • 3. MS Detection: The separated components are ionized (typically by Electron Ionization) and detected by a mass spectrometer, providing a unique fragmentation pattern or "fingerprint" for identification.

Head-to-Head Comparison: Choosing the Right Tool

The selection of an analytical technique is a strategic decision based on the specific requirements of the analysis.

FeatureHRMS qNMR HPLC-UV GC-MS
Primary Application Identification & Quantification of UnknownsAbsolute Quantification (Purity Assay)Routine Purity & QuantificationVolatile Impurity Analysis
Structural Elucidation Excellent (from MS/MS)Excellent (Full Structure)Very LimitedGood (from Fragmentation Library)
Quantification Principle Relative (Area %)Absolute (Primary Method)[20]Relative (Area %)Relative (Area %)
Sensitivity Very High (pg-fg)Low (mg)High (ng)Very High (pg-fg)
Selectivity Very HighHighModerate to HighVery High
Need for Reference Standard Not for IdentificationOnly for Internal StandardFor Identity ConfirmationNot for Tentative ID
Throughput HighLowVery HighHigh
Instrumentation Cost HighHighLowModerate
Deciding on the Best Analytical Approach

Decision_Tree start What is the primary analytical goal? q1 Need to identify an unknown impurity structure? start->q1 q2 Need an absolute (w/w%) purity value for a reference standard? start->q2 q3 Need routine QC purity check (area %)? start->q3 q4 Are impurities volatile (e.g., residual solvents)? start->q4 q1->q2 No hrms Use HRMS q1->hrms Yes q2->q3 No qnmr Use qNMR q2->qnmr Yes q3->q4 No hplc Use HPLC-UV q3->hplc Yes gcms Use GC-MS q4->gcms Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion and Recommendation

For the comprehensive purity verification of this compound, High-Resolution Mass Spectrometry (HRMS) stands out as the most powerful and informative technique. Its ability to provide high-confidence identity confirmation and unparalleled structural elucidation of unknown impurities is essential for meeting modern drug development and regulatory standards.[4][7]

While HPLC-UV remains the pragmatic choice for routine quality control due to its high throughput and low cost, it lacks the specificity to identify co-eluting or unknown impurities. qNMR serves a critical, albeit different, role as a primary method for establishing the absolute purity of a reference standard, against which other methods can be validated.[21] GC-MS is a necessary complementary technique for addressing the specific question of volatile impurities.

A robust analytical strategy would utilize HRMS during chemical development to fully characterize the impurity profile. Once the profile is understood and specifications are set, a validated HPLC-UV method can be implemented for routine batch release, with HRMS employed for any out-of-specification investigations. This integrated approach ensures the highest level of scientific integrity and product quality.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling. [Link]

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Agilent Technologies. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). [Link]

  • Contract Pharma. (2024, December 12). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]

  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?[Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • ResearchGate. (2025, August 6). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

Sources

A Comparative Guide for Drug Discovery: Azepane vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the selection of a core scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. Among the most utilized saturated heterocycles, the six-membered piperidine ring is a well-established and ubiquitous motif, found in a multitude of FDA-approved drugs.[1][2] Its seven-membered counterpart, the azepane ring, is significantly less common but represents a valuable, yet under-explored, region of chemical space.[3][4] This guide provides a detailed, evidence-based comparison of these two scaffolds, moving beyond simple structural differences to explore the nuanced impacts on physicochemical properties, pharmacokinetics, target engagement, and synthetic accessibility. We will demonstrate that the choice between a rigid, well-defined piperidine and a flexible, conformationally diverse azepane is a critical strategic decision, with the azepane scaffold offering unique advantages for escaping flatland, modulating properties, and generating novel intellectual property.

The Strategic Value of Saturated Heterocycles

Saturated heterocycles are cornerstones of modern drug design. Their three-dimensional structures provide exquisite control over the spatial orientation of functional groups, which is critical for precise interactions with complex biological targets.[1] The piperidine ring, in particular, is a privileged scaffold due to its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][5] However, the very prevalence of the piperidine motif can lead to crowded intellectual property landscapes and "me-too" compounds.

The azepane ring, by introducing a single additional carbon, dramatically alters the scaffold's properties. This guide will illuminate the key trade-offs between these two heterocycles, empowering researchers to make more informed decisions in scaffold selection and lead optimization.

Head-to-Head Comparison: Fundamental Properties

The seemingly minor difference of one carbon atom between piperidine and azepane creates a cascade of effects on their fundamental chemical and physical nature.

Conformational Landscape: Rigidity vs. Flexibility

The most defining difference between the two scaffolds is their conformational behavior.

  • The Piperidine Chair: The piperidine ring strongly prefers a low-energy chair conformation, akin to cyclohexane.[6] This creates well-defined axial and equatorial positions for substituents, offering a predictable and rigid framework for presenting pharmacophoric elements to a biological target. This rigidity can be highly advantageous for optimizing potency when the ideal binding conformation is known.

  • The Azepane Ensemble: The larger, more flexible azepane ring does not have a single dominant low-energy state. Instead, it exists as an ensemble of interconverting conformations, including chair and boat-chair forms.[7] This conformational diversity means that an azepane-containing molecule can adapt its shape to fit different binding pockets, which can be beneficial for targets with plasticity or when exploring initial structure-activity relationships (SAR).[7] However, this flexibility can also come at an entropic cost upon binding.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} caption { label = "Conformational Differences: Piperidine vs. Azepane"; fontsize = 10; }

Caption: Logical flow of conformational properties.

Physicochemical Properties: A Data-Driven Comparison

The differences in ring size and conformation directly translate to measurable differences in key physicochemical properties that govern a molecule's behavior in biological systems.

PropertyPiperidineAzepane (Hexamethyleneimine)Rationale & Implication in Drug Design
pKa ~11.12[8]~11.07[9]The basicity is very similar. Both are strong bases at physiological pH, meaning they will be predominantly protonated. This has significant implications for solubility, cell permeability, and potential for hERG channel interactions.
Calculated LogP ~1.1~1.4The extra methylene group in azepane slightly increases its lipophilicity. This can influence permeability, metabolic stability, and plasma protein binding. Careful management of LogP is crucial during lead optimization.
Solubility Generally higherGenerally lowerThe increased lipophilicity and molecular weight of the azepane scaffold can lead to lower aqueous solubility. This is a key parameter to monitor and may require optimization of substituents to mitigate.
3D Shape More planar/2DMore 3D/sphericalThe flexible nature of the azepane ring provides better access to three-dimensional space, which is increasingly recognized as a way to improve selectivity and find novel interactions with targets.[4]

The Impact on Drug Properties: ADME & Pharmacodynamics

The fundamental differences outlined above have profound consequences for how a molecule behaves as a drug.

Pharmacokinetics (ADME)
  • Metabolic Stability: Piperidine rings are susceptible to several metabolic transformations, including N-dealkylation and oxidation at carbons alpha to the nitrogen, which can lead to the formation of a lactam.[10] While the azepane ring is also subject to these pathways, its increased flexibility can sometimes alter its presentation to metabolic enzymes like Cytochrome P450s. In some instances, replacing a piperidine with an azepane has been shown to block or slow a key metabolic pathway, thereby improving metabolic stability.[11] Conversely, the increased lipophilicity of azepane could increase non-specific binding to metabolizing enzymes.

  • Permeability & Efflux: The slightly higher lipophilicity of the azepane scaffold may enhance passive diffusion across cell membranes. However, both scaffolds, being basic amines, are potential substrates for efflux transporters like P-glycoprotein (P-gp). The specific substitution pattern will ultimately dictate the interplay between permeability and efflux.

Pharmacodynamics: Target Binding and Selectivity

The choice of scaffold can dramatically influence how a molecule interacts with its intended target and any potential off-targets.

  • Vector Projection: The rigid piperidine chair projects substituents in fixed vectors. If these vectors align perfectly with the binding site, high affinity can be achieved. The azepane's conformational flexibility allows its substituents to explore a wider range of vectors. This can be an advantage in early discovery, where the optimal binding pose is unknown, or for targets that undergo an "induced fit."

  • Case Study - Histamine H3 Receptor Ligands: A study comparing biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H3 receptor ligands found that both scaffolds could produce high-affinity compounds.[11] Notably, the highest affinity compound in the series was an azepane derivative (Ki = 18 nM), while potent piperidine analogues were also identified (Ki = 25 nM).[11] This demonstrates that the larger azepane scaffold can be readily accommodated by some targets and can offer an alternative vector space for optimization.[11]

Synthetic Accessibility: A Key Practical Consideration

A critical factor in scaffold selection is the ease and cost of synthesis.

  • Piperidines: The Beaten Path: A vast and well-established toolbox exists for the synthesis of substituted piperidines.[12][13] Common methods include the reduction of corresponding pyridines, reductive amination, and various cyclization strategies.[12][14] The commercial availability of a wide array of functionalized piperidine building blocks further streamlines synthesis.[15][16]

  • Azepanes: The Road Less Traveled: The synthesis of substituted azepanes is generally more challenging.[3] Fewer commercial starting materials are available, and synthetic routes often require more steps. Common strategies include ring-closing metathesis (RCM), Beckmann rearrangement of cyclohexanone oximes, and more recently, photochemical ring expansion of nitroarenes.[3][17] This increased synthetic complexity is a significant reason for the under-representation of azepanes in screening libraries and drug candidates.[1][3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} caption { label = "High-Level Synthetic Workflow Comparison"; fontsize = 10; }

Caption: High-level synthetic workflow comparison.

Case Study: Azepane as a Piperidine Bioisostere in Drug Analogs

A recent study demonstrated the power of the azepane scaffold by synthesizing azepane analogues of known piperidine-containing drugs, ifenprodil and iptacopan.[3] Using a novel photochemical ring expansion strategy, they were able to access these complex azepanes in just two steps from simple nitroarenes.[3] Docking studies showed that the azepane analogues could adopt binding poses nearly identical to the original piperidine-containing drugs within their respective target proteins.[3] This work powerfully illustrates that the azepane ring can serve as an effective bioisostere for piperidine, mimicking the key binding interactions while exploring new chemical space and offering a route to novel intellectual property.[3]

Experimental Protocols

To facilitate the practical exploration of these scaffolds, we provide high-level, representative protocols for their synthesis and a key comparative assay.

Protocol: General Synthesis of a Substituted Piperidine via Reductive Amination

This method is a robust and widely used approach for creating N-substituted piperidines.

  • Reaction Setup: To a solution of a piperidine derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added an aldehyde or ketone (1.1 eq.).

  • Reductant Addition: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) is added portion-wise to the mixture. Acetic acid may be added as a catalyst.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-16 hours and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired substituted piperidine.

Protocol: General Synthesis of a Substituted Azepane via Ring-Closing Metathesis (RCM)

RCM is a powerful method for forming the seven-membered azepane ring from a linear precursor.

  • Precursor Synthesis: Synthesize a di-olefinic amine precursor. This can typically be achieved by sequential alkylation of a primary amine with two different alkenyl halides (e.g., allyl bromide and 4-bromo-1-butene). The amine is often protected (e.g., with a Boc or Cbz group).

  • RCM Reaction Setup: The di-olefinic precursor is dissolved in a degassed solvent (e.g., dichloromethane or toluene) to a low concentration (typically 0.01-0.05 M) to favor intramolecular cyclization.

  • Catalyst Addition: A Grubbs-type ruthenium catalyst (e.g., Grubbs II) (1-5 mol%) is added to the solution. The reaction is then heated (e.g., to reflux) under an inert atmosphere (Nitrogen or Argon).

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS for the consumption of the starting material and formation of the cyclic product.

  • Workup & Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography to isolate the cycloalkene.

  • Reduction: The resulting double bond within the ring is reduced via catalytic hydrogenation (e.g., H2 gas with a Pd/C catalyst) to yield the final saturated azepane.[17][18]

Protocol: Comparative In Vitro Metabolic Stability Assay

This assay provides a direct comparison of how readily the two scaffolds are metabolized by liver enzymes.

  • Incubation Preparation: In separate wells of a 96-well plate, add liver microsomes (e.g., human or rat) and NADPH (a cofactor for CYP enzymes) in a phosphate buffer solution.

  • Compound Addition: Add the piperidine-containing compound and the azepane-containing compound to their respective wells at a final concentration of 1 µM.

  • Time-Point Sampling: The plate is incubated at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot is removed and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Interpretation: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the natural logarithm of the concentration versus time plot. A longer half-life indicates greater metabolic stability.

Conclusion and Strategic Recommendations

The choice between an azepane and a piperidine scaffold is a strategic decision with significant implications for the entire drug discovery cascade.

  • Choose Piperidine when:

    • A well-defined, rigid presentation of substituents is required.

    • The project is in a late-stage lead optimization phase where SAR is well understood.

    • Speed and synthetic feasibility are paramount, and access to a wide range of building blocks is necessary.

    • The intellectual property space is open, or the goal is to create a fast-follower compound.

  • Consider Azepane when:

    • The goal is to increase the three-dimensionality and explore novel chemical space.[3]

    • A known metabolic liability on a piperidine ring needs to be addressed.

    • Increased conformational flexibility could be advantageous for binding to a plastic target or for initial SAR exploration.

    • A novel core scaffold is needed to secure a strong intellectual property position.

The azepane scaffold, while synthetically more demanding, offers a compelling opportunity to innovate. As new synthetic methods continue to emerge, the barrier to entry for exploring this valuable scaffold will lower, paving the way for the discovery of a new generation of therapeutics that move beyond the well-trodden territory of piperidine-based drugs.

References

[19] BenchChem (2025). Comparative Analysis of Synthetic Routes to Azepane-2,4-dione. Available at: [15] News-Medical.Net (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [16] O'Brien, P., & Childs, A. C. (n.d.). Asymmetric routes to substituted piperidines. Royal Society of Chemistry. Available at: [3] Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [12] MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [13] MDPI (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [1] PubMed (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [2] MDPI (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [20] Thieme (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [21] BenchChem (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Available at: [22] MDPI (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [17] BenchChem (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Available at: [14] DTIC (2025). Piperidine Synthesis. Available at: [23] ResearchGate (n.d.). Application of the methodology in the preparation of azepane-based.... Available at: [5] ACS Publications (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [7] Life Chemicals (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Available at: [11] PubMed (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Available at: [6] BenchChem (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Available at: [4] ResearchGate (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Available at: [18] NIH (n.d.). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. Available at: [9] NIH (n.d.). Azepane | C6H13N | CID 8119 - PubChem. Available at: [8] ResearchGate (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Available at: [10] BenchChem (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Available at:

Sources

Safety Operating Guide

2-(4-Methylbenzyl)azepane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Methylbenzyl)azepane Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary: The "Lifecycle" Approach

As researchers, we often view disposal as an afterthought—the final step of an experiment. However, for specialized heterocycles like This compound (CAS: 168890-45-7), disposal begins at the moment of synthesis or procurement. This compound is a secondary amine incorporated into a seven-membered azepane ring. Its disposal profile is dictated not just by its acute toxicity, but by its chemical reactivity—specifically its basicity and potential to form carcinogenic nitrosamines if mismanaged.

Immediate Classification for Waste Streams:

  • Primary Stream: Basic Organic Waste (Non-Halogenated).

  • RCRA Status: Non-listed (Research Chemical), but treat as D001 (Ignitable) or D002 (Corrosive) based on solvent matrix; strictly regulated under "Universal Precautions."

  • Critical Incompatibility: Do NOT mix with oxidizing acids (Nitric, Chromic) or nitrosating agents.

Hazard Identification & Chemical Logic

To dispose of this chemical safely, you must understand why it poses a risk.

The Chemical Mechanism of Hazard
  • Basicity (The Azepane Ring): The nitrogen in the 7-membered ring is a secondary amine. It is a moderate base (approximate pKa ~10-11 for the conjugate acid).

    • Risk:[1][2] If disposed of in an "Acid Waste" container, it will undergo an immediate, exothermic acid-base neutralization. In a sealed waste drum, this heat evolution can pressurize the vessel or vaporize volatile solvents, leading to a container rupture.

  • Nitrosamine Potential:

    • Risk:[1][2] Secondary amines react with nitrosating agents (e.g., nitrites, nitrous acid) to form N-nitrosamines , which are potent carcinogens.

    • Protocol: Never dispose of azepane derivatives in waste streams containing nitrates or heavy oxidizers.

Quantitative Hazard Data
PropertyValue / ClassificationOperational Implication
Physical State Solid (low melting) or OilMay require dissolution for liquid waste streams.[3]
Flash Point >110°C (Predicted)Combustible. Classify as "Flammable" if dissolved in organic solvents.
Acute Toxicity GHS Cat 4 (Oral)"Harmful if swallowed." Treat as toxic waste.
Skin/Eye GHS Cat 2 (Irritant)Contact hazard.[1][4][5] Double-glove (Nitrile) required.
Reactivity Incompatible with Acids/OxidizersStrict Segregation Required.

Waste Segregation Logic (Visualized)

The following decision tree illustrates the critical logic required before you approach the waste container.

WasteSegregation Start Start: this compound Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidCheck Solvent Matrix? StateCheck->LiquidCheck Liquid SolidType Solid Type? StateCheck->SolidType Solid Halogenated Halogenated Solvent? (DCM, Chloroform) LiquidCheck->Halogenated StreamA STREAM A: Halogenated Organic Waste (Trace Base) Halogenated->StreamA Yes StreamB STREAM B: Non-Halogenated Organic Waste (Basic/Amine) Halogenated->StreamB No (e.g., MeOH, EtOAc) PureSolid Pure Chemical / Expired Stock SolidType->PureSolid Bulk Chemical Debris Contaminated Debris (Gloves, Towels) SolidType->Debris Trace Contamination PureSolid->StreamB Dissolve in solvent first OR Tag as Solid Hazardous Waste

Figure 1: Decision Logic for Waste Stream Segregation. Note the preference for non-halogenated streams unless the solvent matrix dictates otherwise.

Detailed Disposal Protocols

Scenario A: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have completed a reaction or extraction using this compound.

  • Check pH: If the solution is highly acidic (e.g., post-workup), neutralize it to pH 6–9 using Sodium Bicarbonate before adding it to the organic waste container.

    • Why? Adding a strong acid solution to a generic "Organic Waste" drum (which often contains other bases) creates a "hidden reactor" scenario.

  • Segregate: Pour into the Basic/Organic waste container.

    • Labeling: Ensure the tag explicitly lists "Organic Amines" or "this compound".

  • Solvent Compatibility: If the compound is dissolved in Dichloromethane (DCM), it must go into the Halogenated waste stream, despite the amine content. The halogenated solvent takes precedence for regulatory incineration protocols.

Scenario B: Disposal of Pure Stock (Solid Waste)

Context: You have an expired or degraded bottle of the pure chemical.

  • Do Not Trash: Never place the vial in the trash or glass bin.

  • Labeling: Deface the original commercial label. Attach a hazardous waste tag reading: "Solid Waste: Toxic, Irritant. This compound."

  • Secondary Containment: Place the vial inside a clear Ziploc bag or a larger polyethylene jar to prevent breakage during transport.

  • Satellite Accumulation Area (SAA): Move to the designated SAA for EHS pickup.

Scenario C: Contaminated Debris (Gloves/Syringes)
  • Sharps: Syringes contaminated with the amine go immediately into the Biohazard/Sharps container (Red Bin), regardless of bio-status, to prevent downstream injury.

  • Dry Waste: Gloves and paper towels go into the Solid Hazardous Waste bin (often a yellow bag or drum), not regular trash.

Emergency Spill Response Protocol

If a spill occurs (>5 mL or >1 g), do not attempt to wipe it up with water immediately. The amine is likely oily and immiscible with water, spreading the contamination.

SpillResponse Step1 1. EVACUATE & ASSESS (Is fume hood compromised?) Step2 2. PPE UP (Nitrile x2, Goggles, Lab Coat) Step1->Step2 Step3 3. CONTAIN (Circle spill with absorbent pads) Step2->Step3 Step4 4. ABSORB (Use Vermiculite or Sand) Step3->Step4 Step5 5. COLLECT (Scoop into sealed jar) Step4->Step5 Step6 6. LABEL & DISPOSE (Tag as Hazardous Waste) Step5->Step6

Figure 2: Immediate Spill Response Workflow.

Specific Cleanup Steps:

  • Ventilation: Ensure the fume hood is operating at maximum flow. If the spill is outside the hood, open windows/doors if safe, or evacuate if vapors are strong.

  • Absorbent Selection: Use Vermiculite or Universal Spill Pads .

    • Avoid: Do not use paper towels for bulk liquid spills; they increase the surface area for evaporation.

  • Decontamination: After bulk removal, wipe the surface with a dilute (5%) acetic acid or citric acid solution.

    • Mechanism:[5][6][7][8] This converts the residual amine into a non-volatile water-soluble salt (ammonium salt), which can then be wiped up with water and soap.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21406456, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Waste Classification. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories - Guidelines for Chemical Disposal. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Methylbenzyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(4-Methylbenzyl)azepane. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a conservative approach, inferring potential hazards from structurally similar compounds such as azepane and benzyl derivatives.[1] The central tenet of this guide is to empower you, the researcher, with the knowledge to work safely, ensuring that every protocol is a self-validating system of safety.

Inferred Hazard Assessment: A Proactive Approach to Safety

Given the absence of a dedicated SDS for this compound, a thorough risk assessment has been conducted by analyzing related chemical structures. Azepane derivatives and benzyl compounds can exhibit a range of hazardous properties.[2][3] It is prudent to handle this compound with the assumption that it may possess the following hazards:

  • Skin Corrosion/Irritation: Many nitrogen-containing heterocyclic compounds and substituted benzyl compounds are known to cause skin irritation or severe burns upon contact.[2][4]

  • Serious Eye Damage/Irritation: Chemicals of this class can cause serious, and sometimes permanent, eye damage.[5]

  • Acute Toxicity (Oral, Dermal, Inhalation): While the exact toxicity is unknown, similar compounds have been shown to be harmful if swallowed, in contact with skin, or inhaled.[3][4]

  • Respiratory Tract Irritation: Handling the compound as a powder or aerosol could lead to irritation of the respiratory system.[3]

This proactive hazard assessment forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety culture implements the hierarchy of controls to minimize risk at every level.

HierarchyOfControls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls, from most to least effective.

  • Engineering Controls: Your primary protective measure. Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Administrative Controls: Adhere to standard operating procedures (SOPs), receive documented training on handling hazardous chemicals, and never work alone.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and must be based on the specific laboratory task being performed. The following table summarizes the minimum recommended PPE.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Safety glasses with side shields or chemical splash goggles.[6]Chemical-resistant gloves (e.g., nitrile), double-gloved.[7]Flame-resistant lab coat.[6]NIOSH-approved respirator (e.g., N95) if outside a fume hood.[1]
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[8]Chemical-resistant gloves (e.g., nitrile).[7]Flame-resistant lab coat.[6]Not generally required if performed in a fume hood.
Running Reactions/Work-up Chemical splash goggles and a face shield.[8]Chemical-resistant gloves (e.g., nitrile).[7]Flame-resistant lab coat.[6]Not generally required if performed in a fume hood.
Handling Spills Chemical splash goggles and a face shield.[8]Heavy-duty, chemical-resistant gloves.[9]Chemically impervious suit or coveralls.[9]A NIOSH-approved respirator with organic vapor cartridges.[10]
Rationale for PPE Selection
  • Eye and Face Protection: Given the potential for serious eye damage, safety glasses are the absolute minimum.[5] Goggles provide a seal around the eyes, offering superior protection from splashes. A face shield protects the entire face from splashes during larger-scale operations.[8]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is recommended to reduce the risk of exposure from a single glove failure.[7] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface to your skin.

  • Body Protection: A flame-resistant lab coat protects your skin and personal clothing from splashes. Ensure the lab coat is fully buttoned.[6]

  • Respiratory Protection: Handling fine powders can generate dust that may be inhaled.[1] A NIOSH-approved respirator should be used if engineering controls like a fume hood are not available or are insufficient. All users of respirators must be fit-tested and trained.[7]

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.[1]

Preparation and Engineering Controls
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Clear the Workspace: Ensure the handling area is free of clutter and unnecessary equipment to prevent cross-contamination.[1]

  • Assemble Materials: Have all necessary equipment, including waste containers, readily available within the fume hood.

Weighing and Aliquoting
  • Perform in Fume Hood: All weighing and aliquoting of the solid compound must be performed within a fume hood or a ventilated balance enclosure.[1]

  • Use Appropriate Tools: Use spatulas and weighing paper appropriate for the amount being handled. Anti-static weighing dishes can help prevent scattering of the powder.[1]

  • Avoid Contamination: Never return unused chemicals to the original container.[1]

Dissolving and Experimental Use
  • Slow Addition: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[1]

  • Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature.[1]

  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors.

Disposal Plan: Environmental Responsibility

Improper disposal of this compound can lead to environmental contamination. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6]

DisposalWorkflow cluster_disposal Chemical Disposal Workflow Start Waste Generated Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact Contact Institutional EHS for Pickup Store->Contact End Proper Disposal by Licensed Contractor Contact->End

Caption: A streamlined workflow for hazardous chemical disposal.

Waste Segregation and Storage
  • Solid Waste: Collect all dry waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][6]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed containers can then be disposed of according to your institution's guidelines.[1]

Final Disposal Procedure
  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. Always adhere to these guidelines.[6]

  • Licensed Waste Disposal Contractor: The disposal of this chemical must be handled by a licensed hazardous waste disposal company.[6] High-temperature incineration is often the preferred method for such organic compounds.[11]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste.[5]

By integrating these safety measures into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Angene Chemical. (2024). Safety Data Sheet. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available from: [Link]

  • Centers for Disease Control and Prevention. Benzyl chloride - NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available from: [Link]

  • Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • Angewandte Chemie International Edition. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available from: [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]

  • ResearchGate. Application of the methodology in the preparation of azepane-based... Available from: [Link]

  • Organic & Biomolecular Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Available from: [Link]

  • South African Health Products Regulatory Authority. (2025). guideline for destruction of medicines and scheduled substances. Available from: [Link]

  • U.S. Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Available from: [Link]

  • Environmental Science and Pollution Research. Barcoding drug information to recycle unwanted household pharmaceuticals: a review. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.